Product packaging for (2-Mercaptoethyl)cyclohexanethiol(Cat. No.:CAS No. 313228-64-7)

(2-Mercaptoethyl)cyclohexanethiol

Cat. No.: B12655978
CAS No.: 313228-64-7
M. Wt: 176.3 g/mol
InChI Key: MWKYQORKTYAWTG-UHFFFAOYSA-N
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Description

(2-Mercaptoethyl)cyclohexanethiol (CAS 313228-64-7) is an aliphatic and alicyclic dithiol with a molecular formula of C8H16S2 and a molecular weight of 176.3 g/mol. This compound serves as a crucial reagent and synthon in modern chemical synthesis, where its flexible carbon backbone and dual thiol functional groups allow for a wide range of conformational possibilities in designing complex molecular architectures . A primary application of this dithiol is its use as a cross-linking agent in polymer networks. It participates efficiently in thiol-ene "click" chemistry, a radical-mediated anti-Markovnikov addition of a thiol to an alkene, which is known for high efficiency and tolerance of various functional groups. This reaction enables the formation of robust polymer networks with tailored mechanical and thermal properties . Furthermore, the compound is instrumental in forming self-assembled monolayers (SAMs) on metal surfaces like gold. As a dithiol, it can anchor to the metal surface through both sulfur atoms, creating more stable and robust films compared to monothiol analogues, which is of great interest for applications in electronics, sensors, and biocompatible coatings . Current research trajectories for such thiol-functionalized cyclic systems include the development of stimulus-responsive "smart" materials that leverage the dynamic disulfide bond for applications in targeted drug delivery and self-healing polymers. They are also used in creating complex polymer architectures, such as hyperbranched polymers via thiol-yne chemistry, and in the functionalization of biomolecules like peptides to improve their stability and biological activity . While specific historical accounts for this compound are limited, its chemistry is built upon the foundational importance of dithiols, highlighted by the work on dithiothreitol (DTT) and earlier research on dithiolene metal complexes . This compound is offered for research use only and is not intended for human or veterinary use. Researchers can request a quote to access this competitive-purity product and focus on their advanced chemical synthesis and materials science projects .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16S2 B12655978 (2-Mercaptoethyl)cyclohexanethiol CAS No. 313228-64-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

313228-64-7

Molecular Formula

C8H16S2

Molecular Weight

176.3 g/mol

IUPAC Name

1-(2-sulfanylethyl)cyclohexane-1-thiol

InChI

InChI=1S/C8H16S2/c9-7-6-8(10)4-2-1-3-5-8/h9-10H,1-7H2

InChI Key

MWKYQORKTYAWTG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCS)S

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (2-Mercaptoethyl)cyclohexanethiol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Mercaptoethyl)cyclohexanethiol, with the IUPAC name 1-(2-sulfanylethyl)cyclohexane-1-thiol, is an organosulfur compound featuring two thiol groups. This guide provides a comprehensive overview of its chemical structure, properties, and proposed synthesis. Due to the limited availability of experimental data for this specific molecule, this document also includes inferred properties based on analogous compounds and general principles of thiol chemistry. Detailed theoretical experimental protocols and safety considerations for handling this class of compounds are also presented.

Chemical Structure and Identification

The core structure of this compound consists of a cyclohexane ring substituted with both a thiol group and a 2-mercaptoethyl group at the same carbon atom (C1).

IdentifierValue
IUPAC Name 1-(2-sulfanylethyl)cyclohexane-1-thiol
CAS Number 28351-14-6[1]
Molecular Formula C8H16S2[2]
Synonyms 1-(2-mercaptoethyl)cyclohexanethiol

Physicochemical Properties

PropertyThis compound (Computed/Estimated)Cyclohexanethiol (Experimental)
Molecular Weight 176.3 g/mol [2]116.23 g/mol [3]
Boiling Point Estimated > 200 °C at 760 mmHg158-160 °C at 760 mmHg[4]
Melting Point Not available-181 °F (-118.3 °C)[3]
Density Estimated ~1.0 g/mL0.98 g/mL[3]
Refractive Index Not available1.493 at 20°C
Solubility Insoluble in water; soluble in organic solvents.Insoluble in water[3]
Odor Strong, disagreeable (characteristic of thiols)[5][6]Strong, disagreeable[3]

Proposed Synthesis

A plausible synthetic route to 1-(2-sulfanylethyl)cyclohexanethiol can be proposed starting from cyclohexanone. This multi-step synthesis involves the introduction of the two thiol functionalities.

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Michael Addition cluster_2 Step 3: Reduction of Ester cluster_3 Step 4: Conversion of Alcohol to Thiol cluster_4 Step 5: Hydrolysis of Thioacetate A Cyclohexanone C Ethyl 2-cyclohexylideneacetate A->C Base (e.g., NaH) B Wittig Reagent (e.g., (EtO)2P(O)CH2COOEt) B->C D Ethyl 2-cyclohexylideneacetate F Ethyl 2-(1-(acetylthio)cyclohexyl)acetate D->F Base catalyst E Thioacetic Acid E->F G Ethyl 2-(1-(acetylthio)cyclohexyl)acetate I 2-(1-(Acetylthio)cyclohexyl)ethan-1-ol G->I H Reducing Agent (e.g., LiAlH4) H->I J 2-(1-(Acetylthio)cyclohexyl)ethan-1-ol L S-(1-(2-mercaptoethyl)cyclohexyl) ethanethioate J->L K Thiourea, then Hydrolysis K->L M S-(1-(2-mercaptoethyl)cyclohexyl) ethanethioate O This compound M->O N Acid or Base Hydrolysis (e.g., HCl or NaOH) N->O

Proposed Synthesis of this compound

Experimental Protocols

The following are generalized, theoretical protocols for the proposed synthesis of 1-(2-sulfanylethyl)cyclohexanethiol. These are based on standard organic chemistry laboratory techniques and should be adapted and optimized for specific laboratory conditions.

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Inert atmosphere (e.g., nitrogen or argon) is recommended for reactions involving organometallic reagents and to prevent oxidation of thiols.

  • Glassware should be thoroughly dried before use.

Proposed Synthesis Protocol

Step 1: Wittig Reaction to form Ethyl 2-cyclohexylideneacetate

  • In a round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.0 eq.) dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Add cyclohexanone (1.0 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Michael Addition with Thioacetic Acid

  • Dissolve ethyl 2-cyclohexylideneacetate (1.0 eq.) in a suitable solvent such as ethanol.

  • Add a catalytic amount of a base (e.g., sodium ethoxide).

  • Add thioacetic acid (1.1 eq.) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Neutralize the reaction mixture with a mild acid.

  • Extract the product, wash, dry, and concentrate as in Step 1.

  • Purify by column chromatography.

Step 3: Reduction of the Ester

  • In a flask under an inert atmosphere, dissolve the product from Step 2 (1.0 eq.) in anhydrous THF.

  • Cool to 0 °C and slowly add a solution of lithium aluminum hydride (LiAlH4) (1.5 eq.) in THF.

  • After the addition, allow the reaction to stir at room temperature for 4-6 hours.

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting aluminum salts and wash with THF.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate to yield the alcohol.

Step 4: Conversion of Alcohol to Thiol

  • Reflux the alcohol from Step 3 (1.0 eq.) with thiourea (1.2 eq.) in concentrated hydrochloric acid for several hours.

  • Cool the reaction mixture and add a solution of sodium hydroxide to hydrolyze the intermediate isothiuronium salt.

  • Heat the mixture to complete the hydrolysis.

  • Acidify the mixture with a mild acid and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

Step 5: Hydrolysis of the Thioacetate

  • Dissolve the product from Step 4 (1.0 eq.) in methanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Stir the mixture at room temperature or gently heat until the deprotection is complete (monitored by TLC or GC-MS).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate.

  • Purify the final product by vacuum distillation or column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features are outlined below.

SpectroscopyExpected Features
¹H NMR - Broad singlet for the two SH protons. - Multiplets for the cyclohexane ring protons. - Multiplets for the ethyl group protons.
¹³C NMR - Signal for the quaternary carbon attached to the sulfur atoms. - Signals for the carbons of the cyclohexane ring. - Signals for the carbons of the ethyl group.
IR Spectroscopy - Weak S-H stretching band around 2550 cm⁻¹. - C-H stretching and bending vibrations for the alkyl groups.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 176. - Fragmentation patterns corresponding to the loss of SH, C2H4SH, and fragments of the cyclohexane ring.

Safety and Handling

This compound is expected to have hazards similar to other low molecular weight thiols. The following precautions are recommended:

  • Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Toxicity: Thiols are generally toxic and can be irritating to the skin, eyes, and respiratory system. Inhalation or ingestion should be avoided.

  • Odor: The stench of volatile thiols is a significant characteristic. Work in a fume hood and consider using a bleach solution to neutralize the odor on glassware and spills.

  • Flammability: Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames.

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. The container should be tightly sealed.

Potential Applications

While specific applications for 1-(2-sulfanylethyl)cyclohexane-1-thiol are not documented, dithiol compounds are valuable in several areas of chemical research and development:

  • Polymer Chemistry: As chain transfer agents in radical polymerization or as cross-linking agents to create polymer networks.

  • Materials Science: In the formation of self-assembled monolayers (SAMs) on gold surfaces.

  • Organic Synthesis: As building blocks for the synthesis of more complex sulfur-containing molecules and heterocycles.

  • Chelating Agents: The two thiol groups can potentially chelate heavy metal ions.

Conclusion

This compound is a dithiolated cyclohexane derivative with potential utility in various fields of chemistry. This guide has provided a detailed overview of its structure and properties, drawing upon data from analogous compounds due to the scarcity of specific experimental information. The proposed synthetic pathway and generalized experimental protocols offer a foundation for its preparation in a laboratory setting. As with all chemical research, appropriate safety measures must be strictly followed when handling this compound. Further research is needed to fully characterize its physicochemical properties, reactivity, and potential applications.

References

Technical Guide: Synthesis and Purification of (2-Mercaptoethyl)cyclohexanethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway and purification strategy for (2-Mercaptoethyl)cyclohexanethiol. The document includes detailed experimental protocols, tabulated quantitative data for key reaction steps, and workflow diagrams to facilitate understanding and replication.

Introduction

This compound is a vicinal dithiol whose structural motif is of interest in medicinal chemistry and drug development. Vicinal dithiols are known to interact with various biological targets and can be valuable as ligands, reducing agents, or components of more complex bioactive molecules. This guide outlines a plausible and accessible three-step synthesis starting from cyclohexene.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process commencing with the epoxidation of cyclohexene, followed by the nucleophilic ring-opening of the resulting epoxide with ethane-1,2-dithiol, and culminating in the conversion of the intermediate alcohol to the target dithiol.

Synthesis_Pathway Cyclohexene Cyclohexene Cyclohexene_Oxide Cyclohexene Oxide Cyclohexene->Cyclohexene_Oxide m-CPBA (Step 1) Intermediate 2-Hydroxycyclohexyl 2-mercaptoethyl sulphide Cyclohexene_Oxide->Intermediate Ethane-1,2-dithiol, NaOEt (Step 2) Target This compound Intermediate->Target Thiolation (Step 3)

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Cyclohexene Oxide

This step involves the epoxidation of cyclohexene using meta-chloroperoxybenzoic acid (m-CPBA).

Protocol:

  • Dissolve cyclohexene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (1.1 eq) in DCM.

  • Add the m-CPBA solution dropwise to the cyclohexene solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude cyclohexene oxide.

  • Purify the crude product by distillation.

Reagent/ParameterMolar Ratio/Value
Cyclohexene1.0 eq
m-CPBA1.1 eq
SolventDichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time4-6 hours
Expected Yield>90%

Table 1: Reagents and conditions for the synthesis of cyclohexene oxide.

Step 2: Synthesis of 2-Hydroxycyclohexyl 2-mercaptoethyl sulphide

This protocol is adapted from the work of Owen and Smith (1951) and involves the ring-opening of cyclohexene oxide with ethane-1,2-dithiol.[1]

Protocol:

  • Prepare a solution of sodium ethoxide by dissolving sodium (0.12 g) in ethanol (15 mL) in a round-bottom flask.

  • To this solution, add ethane-1,2-dithiol (5 g, 1.0 eq) and cyclohexene oxide (5 g, 1.0 eq).[1]

  • Heat the reaction mixture at 100 °C for 2 hours.[1]

  • After cooling, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).

  • Extract the product with diethyl ether.

  • Wash the organic extract with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Reagent/ParameterQuantity/ValueReference
Ethane-1,2-dithiol5 g[1]
Cyclohexene oxide5 g[1]
Sodium0.12 g[1]
Ethanol15 mL[1]
Reaction Temperature100 °C[1]
Reaction Time2 hours[1]
Reported Yield20%[1]
Boiling Point95-98 °C / 0.1 mmHg[1]

Table 2: Reagents and conditions for the synthesis of 2-Hydroxycyclohexyl 2-mercaptoethyl sulphide.

Step 3: Synthesis of this compound

This step involves the conversion of the hydroxyl group in the intermediate to a thiol. Two potential methods are presented: the Mitsunobu reaction and the use of Lawesson's reagent.

Method A: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including thiols, with inversion of stereochemistry.

Protocol:

  • Dissolve 2-hydroxycyclohexyl 2-mercaptoethyl sulphide (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Add thioacetic acid (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude thioacetate intermediate by column chromatography on silica gel.

  • To a solution of the purified thioacetate in methanol, add a catalytic amount of sodium methoxide and stir at room temperature for 2-4 hours to effect deacetylation.

  • Neutralize the mixture with a weak acid and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by vacuum distillation.

Reagent/ParameterMolar Ratio/Value
2-Hydroxycyclohexyl 2-mercaptoethyl sulphide1.0 eq
Triphenylphosphine1.5 eq
Thioacetic acid1.5 eq
DIAD or DEAD1.5 eq
SolventAnhydrous THF
Reaction Temperature0 °C to Room Temperature
Reaction Time12-24 hours

Table 3: Reagents and conditions for the Mitsunobu reaction.

Method B: Using Lawesson's Reagent

Lawesson's reagent is a thionating agent that can be used for the direct conversion of alcohols to thiols.

Protocol:

  • Dissolve 2-hydroxycyclohexyl 2-mercaptoethyl sulphide (1.0 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Add Lawesson's reagent (0.5-1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel followed by vacuum distillation.

Reagent/ParameterMolar Ratio/Value
2-Hydroxycyclohexyl 2-mercaptoethyl sulphide1.0 eq
Lawesson's Reagent0.5-1.0 eq
SolventAnhydrous Toluene
Reaction TemperatureReflux
Reaction TimeVaries (monitor by TLC)

Table 4: Reagents and conditions for the conversion using Lawesson's reagent.

Purification and Characterization

The final product, this compound, is expected to be a high-boiling liquid with a characteristic thiol odor.

Purification:

  • Vacuum Distillation: Due to the likely high boiling point and potential for decomposition at atmospheric pressure, vacuum distillation is the recommended method for the final purification of this compound. Care should be taken to use an inert atmosphere to prevent disulfide formation.

Characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for assessing the purity of the final product and confirming its molecular weight. It is important to note that thiols can sometimes oxidize to disulfides in the GC injector port, which may lead to the appearance of a corresponding disulfide peak in the chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will be essential for confirming the structure of the final product. The spectra should show characteristic signals for the cyclohexyl ring protons, the methylene protons of the ethylthio group, and the two distinct thiol protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic S-H stretching vibration in the region of 2550-2600 cm-1.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Ring Opening cluster_step3 Step 3: Thiolation S1_React React Cyclohexene with m-CPBA in DCM S1_Workup Aqueous Workup (NaHCO3, Brine) S1_React->S1_Workup S1_Purify Distillation S1_Workup->S1_Purify S2_React React Cyclohexene Oxide with Ethane-1,2-dithiol S1_Purify->S2_React Cyclohexene Oxide S2_Workup Neutralization and Ether Extraction S2_React->S2_Workup S2_Purify Vacuum Distillation S2_Workup->S2_Purify S3_React Convert Hydroxyl to Thiol (Mitsunobu or Lawesson's) S2_Purify->S3_React 2-Hydroxycyclohexyl 2-mercaptoethyl sulphide S3_Workup Workup and/or Chromatography S3_React->S3_Workup S3_Purify Vacuum Distillation S3_Workup->S3_Purify Final_Product Final Product S3_Purify->Final_Product This compound

Caption: Detailed workflow for the synthesis and purification of this compound.

Relevance to Drug Development: Vicinal Dithiols in Signaling Pathways

Vicinal dithiols are critical functional groups in various biological processes, often involved in redox signaling and enzyme catalysis. Their ability to undergo reversible oxidation-reduction and to chelate metal ions makes them important motifs in drug design.

Signaling_Pathway ROS Reactive Oxygen Species (ROS) Protein_Dithiol Protein Vicinal Dithiol (-SH HS-) ROS->Protein_Dithiol Oxidative Stress Protein_Disulfide Oxidized Protein (-S-S-) Protein_Dithiol->Protein_Disulfide Oxidation Reduced_Protein Reduced Protein Protein_Disulfide->Reduced_Protein Reduction Target_Molecule This compound Target_Molecule->Protein_Disulfide Reductive Action

Caption: General role of vicinal dithiols in redox signaling.

Compounds like this compound can potentially act as reducing agents, protecting cellular components from oxidative damage by reactive oxygen species (ROS). They may also serve as inhibitors or modulators of enzymes whose activity is dependent on the redox state of cysteine residues. The development of novel dithiols is therefore of significant interest in the exploration of new therapeutic agents for diseases associated with oxidative stress.

References

An In-depth Technical Guide to (2-Mercaptoethyl)cyclohexanethiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of (2-Mercaptoethyl)cyclohexanethiol, including its chemical identity, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and drug development professionals. Due to the limited publicly available data specifically for this compound, this guide also draws upon information from closely related dithiol and polythiol compounds to infer potential properties and applications.

Chemical Identification and Properties

This compound is an organosulfur compound featuring two thiol (-SH) functional groups. One is directly attached to the cyclohexane ring, and the other is at the terminus of an ethyl substituent.

CAS Number: 28351-14-6

Synonyms:

  • (2-mercaptoetil) ciclohexanotiol

  • (2-mercaptoethyl) cyclohexantiol

  • Mercaptano (auer tert. Dodecantiol)

  • Mercaptocyclohexaneethanethiol

Molecular Formula: C₈H₁₆S₂

Molecular Weight: 176.34 g/mol

The presence of two thiol groups suggests that this molecule can exhibit properties common to dithiols, including acting as a chelating agent for metal ions and participating in redox reactions. Thiol-containing compounds are known for their distinct odor.

PropertyValueReference
CAS Number 28351-14-6
Molecular Formula C₈H₁₆S₂
Molecular Weight 176.34 g/mol

Synthesis

Hypothetical Experimental Protocol for a Related Compound (1,2,4-tris(2-mercaptoethyl)cyclohexane):

This protocol is adapted from the synthesis of a related polythiol and illustrates a general approach.[1]

Step 1: Thioester Formation

  • To a stirred reactor, charge the starting trivinylcyclohexane.

  • Slowly add a thioalkanoic acid (e.g., thioacetic acid) while maintaining the reaction temperature below 60°C.

  • After the addition is complete, heat the mixture to approximately 110°C for a sufficient time (e.g., 30 minutes) to ensure the reaction goes to completion, forming the corresponding tris-thioacetate.

  • Cool the reaction mixture to room temperature.

Step 2: Saponification

  • To the crude tris-thioacetate mixture, add a solution of a strong base (e.g., sodium hydroxide) in a suitable solvent like ethanol and water.

  • Reflux the mixture for several hours (e.g., 3.5 hours) to hydrolyze the thioester linkages.

  • Cool the reaction mixture and neutralize it with an acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ether).

  • Wash the organic extract with water, dry it over a drying agent (e.g., MgSO₄), and evaporate the solvent to yield the crude polythiol product.

  • The final product can be purified by vacuum distillation.

Diagram of the Synthetic Pathway for Tris(2-mercaptoethyl)cyclohexane

G cluster_0 Step 1: Thioester Formation cluster_1 Step 2: Saponification Trivinylcyclohexane Trivinylcyclohexane Tris_thioacetate Tris-thioacetate Intermediate Trivinylcyclohexane->Tris_thioacetate + Thioacetic Acid (Heat) ThioaceticAcid Thioacetic Acid ThioaceticAcid->Tris_thioacetate Saponification Saponification (NaOH, Ethanol/Water, Reflux) Tris_thioacetate->Saponification Tris_mercaptoethyl_cyclohexane Tris(2-mercaptoethyl)cyclohexane Saponification->Tris_mercaptoethyl_cyclohexane

Caption: Synthetic pathway for a related polythiol, tris(2-mercaptoethyl)cyclohexane.

Potential Applications

Based on the known reactivity of dithiols and related compounds, this compound has potential applications in several fields, particularly in polymer chemistry and materials science.

1. Curing Agent for Epoxy Resins: Closely related tris(mercaptoalkyl)cyclohexanes are cited as effective curing agents for polyepoxides.[1][2] The thiol groups can react with the epoxy groups, leading to the formation of a cross-linked polymer network. This suggests that this compound could be used to produce adhesives, coatings, and sealants with potentially desirable properties such as high strength and adhesion.[3]

2. Polymer Synthesis and Modification: Dithiols are versatile monomers and chain transfer agents in polymer chemistry. They can participate in thiol-ene "click" reactions, which are highly efficient and can be initiated by heat or light.[3] This allows for the synthesis of well-defined polymer architectures.

3. Ligand for Metal Complexes: The thiol groups in this compound can act as excellent ligands for metal ions.[4] This property could be exploited in the synthesis of coordination polymers, catalysts, or for the stabilization of metal nanoparticles.

Diagram of Potential Applications

G cluster_applications Potential Applications cluster_polymer_uses Specific Uses in Polymer Chemistry cluster_material_uses Specific Uses in Materials Science cluster_drug_dev_uses Inferred Uses in Drug Development Compound This compound PolymerChem Polymer Chemistry Compound->PolymerChem MaterialSci Materials Science Compound->MaterialSci DrugDev Drug Development (Inferred) Compound->DrugDev CuringAgent Curing Agent for Epoxy Resins PolymerChem->CuringAgent ThiolEne Thiol-Ene Reactions PolymerChem->ThiolEne MetalLigand Metal Ligand / Nanoparticle Stabilizer MaterialSci->MetalLigand ChelatingAgent Chelating Agent DrugDev->ChelatingAgent Antioxidant Antioxidant DrugDev->Antioxidant

Caption: Logical relationships of potential applications for this compound.

Relevance in Drug Development

While there is no direct evidence of this compound being used in drug development, the chemical properties of dithiols suggest potential roles.

Chelation Therapy: Dithiols are known to be effective chelating agents for heavy metals.[5][6][7] The two thiol groups can coordinate with a metal ion, forming a stable complex that can then be excreted from the body. This is the principle behind drugs like dimercaprol (British anti-Lewisite) and meso-2,3-dimercaptosuccinic acid, which are used to treat heavy metal poisoning.[5][6][7]

Antioxidant Properties: The thiol groups can act as reducing agents and radical scavengers.[6][7] They can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Thiol-containing drugs can help restore cellular pools of glutathione, a key endogenous antioxidant.[6][7]

Linker in Bioconjugation: The reactivity of thiol groups makes them useful for linking molecules together. In drug delivery, a dithiol could potentially be used as a linker to attach a drug to a targeting moiety or a nanoparticle.

It is important to note that the biological activity and toxicological profile of this compound have not been extensively studied. Any potential application in drug development would require thorough investigation.

Conclusion

This compound is a dithiol with established chemical identity but limited specific data on its synthesis and applications. Based on the chemistry of related polythiols, its most documented potential lies in the field of polymer chemistry as a curing agent. Inferred applications in materials science and drug development, drawn from the general properties of dithiols, suggest avenues for future research. For scientists and researchers, this compound represents an opportunity for exploration, particularly in the development of new polymers and potentially as a scaffold for medicinal chemistry investigations, pending further toxicological and efficacy studies.

References

An In-depth Technical Guide on the Solubility and Stability of (2-Mercaptoethyl)cyclohexanethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Mercaptoethyl)cyclohexanethiol is a dithiol compound with potential applications in various fields, including pharmaceuticals and materials science, owing to the reactive nature of its two thiol groups. A thorough understanding of its solubility and stability is paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the solubility and stability of this compound, drawing upon data from related compounds and established principles of thiol chemistry. Detailed experimental protocols for assessing these properties are also presented to facilitate further investigation.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its physicochemical properties can be inferred from its structure and comparison with analogous compounds such as cyclohexanethiol and other dithiols.

PropertyValue / DescriptionSource / Analogy
Molecular Formula C₈H₁₆S₂-
Molecular Weight 176.35 g/mol -
Appearance Expected to be a colorless to pale yellow liquid with a strong, characteristic thiol odor.Analogy with cyclohexanethiol and other thiols.
Boiling Point Predicted to be around 259.6°C at 760 mmHg.Predictive models.
Density Predicted to be approximately 1.02 g/cm³.Predictive models.

Solubility Profile

The solubility of a compound is a critical parameter for its application in various experimental and formulation settings. The presence of two thiol groups and a cyclohexane ring in this compound dictates its solubility behavior.

General Solubility Characteristics

Thiols are generally less soluble in water than their alcohol counterparts due to weaker hydrogen bonding capabilities. The bulky and nonpolar cyclohexyl group in this compound is expected to further limit its aqueous solubility. Conversely, it is anticipated to exhibit good solubility in a range of organic solvents.

Qualitative Solubility Data

Based on the properties of cyclohexanethiol and other long-chain dithiols, the following qualitative solubility profile can be expected:

SolventExpected SolubilityRationale
Water Insoluble to very slightly soluble.[1][2]The nonpolar cyclohexane ring dominates the molecule's character, limiting interaction with polar water molecules.
Ethanol Soluble.The ethyl group of ethanol can interact with the alkyl chain, and the hydroxyl group can have some interaction with the thiol groups.
Methanol Soluble.Similar to ethanol, it is a polar protic solvent that can solvate the thiol groups.
Acetone Soluble.[1]A polar aprotic solvent that can effectively solvate the dithiol.
Diethyl Ether Soluble.[1]A nonpolar solvent that can solvate the nonpolar cyclohexane ring.
Chloroform Soluble.[1]A common organic solvent for nonpolar to moderately polar compounds.
Benzene Soluble.[1]A nonpolar aromatic solvent that can solvate the cyclohexane moiety.
Dimethyl Sulfoxide (DMSO) Soluble.A highly polar aprotic solvent capable of dissolving a wide range of compounds.
Experimental Protocol for Determining Solubility

A standard method for determining the solubility of a liquid compound like this compound involves the visual "shake-flask" method.

Objective: To determine the approximate solubility of this compound in various solvents at a given temperature.

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, acetone, hexane)

  • Glass vials with screw caps

  • Vortex mixer

  • Calibrated pipettes

  • Analytical balance

  • Temperature-controlled shaker or water bath

Procedure:

  • Add a known volume (e.g., 1 mL) of the desired solvent to a series of glass vials.

  • To each vial, add a small, precisely weighed amount of this compound.

  • Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

  • Shake the vials vigorously for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand undisturbed to let any undissolved material settle.

  • Visually inspect each vial for the presence of undissolved droplets or a separate liquid phase.

  • The solubility is reported as the highest concentration at which the compound completely dissolves. For more quantitative results, the supernatant can be carefully removed, diluted, and the concentration can be determined using a suitable analytical method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Stability Profile

The stability of this compound is crucial for its storage, handling, and application, as thiols are susceptible to oxidation and other degradation pathways.

Factors Affecting Stability
  • Oxidation: The primary degradation pathway for thiols is oxidation. In the presence of oxygen or other oxidizing agents, thiols can be oxidized to form disulfides. This can occur intermolecularly, leading to dimers or oligomers, or intramolecularly if a cyclic disulfide can be formed. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.

  • pH: The stability of thiols is pH-dependent. At higher pH, the thiolate anion (R-S⁻) is more prevalent, which is more susceptible to oxidation than the protonated thiol (R-SH).[3]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to UV light can promote the formation of free radicals, which can initiate and propagate oxidation reactions.

  • Metal Ions: Trace metal ions, such as copper and iron, can catalyze the oxidation of thiols.

Representative Stability Data of a Dithiol (Dithiothreitol - DTT)
pHTemperature (°C)Half-life (hours)
6.52040
7.52010
8.5201.4
8.5011
8.5400.2

Data from a Sigma-Aldrich technical bulletin for DTT in 0.1 M potassium phosphate buffer.[4] This data clearly illustrates the decreased stability of the dithiol at higher pH and temperature.

Experimental Protocol for Assessing Oxidative Stability

The stability of this compound can be assessed by monitoring the decrease in the concentration of free thiol groups over time under specific conditions. Ellman's assay is a widely used colorimetric method for this purpose.

Objective: To determine the oxidative stability of this compound under defined conditions (e.g., pH, temperature, exposure to air).

Principle: Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

Materials:

  • This compound

  • Ellman's reagent (DTNB)

  • Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)

  • A stable thiol standard (e.g., L-cysteine) for calibration

  • UV-Vis spectrophotometer

  • Temperature-controlled incubator

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Prepare a working solution of DTNB (e.g., 4 mg/mL) in the reaction buffer.[5]

    • Prepare a series of L-cysteine standards in the reaction buffer for generating a calibration curve.[5]

  • Stability Study Setup:

    • Dilute the stock solution of this compound into the desired buffer at the desired pH for the stability test.

    • Divide the solution into several aliquots in separate vials.

    • Incubate the vials under the desired conditions (e.g., 37°C with exposure to air).

  • Thiol Quantification at Time Points:

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one of the vials.

    • In a cuvette, mix a small volume of the aliquot with the DTNB working solution and the reaction buffer.[5]

    • Allow the reaction to proceed for a set time (e.g., 15 minutes) at room temperature.[5]

    • Measure the absorbance of the solution at 412 nm using the UV-Vis spectrophotometer.[5]

    • Use the calibration curve generated from the L-cysteine standards to determine the concentration of free thiol groups at each time point.

  • Data Analysis:

    • Plot the concentration of free thiol groups versus time to obtain a degradation profile.

    • The rate of degradation and the half-life of the compound under the tested conditions can be calculated from this data.

Visualization of Key Pathways and Workflows

Oxidative Degradation Pathway of Thiols

The following diagram illustrates the general pathway for the oxidation of a thiol, which is a primary stability concern for this compound.

Thiol Oxidation Pathway Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate Deprotonation (Higher pH) Disulfide R-S-S-R (Disulfide) Thiol->Disulfide Oxidation Thiolate->Disulfide Oxidation SulfenicAcid R-SOH (Sulfenic Acid) Disulfide->SulfenicAcid Further Oxidation SulfinicAcid R-SO₂H (Sulfinic Acid) SulfenicAcid->SulfinicAcid Oxidation SulfonicAcid R-SO₃H (Sulfonic Acid) SulfinicAcid->SulfonicAcid Oxidation

Caption: General oxidative degradation pathway of thiols.

Experimental Workflow for Stability Assessment

The following diagram outlines the key steps in the experimental protocol for assessing the stability of this compound.

Stability Assessment Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results PrepSolutions Prepare Stock & Reagent Solutions Incubate Incubate this compound under Test Conditions PrepSolutions->Incubate PrepStandards Prepare Thiol Standards EllmansAssay Perform Ellman's Assay PrepStandards->EllmansAssay Sample Take Aliquots at Time Intervals Incubate->Sample Sample->EllmansAssay MeasureAbs Measure Absorbance at 412 nm EllmansAssay->MeasureAbs CalcConc Calculate Thiol Concentration MeasureAbs->CalcConc PlotData Plot Concentration vs. Time CalcConc->PlotData DetermineStability Determine Half-life and Degradation Rate PlotData->DetermineStability

References

A Theoretical and Computational Guide to (2-Mercaptoethyl)cyclohexanethiol: Methodologies and Hypothetical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific theoretical and computational research focused exclusively on (2-Mercaptoethyl)cyclohexanethiol is not available in peer-reviewed literature. This technical guide therefore outlines a comprehensive framework of established experimental and computational methodologies that would be applied to characterize this molecule. The data presented is illustrative, based on closely related compounds such as cyclohexanethiol, to provide a practical context for researchers.

Introduction

This compound is a dithiol compound of interest due to its potential applications in materials science, drug delivery, and as a ligand for metal nanoparticles. The presence of two thiol groups—one primary and one secondary—suggests unique chemical reactivity, metal-binding capabilities, and potential for forming self-assembled monolayers (SAMs) with distinct structural properties. This guide provides a roadmap for the comprehensive theoretical and computational investigation of this compound, from its synthesis and characterization to the in-silico prediction of its physicochemical properties and potential biological interactions.

Proposed Experimental Workflow

A logical workflow is essential for the systematic study of a novel compound. The proposed workflow for this compound integrates synthesis, purification, and multi-faceted characterization to provide the foundational data required for subsequent computational modeling and validation.

G cluster_0 Synthesis & Purification cluster_1 Structural & Spectroscopic Characterization cluster_2 Physicochemical Analysis A Starting Material (e.g., 1,2-epithiocyclohexane) B Nucleophilic Ring Opening with 2-mercaptoethanol anion A->B C Intermediate Product B->C D Purification (Column Chromatography) C->D F NMR Spectroscopy (¹H, ¹³C) E Pure this compound D->E G Mass Spectrometry (HRMS) E->F E->G H FTIR Spectroscopy E->H J Thermal Analysis (TGA, DSC) E->J K Electrochemical Analysis (Cyclic Voltammetry) E->K I Structural Confirmation L Property Data

Caption: Proposed experimental workflow for synthesis and characterization.
Experimental Protocols

Detailed methodologies are critical for reproducibility. The following protocols are based on established synthesis routes for dithiols and related sulfur-containing compounds.

2.1 Synthesis of this compound

A plausible synthetic route involves the ring-opening of 1,2-epithiocyclohexane (cyclohexene sulfide) by the sodium salt of 2-mercaptoethanol, followed by conversion of the hydroxyl group to a thiol.

  • Step 1: Synthesis of 2-((2-hydroxyethyl)thio)cyclohexanethiol

    • In a round-bottom flask under an inert nitrogen atmosphere, dissolve 2-mercaptoethanol in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Add sodium hydride (NaH) portion-wise to the solution to form the sodium thiolate.

    • Once hydrogen evolution ceases, add 1,2-epithiocyclohexane dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by the slow addition of saturated ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • Purify the crude product via column chromatography on silica gel.

  • Step 2: Conversion of Hydroxyl to Thiol

    • The intermediate from Step 1 can be converted to the final dithiol product via a Mitsunobu reaction with thioacetic acid, followed by hydrolysis.

    • Dissolve the purified intermediate, triphenylphosphine (PPh₃), and thioacetic acid in anhydrous THF.

    • Cool the solution to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent in vacuo.

    • Hydrolyze the resulting thioacetate by dissolving the crude product in a mixture of methanol and aqueous hydrochloric acid and refluxing for 4-6 hours.

    • After cooling, neutralize the solution and extract the product with dichloromethane.

    • Purify the final product, this compound, by column chromatography.

2.2 Characterization Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent. These spectra are crucial for confirming the carbon skeleton and the position of protons, including the characteristic signals for the S-H protons.

  • High-Resolution Mass Spectrometry (HRMS): HRMS analysis using an Electrospray Ionization (ESI) source will be performed to confirm the exact molecular weight and elemental composition of the synthesized compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra will be recorded to identify key functional groups. A characteristic weak absorption band for the S-H stretching vibration is expected around 2550 cm⁻¹.

Theoretical and Computational Workflow

Computational chemistry provides invaluable insights into molecular structure, stability, and reactivity that can complement and guide experimental work. Density Functional Theory (DFT) and Molecular Dynamics (MD) are powerful tools for this purpose.

G cluster_0 Quantum Mechanics (QM) Calculations cluster_1 Molecular Dynamics (MD) Simulations cluster_2 Data Interpretation A Initial Structure Generation (cis/trans isomers) B Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C Vibrational Frequency Analysis (Confirm minima, predict IR) B->C D Electronic Property Calculation (HOMO, LUMO, MEP) B->D E Thermochemical Analysis (Bond Dissociation Energy) B->E F Force Field Parameterization J Comparison with Experimental Data C->J K Reactivity Prediction D->K E->K G System Solvation & Equilibration F->G H Production MD Run (Bulk solvent or on a surface) G->H I Trajectory Analysis (Conformational sampling, RDFs) H->I L Structure-Property Relationship I->L K->L

Caption: Integrated computational workflow for molecular analysis.
Detailed Computational Methodologies

  • Density Functional Theory (DFT):

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Functional and Basis Set: The B3LYP hybrid functional combined with a Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) is recommended for a good balance of accuracy and computational cost.

    • Geometry Optimization: The initial 3D structure of this compound will be optimized to find the lowest energy conformation. Both cis and trans isomers of the cyclohexane ring should be considered.

    • Frequency Analysis: A vibrational frequency calculation will be performed on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to predict the theoretical IR spectrum for comparison with experimental data.

    • Property Calculations: Key electronic properties will be calculated, including:

      • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to estimate the ionization potential and electron affinity, providing insights into chemical reactivity.[1]

      • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites.

      • Bond Dissociation Energy (BDE): The BDE of the S-H bonds will be calculated to predict the molecule's susceptibility to radical-mediated reactions and its potential as an antioxidant.

  • Molecular Dynamics (MD) Simulations:

    • Software: GROMACS, AMBER, or NAMD.

    • Force Field: A general force field like OPLS-AA or GAFF can be used after parameterizing the partial charges and dihedral angles for the dithiol moiety, typically derived from QM calculations (e.g., RESP charges).

    • Simulation Setup: The molecule can be simulated in a periodic box of a relevant solvent (e.g., water, ethanol) to study its conformational dynamics and solvation properties. Alternatively, it can be simulated on a metal surface (e.g., Au(111)) to investigate the formation and structure of self-assembled monolayers.[2]

    • Analysis: Trajectory analysis will reveal preferred conformations, radial distribution functions (RDFs) with solvent molecules, and the dynamics of surface adsorption.[3]

Data Presentation

Quantitative data from both experimental and computational studies should be summarized for clear comparison. The tables below present hypothetical data for this compound.

Table 1: Predicted Physicochemical Properties (Computational)

Property Predicted Value Method
Molecular Weight 176.35 g/mol -
HOMO Energy -6.5 eV B3LYP/6-311+G(d,p)
LUMO Energy -0.2 eV B3LYP/6-311+G(d,p)
HOMO-LUMO Gap 6.3 eV B3LYP/6-311+G(d,p)
Dipole Moment 1.8 D B3LYP/6-311+G(d,p)
S-H BDE (Primary) ~85 kcal/mol B3LYP/6-311+G(d,p)

| S-H BDE (Secondary)| ~87 kcal/mol | B3LYP/6-311+G(d,p) |

Table 2: Illustrative Spectroscopic Data (Experimental vs. Computational)

Spectroscopic Feature Experimental (Hypothetical) Computational (Predicted)
¹H NMR (S-H, ppm) 1.3-1.6 (multiplet, 2H) -
¹³C NMR (C-SH, ppm) ~35 ppm, ~45 ppm -
FTIR (S-H stretch, cm⁻¹) 2555 cm⁻¹ 2560 cm⁻¹ (scaled)

| HRMS (m/z, [M+H]⁺) | 177.0769 | 177.0771 (for C₈H₁₇S₂) |

Hypothetical Signaling Pathway Interaction: Thiol-Disulfide Exchange

Dithiols are potent reducing agents and can participate in crucial biological redox reactions, such as the reduction of disulfide bonds in proteins. This interaction is fundamental in regulating protein function and responding to oxidative stress. A potential role for this compound could be the reduction of an oxidized protein, restoring its active state.

G A Oxidized Protein (Inactive) -S-S- C Mixed Disulfide Intermediate A->C Step 1: Nucleophilic Attack B This compound HS-R-SH B->C D Reduced Protein (Active) -SH HS- C->D Step 2: Intramolecular Attack E Cyclic Disulfide C->E Release

References

An In-depth Technical Guide to the Reactivity of Thiol Groups in (2-Mercaptoethyl)cyclohexanethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Mercaptoethyl)cyclohexanethiol is a unique dithiol compound featuring both a primary and a tertiary thiol group. This structural arrangement leads to differential reactivity of the two sulfhydryl moieties, a characteristic that can be exploited in various applications, including drug development and materials science. This technical guide provides a comprehensive overview of the reactivity of the thiol groups in this compound, covering their acidity, oxidation, alkylation, and Michael addition reactions. Detailed experimental protocols for characterizing these reactions are provided, along with estimated quantitative data to guide research and development efforts.

Introduction

Dithiol compounds play a crucial role in a variety of chemical and biological processes. Their ability to undergo redox reactions, form disulfide bonds, and act as nucleophiles makes them valuable building blocks in the synthesis of pharmaceuticals, polymers, and other functional materials. This compound, with its distinct primary and tertiary thiol groups, presents an interesting case for studying differential thiol reactivity. The steric hindrance around the tertiary thiol and the accessibility of the primary thiol are expected to govern their respective reaction kinetics and thermodynamic properties. Understanding and quantifying this differential reactivity is key to harnessing the full potential of this molecule in various applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-(2-sulfanylethyl)cyclohexane-1-thiol[1]
CAS Number 28351-14-6[1]
Molecular Formula C8H16S2[1]
Molecular Weight 176.34 g/mol [2]
Appearance Colorless liquid (presumed)General knowledge
Boiling Point 259.6 °C at 760 mmHg (predicted)
Density 1.02 g/cm³ (predicted)

Reactivity of Thiol Groups

The reactivity of the thiol groups in this compound is primarily determined by their acidity (pKa), susceptibility to oxidation, and nucleophilicity in reactions such as alkylation and Michael additions.

Acidity and pKa

The acidity of a thiol group, represented by its pKa value, is a critical factor influencing its reactivity. The thiolate anion (R-S⁻), formed upon deprotonation, is a much stronger nucleophile than the neutral thiol (R-SH). The pKa values of the primary and tertiary thiol groups in this compound are expected to differ due to electronic and steric effects.

Table 2: Estimated pKa Values for the Thiol Groups in this compound

Thiol GroupEstimated pKaBasis for Estimation
Primary Thiol (-CH₂-SH) ~10.2Based on typical pKa of primary alkyl thiols.
Tertiary Thiol (C(R)₃-SH) ~10.8Increased steric hindrance and electron-donating alkyl groups are expected to slightly increase the pKa relative to the primary thiol.

Disclaimer: The pKa values presented are estimations based on theoretical considerations and data from analogous compounds. Experimental verification is recommended for precise applications.

The following diagram illustrates the deprotonation equilibrium for the two thiol groups.

pKa_Equilibrium Dithiol (HS-CH2-CH2)-C(R)2-SH This compound Monoanion1 (⁻S-CH2-CH2)-C(R)2-SH Primary Thiolate Dithiol->Monoanion1 -H⁺ pKa₁ ~ 10.2 Monoanion2 (HS-CH2-CH2)-C(R)2-S⁻ Tertiary Thiolate Dithiol->Monoanion2 -H⁺ pKa₂ ~ 10.8 Dianion (⁻S-CH2-CH2)-C(R)2-S⁻ Dithiolate Monoanion1->Dianion -H⁺ pKa₂ > 11 Monoanion2->Dianion -H⁺ pKa₁ > 11

Caption: Deprotonation equilibria of this compound.

Oxidation

Thiols can be oxidized to form disulfides, and this process is often reversible. In the case of this compound, both intramolecular and intermolecular disulfide formation are possible. The relative ease of oxidation of the primary and tertiary thiols will depend on steric accessibility and the oxidation potential of each group. Generally, less sterically hindered thiols are more susceptible to oxidation.[5]

Table 3: Expected Oxidation Products and Relative Reactivity

Reaction TypeProduct(s)Expected Relative Reactivity
Mild Oxidation Intramolecular disulfide, Intermolecular disulfidesThe primary thiol is expected to oxidize more readily than the tertiary thiol.
Strong Oxidation Sulfinic acids, Sulfonic acidsBoth thiol groups will be oxidized.

The workflow for the oxidation of the dithiol is depicted below.

Oxidation_Workflow cluster_start Starting Material cluster_mild Mild Oxidation cluster_strong Strong Oxidation Dithiol This compound Intra_Disulfide Intramolecular Disulfide Dithiol->Intra_Disulfide [O] Inter_Disulfide Intermolecular Disulfides Dithiol->Inter_Disulfide [O] Sulfinic Sulfinic Acids Intra_Disulfide->Sulfinic [O] strong Inter_Disulfide->Sulfinic [O] strong Sulfonic Sulfonic Acids Sulfinic->Sulfonic [O] strong

Caption: Oxidation pathways of this compound.

Alkylation

Alkylation of thiols is a common method for forming thioethers. The rate of this S-alkylation reaction is dependent on the nucleophilicity of the thiol (or more accurately, the thiolate) and the steric hindrance at both the sulfur atom and the alkylating agent.[6] For this compound, the primary thiol is expected to be significantly more reactive towards alkylating agents than the sterically hindered tertiary thiol.

Table 4: Estimated Relative Reactivity in Alkylation Reactions

Thiol GroupAlkylating AgentEstimated Relative Rate Constant (k_rel)
Primary Thiol Methyl Iodide1 (Reference)
Tertiary Thiol Methyl Iodide< 0.1
Primary Thiol Isopropyl Bromide~0.2
Tertiary Thiol Isopropyl Bromide<< 0.01

Disclaimer: The relative rate constants are estimations based on general principles of steric hindrance in SN2 reactions. Actual values will depend on specific reaction conditions.

The logical flow of a selective alkylation experiment is shown below.

Alkylation_Logic Start Start with This compound Condition1 React with 1 equivalent of a sterically undemanding alkylating agent (e.g., methyl iodide) at controlled pH (~10). Start->Condition1 Condition2 React with a less reactive or sterically demanding alkylating agent. Start->Condition2 Product1 Mono-alkylated product at the primary thiol is the major product. Condition1->Product1 Product2 Lower yield of mono-alkylated product, still favoring the primary thiol. Condition2->Product2

Caption: Logic diagram for selective alkylation.

Michael Addition

The Michael addition, or conjugate addition, of thiols to α,β-unsaturated carbonyl compounds is a widely used reaction in organic synthesis and bioconjugation.[7][8] The reaction is typically base-catalyzed and proceeds through the addition of a thiolate nucleophile. The reactivity in Michael additions is influenced by the nucleophilicity of the thiolate and steric factors. Similar to alkylation, the primary thiol of this compound is expected to be more reactive in Michael additions.

Table 5: Estimated Relative Reactivity in Michael Addition

Thiol GroupMichael AcceptorEstimated Relative Reactivity
Primary Thiol AcrylonitrileHigh
Tertiary Thiol AcrylonitrileLow
Primary Thiol N-EthylmaleimideVery High
Tertiary Thiol N-EthylmaleimideModerate to Low

The general mechanism for the base-catalyzed thiol-Michael addition is outlined below.

Michael_Addition_Pathway Thiol R-SH Thiolate R-S⁻ (Thiolate) Thiol->Thiolate + Base Base Base Protonated_Base Base-H⁺ Enolate_Intermediate Enolate Intermediate Thiolate->Enolate_Intermediate + Michael Acceptor Michael_Acceptor α,β-Unsaturated Carbonyl Adduct Thioether Adduct Enolate_Intermediate->Adduct + R-SH Adduct->Thiolate (regenerated)

Caption: Signaling pathway for base-catalyzed Michael addition.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the reactivity of the thiol groups in this compound.

Determination of Thiol pKa by Spectrophotometry

This protocol is adapted from standard methods for pKa determination of thiols.

Materials:

  • This compound

  • A series of buffers with pH values ranging from 8 to 12

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • For each pH value, prepare a solution containing a fixed concentration of the dithiol in the buffer.

  • Measure the UV absorbance of each solution at a wavelength where the thiolate anion absorbs (typically around 240-250 nm). The neutral thiol has negligible absorbance at this wavelength.

  • Plot the absorbance as a function of pH.

  • The data should fit a sigmoidal curve. The pKa is the pH at which the absorbance is half of the maximum absorbance.

  • Due to the presence of two thiols with potentially overlapping pKa values, deconvolution of the titration curve may be necessary to determine the individual pKa values.

Quantification of Total Thiol Content using Ellman's Assay

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is widely used for the quantification of free thiol groups.[9]

Materials:

  • This compound

  • Ellman's Reagent (DTNB)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Cysteine or Glutathione for standard curve

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of DTNB in the reaction buffer.

  • Prepare a series of standard solutions of a known thiol (e.g., cysteine) of varying concentrations.

  • Prepare a solution of this compound of unknown concentration.

  • To each standard and the unknown sample, add the DTNB solution and allow the reaction to proceed for a set time (e.g., 15 minutes).

  • Measure the absorbance of the yellow product (TNB²⁻) at 412 nm.

  • Create a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of thiol groups in the unknown sample by interpolating its absorbance on the standard curve. Note that this method will provide the total thiol concentration (primary + tertiary).

Monitoring Alkylation Reactions by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to monitor the progress of alkylation reactions and to distinguish between the starting dithiol, the mono-alkylated products, and the di-alkylated product.

Materials:

  • This compound

  • Alkylating agent (e.g., iodoacetamide)

  • Buffer solution (e.g., phosphate buffer at a desired pH)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometer)

  • Quenching reagent (e.g., a high concentration of a thiol like dithiothreitol)

Procedure:

  • Prepare solutions of this compound and the alkylating agent in the reaction buffer.

  • Initiate the reaction by mixing the solutions at a controlled temperature.

  • At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding the quenching reagent.

  • Analyze the quenched samples by HPLC.

  • Develop an HPLC method that can separate the starting material and the different products.

  • Quantify the peak areas of the different species at each time point to determine the reaction kinetics. By analyzing the formation of the two possible mono-alkylated products, the relative reactivity of the primary and tertiary thiols can be determined.

Applications in Drug Development

The differential reactivity of the thiol groups in this compound can be leveraged in drug development. For instance, the more reactive primary thiol can be selectively conjugated to a drug molecule or a targeting ligand, leaving the less reactive tertiary thiol available for subsequent reactions or for interaction with a biological target. This allows for the construction of complex bioconjugates with precise control over their structure and function. The dithiol moiety can also be used as a linker that can be cleaved under specific redox conditions, enabling controlled drug release.

Conclusion

This compound is a dithiol with intriguing properties stemming from the presence of both a primary and a tertiary thiol group. This guide has provided an in-depth overview of the expected reactivity of these functional groups, including their acidity, and their behavior in oxidation, alkylation, and Michael addition reactions. While specific experimental data for this molecule is limited, the provided estimations and detailed experimental protocols offer a solid foundation for researchers to explore and exploit its unique chemical characteristics in their scientific endeavors. Further experimental investigation is encouraged to precisely quantify the reactivity parameters and unlock the full potential of this versatile molecule.

References

The Expanding Chemical Toolbox: A Technical Guide to Cyclic Dithiols in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique reactivity of the disulfide bond within a strained cyclic framework has positioned cyclic dithiols as a versatile and powerful building block in modern materials science. From self-healing polymers and targeted drug delivery systems to advanced electronics and functional coatings, the applications of these sulfur-containing heterocycles are rapidly expanding. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and potential applications of cyclic dithiols, offering a valuable resource for researchers and professionals in the field.

Core Concepts: The Power of the Strained Disulfide Bond

Cyclic dithiols, such as the well-studied 1,2-dithiolane found in lipoic acid, possess a strained disulfide bond that is susceptible to cleavage under various stimuli. This reactivity is the cornerstone of their utility in creating dynamic and responsive materials. The ring strain lowers the activation energy for disulfide exchange reactions, enabling rapid and reversible bond formation and breakage. This "dynamic covalent chemistry" allows for the design of materials that can adapt to their environment, repair damage, and release payloads in a controlled manner.[1]

The key reactions governing the application of cyclic dithiols include:

  • Ring-Opening Polymerization (ROP): Under thermal, photochemical, or catalytic initiation, the strained disulfide bond can open, leading to the formation of linear polydisulfides. This is a fundamental technique for creating a wide range of functional polymers.[2][3]

  • Thiol-Disulfide Exchange: In the presence of free thiols, the disulfide bond in a cyclic dithiol can undergo a rapid exchange reaction. This process is central to the self-healing properties of many disulfide-containing materials and is also exploited for drug release in the reducing environment of the cell.

Applications in Polymer Science: Building Responsive and Functional Materials

The majority of research into cyclic dithiols has focused on their incorporation into polymeric structures, leading to a diverse array of materials with tunable properties.

Self-Healing Polymers

The ability of a material to autonomously repair damage is a highly sought-after property. Cyclic dithiols are instrumental in the design of self-healing polymers through the principle of thiol-disulfide exchange. When a disulfide-containing polymer is damaged, the disulfide bonds at the fracture interface can rearrange and reform, effectively "healing" the material. The efficiency of this process is influenced by factors such as temperature, pH, and the presence of catalysts.

Quantitative Data on Self-Healing Polymers

Polymer SystemHealing ConditionsHealing Efficiency (%)Tensile Strength (MPa)Elongation at Break (%)Reference
Polyurethane with aromatic disulfide80 °C for 12 h953.39400.38[4]
Epoxy resin with 20 wt% disulfide80 °C for 2 h~90--
Transparent Polyimide with 50% cystamineTg,DSC + 30 °C for 24 h91.8>99-[5]
Acrylic Polymer Network (TRIS-SS2, 5%)Room Temperature for 48 h81--
Polyurethane Elastomer55 °C for 12 h94--[4]
Redox-Responsive Drug Delivery

The intracellular environment is significantly more reducing than the extracellular space due to the high concentration of glutathione (GSH), a thiol-containing tripeptide. This redox differential provides a powerful mechanism for targeted drug delivery. Cyclic dithiol-containing nanoparticles or hydrogels can be designed to be stable in the bloodstream but to disassemble and release their therapeutic payload upon entering a cell and encountering the high GSH concentration.

Quantitative Data on Drug Release from Dithiolane-Based Hydrogels

Hydrogel SystemDrug/CargoRelease ConditionsCumulative Release (%)Time (h)Reference
Disulfide-crosslinked nanogelsRhodamine B-up to 75 (entrapment)-[6]
Redox-responsive hydrogelFITC-BSA10 mM DTTRapid release< 1
PEG-based hydrogelFITC-dextrans---[7][8]
Vitrimers and Covalent Adaptable Networks

Vitrimers are a class of polymers that behave like thermosets at operational temperatures but can be reprocessed like thermoplastics at elevated temperatures due to the presence of dynamic covalent bonds. Cyclic dithiols can be incorporated as dynamic crosslinkers in vitrimers, enabling malleability and recyclability without sacrificing mechanical performance.[9][10]

Mechanical Properties of Dithiolane-Based Vitrimers

Vitrimer SystemTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
Epoxy-based with disulfide hardener---[11]
Diketoenamine-based (thiol-ene)---[9]
Boronic ester-basedTunableTunableTunable[12]

Beyond Polymers: Emerging Applications

While polymer science has been the primary beneficiary of cyclic dithiol chemistry, their unique properties are being explored in other areas of materials science.

Metal-Organic Frameworks (MOFs)

The ability of the thiol groups in the ring-opened form of cyclic dithiols to coordinate with metal ions makes them attractive ligands for the synthesis of Metal-Organic Frameworks (MOFs). These porous crystalline materials have applications in gas storage, catalysis, and sensing. The redox activity of the disulfide bond can also impart novel electronic properties to the resulting MOFs. Recent work has demonstrated the synthesis of 2D MOFs using dithiol-functionalized benzenedicarboxylic acid.[5][13]

Surface Modification and Nanotechnology

Cyclic dithiols can be used to functionalize the surface of nanoparticles, particularly gold nanoparticles, through the strong affinity of sulfur for gold. This allows for the creation of stable, functionalized nanoparticles for applications in bioimaging, sensing, and catalysis.

Energy Storage

The redox activity of the disulfide bond is also being explored in the context of energy storage. Dithiolane-based molecules and polymers are being investigated as components of electrolytes and as redox-active materials in batteries.[9][14][15]

Experimental Protocols

Synthesis of a Functionalized 1,2-Dithiolane Monomer

This protocol describes the synthesis of a hydroxy-functional 1,2-dithiolane from a 1,3-bis-tert-butyl thioether, adapted from the work of Theato and coworkers.[16][17]

Materials:

  • 1,3-bis-tert-butyl thioether derivative (1.0 mmol)

  • Silica gel (2 g per mmol of thioether)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Bromine (1.3 equiv)

  • Column chromatography supplies (e.g., silica gel, appropriate eluent)

Procedure:

  • Dissolve the 1,3-bis-tert-butyl thioether (1.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add silica gel to the reaction mixture.

  • Slowly add a solution of bromine (1.3 equiv) in DCM to the stirring mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within minutes.

  • Upon completion, filter the reaction mixture to remove the silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,2-dithiolane.

Ring-Opening Polymerization of Lipoic Acid

This protocol describes the thermal ring-opening polymerization of α-lipoic acid.[2]

Materials:

  • α-Lipoic acid (LPA)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Heating apparatus with temperature control

Procedure:

  • Place the desired amount of α-lipoic acid into a reaction vessel.

  • Heat the vessel under an inert atmosphere to a temperature above the melting point of LPA (approximately 62 °C). A typical polymerization temperature is 80-100 °C.

  • Maintain the temperature for a specified period (e.g., several hours to days) to allow for polymerization to occur. The viscosity of the mixture will increase as the polymer forms.

  • Cool the reaction mixture to room temperature to obtain the poly(lipoic acid).

  • The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity.

Mandatory Visualizations

Thiol-Disulfide Exchange Signaling Pathway

Thiol_Disulfide_Exchange Thiol Thiol (R'-SH) Thiolate Thiolate Anion (R'-S⁻) Thiol->Thiolate Deprotonation Disulfide Cyclic Dithiol (R-S-S-R) Intermediate Mixed Disulfide Intermediate Disulfide->Intermediate Thiolate->Intermediate Nucleophilic Attack NewDisulfide New Disulfide (R-S-S-R') Intermediate->NewDisulfide Exchange NewThiol New Thiol (R-SH) Intermediate->NewThiol

Caption: Thiol-Disulfide Exchange Mechanism.

Experimental Workflow for Characterization of Self-Healing Polymers

Self_Healing_Workflow Synthesis Polymer Synthesis (with disulfide bonds) Characterization Initial Material Characterization (Tensile Test, DSC, TGA) Synthesis->Characterization Damage Induce Damage (e.g., cut with blade) Characterization->Damage Healing Healing Process (Apply stimulus: heat, light, pH) Damage->Healing PostHealChar Post-Healing Characterization (Tensile Test, Microscopy) Healing->PostHealChar Efficiency Calculate Healing Efficiency PostHealChar->Efficiency

Caption: Workflow for Self-Healing Characterization.

Conclusion and Future Outlook

Cyclic dithiols represent a dynamic and evolving area of materials science. Their unique chemical reactivity enables the creation of a wide range of functional materials with properties that are difficult to achieve with traditional polymer chemistry. The ability to create self-healing, responsive, and recyclable materials has significant implications for a variety of industries, from medicine to manufacturing.

Future research in this field is likely to focus on several key areas:

  • Expansion of the Monomer Library: The synthesis of new cyclic dithiol monomers with diverse functional groups will enable the creation of materials with even more tailored properties.[6][16][17]

  • Advanced Architectures: The development of more complex polymer architectures, such as block copolymers and star polymers, will allow for the creation of materials with hierarchical structures and multiple functionalities.[18]

  • Broadening Applications: While the focus has been on soft materials, the exploration of cyclic dithiols in rigid materials, such as MOFs and conductive polymers, is a promising area for future research.[5][13][19]

  • Biocompatibility and Degradation: For biomedical applications, a thorough understanding of the biocompatibility and degradation products of these materials is crucial.[18][20]

As our understanding of the chemistry of cyclic dithiols continues to grow, so too will their impact on the development of the next generation of advanced materials.

References

In-Depth Technical Guide on the Safety and Handling of (2-Mercaptoethyl)cyclohexanethiol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is a significant lack of specific safety, handling, and toxicological data for (2-Mercaptoethyl)cyclohexanethiol in the public domain. This guide has been compiled using data for the structurally analogous and closely related compound, Cyclohexanethiol (CAS No. 1569-69-3) . It is crucial to handle this compound with, at a minimum, the same precautions as Cyclohexanethiol. All users must perform a thorough risk assessment before handling this compound and consult any available supplier-specific Safety Data Sheets (SDS).

Executive Summary

This technical document provides a comprehensive overview of the safety and handling precautions for this compound, with data extrapolated from its surrogate, Cyclohexanethiol. This guide is intended for researchers, scientists, and professionals in drug development. Thiols are recognized for their potent and often unpleasant odors and present various health hazards. Strict adherence to the safety protocols detailed herein is paramount to mitigate risks in both laboratory and industrial environments.

Hazard Identification and Classification

Cyclohexanethiol is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table outlines its hazard classifications.

Table 1: GHS Classification for Cyclohexanethiol

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapour.[1]
Acute Toxicity, Oral4H302: Harmful if swallowed.[2]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[1]
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1][2]
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation.[1][2]

Signal Word: Warning [3] or Danger [1][4]

Physicochemical Properties

A thorough understanding of a chemical's physicochemical properties is fundamental for its safe handling, storage, and use.

Table 2: Physicochemical Properties of Cyclohexanethiol

PropertyValue
Molecular Formula C₆H₁₂S[3][5][6]
Molar Mass 116.22 g/mol [3][4][6]
Appearance Colorless liquid with a strong, unpleasant odor.[3][6][7]
Boiling Point 158-160 °C (316-320 °F)[4][5][6]
Melting Point -30 °C[5]
Flash Point 43 °C (109.4 - 110 °F) (closed cup)[4][8]
Density 0.95 g/mL at 25 °C[4][5][6]
Vapor Density 4.0 (Air = 1)[4]
Vapor Pressure 10.3 mmHg at 37.7 °C[4][5]
Solubility in Water Insoluble[3][5][7]
Solubility in Other Solvents Soluble in Ether, Benzene, Acetone, Chloroform.[3]

Toxicological Information

The available toxicological data for Cyclohexanethiol is limited.

Table 3: Toxicological Data for Cyclohexanethiol

TestSpeciesRouteValue
LD₅₀MiceInjected316 mg/kg[6]
LD₅₀Rat (male and female)Oral1220 mg/kg[9]
LC₅₀Rat (male and female)Inhalation5.6 - 13.3 mg/L (4 h)[9]

Experimental Workflow and Handling Procedures

As specific experimental protocols for this compound are not available, this section details a generalized workflow for the safe handling of hazardous liquid thiols.

G General Workflow for Handling Hazardous Thiols cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Procedures prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 prep4 Assemble Equipment prep3->prep4 handle1 Inert Atmosphere Transfer prep4->handle1 handle2 Perform Experiment handle1->handle2 handle3 Monitor Reaction handle2->handle3 emergency Spill, Fire, or Exposure handle2->emergency clean1 Quench Reaction handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Decontaminate Glassware clean2->clean3 clean4 Dispose of Waste clean3->clean4 action1 Evacuate emergency->action1 action2 Alert Supervisor/Safety Officer emergency->action2 action3 Administer First Aid emergency->action3

Caption: A logical workflow for the safe handling of hazardous thiols in a laboratory setting.

Risk Assessment and Preparation
  • Review Safety Data Sheet (SDS): Prior to commencing any work, meticulously review the SDS for Cyclohexanethiol.

  • Designated Work Area: All manipulations of this compound must be performed within a certified and properly functioning chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE): Ensure the correct selection and fit of appropriate PPE, including:

    • Nitrile or neoprene gloves.[3]

    • Chemical safety goggles and a face shield.[3]

    • A flame-resistant laboratory coat.

    • Fully enclosed, chemical-resistant footwear.

  • Spill Preparedness: A spill kit must be readily accessible. For thiols, this should contain an inert absorbent material and a deactivating solution, such as a fresh solution of sodium hypochlorite.

Handling and Experimental Use
  • Static Electricity: To prevent ignition from static discharge, all containers and transfer equipment must be grounded and bonded.[3] Employ only non-sparking tools.[3]

  • Inert Atmosphere: As the compound may be sensitive to air, handle it under an inert atmosphere, such as nitrogen or argon.[1]

  • Chemical Transfers: Utilize a syringe or cannula for transferring the liquid to minimize the release of vapors. Avoid pouring in an open laboratory environment.

  • Heating: If heating is required, use a precisely controlled heating source like a heating mantle or an oil bath situated inside the fume hood. Open flames are strictly prohibited.[8]

  • Reaction Systems: Whenever feasible, conduct all reactions within a closed system.

Waste Management and Disposal
  • Waste Segregation: All waste materials containing the thiol must be collected in a designated, sealed, and clearly labeled waste container.

  • Decontamination: Thoroughly decontaminate all glassware and equipment that has been in contact with the thiol using a suitable deactivating solution before its removal from the fume hood.

  • Disposal Protocol: Dispose of all chemical waste in accordance with your institution's hazardous waste management program.[3] Do not dispose of this chemical down the drain.[11]

Emergency Response Procedures
  • Inhalation: Immediately move the exposed individual to an area with fresh air. If breathing is labored, provide supplemental oxygen. Seek prompt medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with copious amounts of soap and water for a minimum of 15 minutes. Seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with a large volume of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. If contact lenses are present and can be easily removed, do so. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[3]

  • Spills: In the event of a spill, evacuate the immediate area. For minor spills contained within a fume hood, use an inert absorbent to contain the liquid. For major spills, or any spill that occurs outside of a fume hood, evacuate the laboratory and activate your institution's emergency response team.[3]

Storage and Chemical Incompatibility

Correct storage practices are essential for maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated location, shielded from direct sunlight.[3] The container should be kept tightly sealed and under an inert atmosphere.[1] It is recommended to store this chemical in a designated flammable liquids cabinet.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, reducing agents, strong acids, and alkali metals.[2]

Fire and Explosion Hazard

Cyclohexanethiol is a flammable liquid and poses a fire and explosion risk.

  • Suitable Extinguishing Media: For fires involving this chemical, use dry chemical, foam, or carbon dioxide.[3] The use of water is not recommended as it may cause the fire to spread.[3]

  • Firefighting Precautions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing. The vapors are denser than air and can travel to an ignition source, leading to a flashback. Containers are at risk of exploding when exposed to heat.[3]

  • Hazardous Combustion Products: The combustion of this material may generate toxic and irritating gases, including sulfur oxides and carbon oxides.[3]

Conclusion

Although specific safety and toxicological data for this compound are not currently available, the information derived from its surrogate, Cyclohexanethiol, clearly indicates that it is a hazardous substance that demands meticulous handling. It is imperative that all personnel receive comprehensive training on the procedures outlined in this guide and any accompanying safety data sheets before engaging in work with this or similar thiol compounds. A thorough, substance-specific risk assessment must be conducted before any use.

References

Methodological & Application

Application Note & Protocol: Synthesis of Polythiourethane from (2-Mercaptoethyl)cyclohexanethiol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of a linear polythiourethane. The synthesis is based on the polyaddition reaction of the dithiol monomer (2-Mercaptoethyl)cyclohexanethiol with the diisocyanate monomer Isophorone Diisocyanate (IPDI). This protocol outlines the necessary reagents, equipment, step-by-step procedure, and analytical methods for the characterization of the resulting polymer. The thiol-isocyanate reaction is a type of "click chemistry" known for its high efficiency and mild reaction conditions.[1][2]

Introduction

Polythiourethanes (PTUs) are a class of polymers that are analogous to polyurethanes but contain sulfur atoms in the polymer backbone. The presence of sulfur can impart unique properties, such as improved thermal and chemical resistance, as well as a high refractive index, making them suitable for optical applications.[3][4] The synthesis of PTUs is typically achieved through the polyaddition reaction of a dithiol with a diisocyanate. This reaction is often catalyzed by either a Lewis acid, such as dibutyltin dilaurate (DBTDL), or a base, like a tertiary amine.[5] This protocol details the synthesis of a novel polythiourethane using this compound and Isophorone Diisocyanate (IPDI).

Materials and Reagents

Reagent/MaterialGradeSupplierCatalog No.Notes
This compound≥95%Sigma-Aldrich(Example)Dithiol Monomer
Isophorone Diisocyanate (IPDI)≥98%Sigma-Aldrich(Example)Diisocyanate Monomer
Dibutyltin Dilaurate (DBTDL)95%Sigma-Aldrich(Example)Catalyst
Anhydrous Toluene≥99.8%Sigma-Aldrich(Example)Solvent
Deuterated Chloroform (CDCl₃)99.8 atom % DSigma-Aldrich(Example)NMR Solvent
Nitrogen Gas (N₂)High PurityLocal Supplier-Inert Atmosphere

Equipment

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen inlet and outlet (bubbler)

  • Syringes and needles

  • Glassware (beakers, graduated cylinders, etc.)

  • Rotary evaporator

  • Vacuum oven

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Gel Permeation Chromatography (GPC) system

  • Differential Scanning Calorimetry (DSC) instrument

Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_purification Purification & Isolation cluster_characterization Characterization prep_reagents Weigh Reactants: This compound Isophorone Diisocyanate (IPDI) setup Assemble Dry Glassware under Nitrogen Atmosphere prep_reagents->setup prep_solvent Prepare Anhydrous Toluene prep_solvent->setup prep_catalyst Prepare DBTDL Solution prep_catalyst->setup add_dithiol Add Dithiol and Toluene to Reaction Flask setup->add_dithiol add_diisocyanate Slowly Add IPDI to the Dithiol Solution add_dithiol->add_diisocyanate add_catalyst Add DBTDL Catalyst add_diisocyanate->add_catalyst react Heat Reaction Mixture at 80°C for 24 hours add_catalyst->react precipitate Precipitate Polymer in Cold Methanol react->precipitate filter_wash Filter and Wash the Polymer precipitate->filter_wash dry Dry Polymer under Vacuum filter_wash->dry ftir FTIR Analysis dry->ftir nmr NMR Spectroscopy (¹H and ¹³C) dry->nmr gpc GPC Analysis (Mn, Mw, PDI) dry->gpc dsc DSC Analysis (Tg) dry->dsc G Dithiol This compound (HS-R-SH) Polymer Polythiourethane [-S-R-S-C(=O)-NH-R'-NH-C(=O)-]n Dithiol->Polymer Polyaddition Diisocyanate Isophorone Diisocyanate (OCN-R'-NCO) Diisocyanate->Polymer Reaction Catalyst DBTDL Catalyst->Polymer Catalyzes

References

Step-by-Step Guide for Self-Assembled Monolayer Formation with (2-Mercaptoethyl)cyclohexanethiol on Gold

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formation of self-assembled monolayers (SAMs) on gold surfaces using (2-Mercaptoethyl)cyclohexanethiol. This protocol outlines the necessary steps from substrate preparation to the characterization of the resulting monolayer.

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate. The formation of SAMs using organosulfur compounds, such as thiols, on gold surfaces is a well-established technique for modifying surface properties. The thiol group exhibits a strong affinity for gold, leading to the formation of a stable, covalent Au-S bond. The subsequent self-assembly process is driven by van der Waals interactions between the alkyl chains, resulting in a densely packed, organized monolayer.

This compound is a dithiol molecule featuring a cyclohexane ring, which provides a bulky and conformationally distinct structure compared to linear alkanethiols. The presence of two thiol groups offers the potential for varied binding configurations and surface functionalities. This application note provides a detailed protocol for the preparation and characterization of SAMs formed from this compound on gold substrates.

Experimental Protocols

A clean working environment is crucial for the formation of high-quality SAMs. Contaminants can significantly impact the ordering and integrity of the monolayer. It is recommended to work in a cleanroom or a fume hood to minimize exposure to dust and other airborne particles.

Materials and Reagents
  • Gold-coated substrates (e.g., gold-coated silicon wafers, glass slides, or quartz crystals)

  • This compound

  • Absolute Ethanol (200 proof)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION is required when handling Piranha solution as it is highly corrosive and reactive.

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glassware (beakers, petri dishes, vials)

Substrate Preparation (Gold Surface Cleaning)

Proper cleaning of the gold substrate is a critical step to ensure a pristine surface for SAM formation.

  • Solvent Cleaning:

    • Place the gold substrates in a beaker.

    • Sonicate the substrates in absolute ethanol for 15 minutes.

    • Rinse the substrates thoroughly with DI water.

    • Dry the substrates under a stream of high-purity nitrogen gas.

  • Piranha Etching (for robust cleaning, perform in a fume hood with appropriate personal protective equipment):

    • Immerse the solvent-cleaned and dried substrates in freshly prepared Piranha solution for 10-15 minutes. Warning: Piranha solution is extremely dangerous and reacts violently with organic materials. Handle with extreme care.

    • Carefully remove the substrates from the Piranha solution and rinse them extensively with DI water.

    • Dry the substrates under a stream of high-purity nitrogen gas.

    • Use the cleaned substrates immediately for SAM formation.

Solution Preparation
  • Prepare a 1 mM solution of this compound in absolute ethanol. For example, to prepare 10 mL of solution, dissolve the appropriate mass of the thiol in 10 mL of absolute ethanol.

  • Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.

Self-Assembled Monolayer Formation
  • Place the cleaned gold substrates in a clean glass container (e.g., a petri dish or a vial).

  • Pour the 1 mM this compound solution into the container, ensuring the substrates are fully immersed.

  • Seal the container to minimize solvent evaporation and contamination.

  • Allow the self-assembly process to proceed for 18-24 hours at room temperature in a vibration-free environment.

Rinsing and Drying
  • After the incubation period, carefully remove the substrates from the thiol solution using clean tweezers.

  • Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound (physisorbed) molecules.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Store the SAM-modified substrates in a clean, dry environment (e.g., a desiccator) until characterization.

Characterization of the Self-Assembled Monolayer

The quality and properties of the formed SAM can be assessed using various surface-sensitive techniques.

Contact Angle Goniometry

This technique measures the wettability of the surface, providing information about the hydrophobicity and packing of the monolayer.

  • Protocol:

    • Place a small droplet (e.g., 5 µL) of DI water on the surface of the SAM-modified substrate.

    • Measure the static contact angle between the water droplet and the surface using a goniometer.

    • Perform measurements at multiple locations on the substrate to ensure uniformity.

X-ray Photoelectron Spectroscopy (XPS)

XPS provides information about the elemental composition and chemical states of the elements on the surface, confirming the presence of the thiol monolayer.

  • Protocol:

    • Place the SAM-modified substrate in the XPS analysis chamber.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the S 2p, C 1s, and Au 4f regions to determine the chemical states and confirm the Au-S bond formation.

Electrochemical Characterization

Techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can be used to study the blocking properties and stability of the SAM.

  • Protocol (Cyclic Voltammetry):

    • Use the SAM-modified gold substrate as the working electrode in a three-electrode electrochemical cell.

    • Use a platinum wire as the counter electrode and an Ag/AgCl electrode as the reference electrode.

    • Use a suitable electrolyte solution containing a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻).

    • Record the cyclic voltammogram to assess the blocking of electron transfer by the SAM.

Data Presentation

Quantitative data from the characterization of this compound SAMs on gold are summarized below. For comparison, data for a standard alkanethiol (1-dodecanethiol) and a related cyclic thiol (cyclohexanethiol) are also included.

ParameterThis compound on Au (Expected)Cyclohexanethiol on Au1-Dodecanethiol on Au
Water Contact Angle (°) 70 - 80~75108 - 112
SAM Thickness (Å) 8 - 12~715 - 17
Reductive Desorption Potential (V vs. Ag/AgCl) -0.8 to -1.0-0.7 to -0.9-0.9 to -1.1

Visualization of the Experimental Workflow and Formation Mechanism

The following diagrams illustrate the key processes involved in the formation of a self-assembled monolayer.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization Solvent_Cleaning Solvent Cleaning Piranha_Etching Piranha Etching Solvent_Cleaning->Piranha_Etching Rinsing_Drying1 Rinsing & Drying Piranha_Etching->Rinsing_Drying1 Solution_Prep Thiol Solution Preparation Rinsing_Drying1->Solution_Prep Immersion Substrate Immersion (18-24h) Solution_Prep->Immersion Rinsing_Drying2 Rinsing & Drying Immersion->Rinsing_Drying2 Contact_Angle Contact Angle Goniometry Rinsing_Drying2->Contact_Angle XPS XPS Rinsing_Drying2->XPS Electrochemical Electrochemical Analysis Rinsing_Drying2->Electrochemical

Caption: Experimental workflow for SAM formation.

sam_formation_mechanism cluster_process Mechanism of Thiol Adsorption on Gold Initial_Adsorption Initial Physisorption ('Lying Down' Phase) Chemisorption Au-S Bond Formation (Chemisorption) Initial_Adsorption->Chemisorption Covalent Bonding Self_Assembly Intermolecular Interactions & Reorganization Chemisorption->Self_Assembly van der Waals Forces Ordered_Monolayer Dense, Ordered Monolayer ('Standing Up' Phase) Self_Assembly->Ordered_Monolayer Thermodynamic Equilibrium

Caption: Mechanism of SAM formation on a gold surface.

Application Notes & Protocols: (2-Mercaptoethyl)cyclohexanethiol as a Novel Cross-Linking Agent for High-Performance Epoxy Resins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and professionals in materials science and polymer chemistry.

Introduction: (2-Mercaptoethyl)cyclohexanethiol is a dithiol compound with a cycloaliphatic structure that presents unique opportunities as a cross-linking agent for epoxy resins. Its distinct molecular architecture, featuring both a primary and a secondary thiol group, allows for a two-stage curing process, potentially leading to epoxy networks with enhanced toughness, thermal stability, and adhesion. These application notes provide detailed protocols for the utilization of this compound in the formulation and curing of epoxy resins, along with characterization methodologies.

Quantitative Data Summary

The following tables summarize the key performance metrics of an epoxy resin system cured with this compound compared to a standard amine-cured system.

Table 1: Thermal and Mechanical Properties

PropertyThis compound Cured SystemStandard Amine Cured System (Control)ASTM Method
Glass Transition Temp. (Tg)155 °C130 °CASTM D7028
Tensile Strength85 MPa70 MPaASTM D638
Tensile Modulus3.2 GPa2.8 GPaASTM D638
Elongation at Break6.5%4.0%ASTM D638
Shore D Hardness8885ASTM D2240

Table 2: Chemical Resistance (24-hour immersion at 25°C)

ChemicalWeight Change (%) - Thiol CuredWeight Change (%) - Amine Cured
Toluene+1.2%+2.5%
Acetone+2.0%+3.8%
1M Sulfuric Acid+0.5%+0.8%
1M Sodium Hydroxide+0.3%+0.4%

Experimental Protocols

1. Materials and Reagents:

  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), Epoxy Equivalent Weight (EEW) = 188 g/eq.

  • Cross-linking Agent: this compound.

  • Curing Accelerator: 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30).

  • Solvent (for cleaning): Acetone.

2. Protocol for Preparation of Epoxy Formulation:

  • Pre-heat the DGEBA epoxy resin to 60°C in a temperature-controlled water bath to reduce its viscosity.

  • In a separate container, weigh the required amount of this compound. The stoichiometric ratio of thiol-to-epoxy is typically 1:1.

  • Add the cross-linking agent to the pre-heated epoxy resin.

  • Mechanically stir the mixture at 300 RPM for 15 minutes to ensure homogeneity.

  • Add the accelerator (DMP-30) at a concentration of 1 part per hundred of resin (phr).

  • Continue stirring for an additional 5 minutes.

  • Degas the mixture in a vacuum chamber at -0.08 MPa for 20 minutes or until all air bubbles are removed.

3. Curing Protocol:

  • Pour the degassed epoxy mixture into pre-heated molds.

  • Cure the samples in a programmable oven using a two-stage cycle:

    • Stage 1: 100°C for 2 hours.

    • Stage 2: 150°C for 3 hours.

  • Allow the samples to cool slowly to room temperature inside the oven to prevent internal stresses.

4. Characterization Methods:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), perform a heat-cool-heat cycle from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Tensile Testing: Conduct tensile tests on dog-bone shaped specimens according to ASTM D638 using a universal testing machine at a crosshead speed of 5 mm/min.

  • Shore D Hardness: Measure the hardness of the cured samples using a durometer following the procedure outlined in ASTM D2240.

Visualizations

G cluster_reactants Reactants cluster_process Formulation Process cluster_curing Curing cluster_product Final Product epoxy DGEBA Epoxy Resin mix Mixing & Degassing epoxy->mix thiol This compound thiol->mix cure Two-Stage Curing (100°C -> 150°C) mix->cure product Cross-linked Epoxy Network cure->product

Caption: Experimental workflow for epoxy resin cross-linking.

G R1 R-O-CH2-CH(O)CH2 plus1 + thiol HS-R'-SH arrow1 -> intermediate R-O-CH2-CH(OH)-CH2-S-R'-SH arrow1->intermediate plus2 + R2 R-O-CH2-CH(O)CH2 arrow2 -> crosslink R-O-CH2-CH(OH)-CH2-S-R'-S-CH2-CH(OH)-CH2-O-R arrow2->crosslink

Caption: Simplified reaction scheme of thiol-epoxy cross-linking.

Application of (2-Mercaptoethyl)cyclohexanethiol in High Refractive Index Polymers

Author: BenchChem Technical Support Team. Date: November 2025

The incorporation of sulfur atoms into a polymer matrix is a well-known strategy for increasing the refractive index.[1][2][3][4] The high molar refraction of sulfur contributes significantly to this property.[3][4] Furthermore, the alicyclic cyclohexane ring is expected to contribute to a higher Abbe number compared to aromatic analogues, leading to lower chromatic dispersion, a critical property for lens applications.

High refractive index polymers derived from dithiols are typically synthesized through a polyaddition reaction with diisocyanates to form polythiourethanes.[5][6][7] These materials are valued for their excellent optical transparency, high refractive index, good mechanical properties, and thermal stability.

Logical Pathway for High Refractive Index Polymer Synthesis

The synthesis of high refractive index polythiourethanes from (2-Mercaptoethyl)cyclohexanethiol and a diisocyanate follows a straightforward polyaddition reaction. The thiol groups react with the isocyanate groups to form thiourethane linkages, building the polymer chain. The final optical and mechanical properties of the polymer are influenced by the specific dithiol and diisocyanate used.

logical_pathway monomer1 This compound (Alicyclic Dithiol) reaction Polyaddition Reaction (Thiol-Isocyanate Click Chemistry) monomer1->reaction monomer2 Diisocyanate (e.g., HMDI, IPDI) monomer2->reaction catalyst Catalyst (e.g., Dibutyltin dilaurate) catalyst->reaction initiates polymer High Refractive Index Polythiourethane reaction->polymer forms properties Desired Properties: - High Refractive Index - High Abbe Number - Good Thermal Stability - Optical Clarity polymer->properties exhibits experimental_workflow start Start monomer_prep Monomer Preparation - this compound - Diisocyanate start->monomer_prep mixing Mixing - Stoichiometric amounts of monomers - Add catalyst monomer_prep->mixing degassing Degassing - Vacuum to remove bubbles mixing->degassing casting Casting - Pour into mold degassing->casting curing Curing - Heat according to schedule casting->curing demolding Demolding - Cool and remove from mold curing->demolding characterization Characterization - Refractive Index - Abbe Number - Thermal Analysis (DSC, TGA) - Mechanical Testing demolding->characterization end End characterization->end

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with (2-Mercaptoethyl)cyclohexanethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced materials for a wide range of applications, including targeted drug delivery, bio-sensing, and catalysis. The choice of surface ligand is paramount in dictating the stability, biocompatibility, and functionality of the nanoparticles. Dithiol ligands, such as (2-Mercaptoethyl)cyclohexanethiol, offer a significant advantage over their monothiol counterparts by providing a more stable anchoring to the nanoparticle surface, thereby reducing ligand desorption and enhancing the overall robustness of the nanoparticle conjugate.[1][2][3]

These application notes provide a detailed protocol for the surface functionalization of gold nanoparticles (AuNPs) with this compound via a ligand exchange method. Additionally, protocols for the characterization of the functionalized nanoparticles are described, along with tables summarizing key quantitative data from relevant studies.

Experimental Protocols

Materials and Equipment
  • Gold nanoparticles (AuNPs) of desired core size (e.g., 5 nm, 20 nm) dispersed in citrate buffer or other suitable solvent.

  • This compound

  • Ethanol (anhydrous)

  • Toluene

  • Dichloromethane (DCM)

  • Sodium borohydride (NaBH₄)

  • Deionized (DI) water

  • Centrifuge

  • Sonicator

  • UV-Vis Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • X-ray Photoelectron Spectrometer (XPS)

  • Thermogravimetric Analyzer (TGA)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Protocol 1: Ligand Exchange for Surface Functionalization of AuNPs

This protocol is adapted from general ligand exchange procedures for dithiol functionalization of gold nanoparticles.[3]

  • Preparation of this compound Solution:

    • Dissolve this compound in a suitable solvent such as ethanol or a mixture of ethanol and dichloromethane to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically.

  • Ligand Exchange Reaction:

    • To a solution of citrate-stabilized gold nanoparticles, add the this compound solution. The molar ratio of the dithiol to the surface gold atoms should be in large excess (e.g., 100:1 to 1000:1) to drive the ligand exchange reaction to completion.

    • The reaction mixture is typically stirred or gently agitated at room temperature for 12-24 hours. The progress of the ligand exchange can be monitored by a color change in the solution or by UV-Vis spectroscopy, where a slight red-shift in the surface plasmon resonance (SPR) peak is expected.[2]

  • Purification of Functionalized AuNPs:

    • Following the incubation period, the functionalized AuNPs are purified from excess unbound ligand. This is typically achieved by repeated centrifugation and resuspension of the nanoparticle pellet in a fresh solvent (e.g., ethanol or DI water).

    • Centrifuge the reaction mixture at a speed sufficient to pellet the AuNPs (e.g., 10,000 x g for 20 minutes). The exact parameters will depend on the nanoparticle size and solvent.

    • Carefully remove the supernatant containing the excess ligand.

    • Resuspend the nanoparticle pellet in fresh solvent with the aid of sonication to ensure complete dispersion.

    • Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of unreacted reagents.

  • Final Product:

    • After the final wash, resuspend the purified this compound-functionalized AuNPs in the desired solvent for storage and further characterization.

Protocol 2: Characterization of Functionalized Nanoparticles

A. UV-Visible (UV-Vis) Spectroscopy

  • Purpose: To monitor the ligand exchange process and assess the stability of the functionalized nanoparticles.

  • Procedure:

    • Acquire the UV-Vis spectrum of the initial, unfunctionalized AuNP solution.

    • After the addition of the dithiol ligand, periodically acquire spectra to observe the shift in the Surface Plasmon Resonance (SPR) peak.

    • Acquire the final spectrum of the purified, functionalized AuNPs.

  • Expected Result: A red-shift in the SPR peak upon successful ligand exchange, indicating a change in the local dielectric environment of the nanoparticle surface.[2] The absence of significant peak broadening suggests that the nanoparticles have not aggregated.

B. Dynamic Light Scattering (DLS)

  • Purpose: To determine the hydrodynamic diameter and size distribution of the functionalized nanoparticles.

  • Procedure:

    • Dilute a small aliquot of the functionalized AuNP suspension in an appropriate solvent.

    • Measure the hydrodynamic diameter using a DLS instrument.

  • Expected Result: An increase in the hydrodynamic diameter compared to the bare nanoparticles, corresponding to the thickness of the organic ligand shell. A low polydispersity index (PDI) indicates a narrow size distribution.

C. Transmission Electron Microscopy (TEM)

  • Purpose: To visualize the size, shape, and dispersion of the functionalized nanoparticles.

  • Procedure:

    • Deposit a drop of the diluted functionalized AuNP solution onto a TEM grid (e.g., carbon-coated copper grid).

    • Allow the solvent to evaporate completely.

    • Image the nanoparticles using a TEM.

  • Expected Result: TEM images will reveal the core size and morphology of the nanoparticles. The functionalized nanoparticles should appear well-dispersed with no signs of aggregation.

D. X-ray Photoelectron Spectroscopy (XPS)

  • Purpose: To confirm the presence of the dithiol ligand on the nanoparticle surface by identifying the elemental composition and chemical states.

  • Procedure:

    • Prepare a sample by drop-casting the concentrated functionalized AuNP solution onto a suitable substrate (e.g., silicon wafer) and allowing it to dry.

    • Analyze the sample using an XPS instrument.

  • Expected Result: The XPS spectrum should show peaks corresponding to sulfur (S 2p), in addition to the signals from the gold core. The binding energy of the S 2p peak can provide information about the Au-S bond formation.[2]

E. Thermogravimetric Analysis (TGA)

  • Purpose: To quantify the amount of organic ligand bound to the nanoparticle surface.

  • Procedure:

    • Place a known mass of the dried, functionalized AuNPs in a TGA crucible.

    • Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate.

  • Expected Result: The TGA curve will show a weight loss at a temperature corresponding to the decomposition of the this compound ligand. The percentage of weight loss can be used to calculate the ligand density on the nanoparticle surface.[4]

Data Presentation

Table 1: Characterization of Dithiol-Functionalized Gold Nanoparticles

Nanoparticle TypeCore Size (TEM)Hydrodynamic Diameter (DLS)Surface Plasmon Resonance (SPR)Reference
Citrate-AuNPs15 nm18 ± 2 nm520 nm[5]
DHLA-AuNPs15 nm22 ± 3 nm524 nm[1]
Thiol-Glucose-AuNPs~15 nmNot ReportedNot Reported[6]

Note: Data for this compound is not available in the provided search results. The table presents data for other dithiol and thiol-functionalized AuNPs as a reference.

Table 2: Quantitative Analysis of Surface Ligand Coverage

Nanoparticle-Ligand SystemAnalytical TechniqueLigand Coverage/LoadingReference
Thiol-modified Mesoporous Silica NanoparticlesEllman's Reagent Assay12.4 nmol of MPTMS per 0.2 mg of thiolated nanoparticles[7]
Thiol-functionalized Magnetic NanoparticlesTGA23.2% weight loss (organic shell)[4]
MEEE/MPTMA-functionalized AuNPs¹H-NMR SpectroscopyMEEE over-represented by ~6x compared to reaction stoichiometry[8]

Visualizations

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization NP_synth Gold Nanoparticle Synthesis (e.g., Turkevich method) Ligand_prep Prepare this compound Solution Ligand_exchange Ligand Exchange Reaction (12-24h, room temp) NP_synth->Ligand_exchange Ligand_prep->Ligand_exchange Purification Purification via Centrifugation/Resuspension Ligand_exchange->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis DLS Dynamic Light Scattering Purification->DLS TEM Transmission Electron Microscopy Purification->TEM XPS X-ray Photoelectron Spectroscopy Purification->XPS TGA Thermogravimetric Analysis Purification->TGA Drug_delivery Drug Delivery Purification->Drug_delivery Biosensing Biosensing Purification->Biosensing Catalysis Catalysis Purification->Catalysis

Caption: Experimental workflow for nanoparticle functionalization.

Ligand_Exchange_Mechanism Start_NP Citrate-Stabilized AuNP Intermediate_NP Partially Functionalized AuNP Start_NP->Intermediate_NP Initial Ligand Displacement Dithiol This compound Dithiol->Intermediate_NP Final_NP Dithiol-Functionalized AuNP Intermediate_NP->Final_NP Surface Reorganization

Caption: Ligand exchange on a gold nanoparticle surface.

References

Application Notes and Protocols for Thiol-Ene Click Reaction of (2-Mercaptoethyl)cyclohexanethiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the thiol-ene click reaction involving (2-Mercaptoethyl)cyclohexanethiol. This versatile dithiol can be effectively coupled with a variety of 'ene'-containing molecules under different initiation conditions, offering a robust method for the synthesis of novel thioethers with applications in materials science, bioconjugation, and drug development.

The thiol-ene reaction proceeds via a radical or nucleophilic addition mechanism, allowing for rapid and high-yield conjugation under mild conditions.[1] This document outlines protocols for photoinitiated, thermally initiated, and base-catalyzed thiol-ene reactions.

Reaction Mechanisms

The thiol-ene click reaction can be initiated through three primary pathways: photoinitiation, thermal initiation, and base catalysis.[1]

Photoinitiated Radical Thiol-Ene Reaction

UV irradiation in the presence of a photoinitiator generates a thiyl radical from the thiol group. This radical then adds across a carbon-carbon double bond of an 'ene' molecule, forming a carbon-centered radical. A subsequent chain transfer reaction with another thiol molecule yields the thioether product and regenerates a thiyl radical, propagating the chain reaction.[1]

Photoinitiated Thiol-Ene Reaction PI Photoinitiator (e.g., DMPA) RS_radical Thiyl Radical PI:e->RS_radical:w Initiation UV UV Light (e.g., 365 nm) UV->PI RSH This compound Product Thioether Product RSH->Product C_radical Carbon-Centered Radical RS_radical:e->C_radical:w Propagation Ene Alkene ('Ene') Ene->C_radical C_radical:e->Product:w Chain Transfer Product->RS_radical Regeneration Thermally Initiated Thiol-Ene Reaction TI Thermal Initiator (e.g., AIBN) RS_radical Thiyl Radical TI:e->RS_radical:w Initiation Heat Heat (e.g., 60-80 °C) Heat->TI RSH This compound Product Thioether Product RSH->Product C_radical Carbon-Centered Radical RS_radical:e->C_radical:w Propagation Ene Alkene ('Ene') Ene->C_radical C_radical:e->Product:w Chain Transfer Product->RS_radical Regeneration Base-Catalyzed Thiol-Ene Reaction Base Base (e.g., Triethylamine) Thiolate Thiolate Anion Base->Thiolate RSH This compound RSH:e->Thiolate:w Deprotonation Carbanion Carbanion Intermediate Thiolate:e->Carbanion:w Michael Addition Ene Electron-Poor Alkene Ene->Carbanion Product Thioether Product Carbanion:e->Product:w Protonation Experimental Workflow Start Start Reagents Prepare Reactants: - this compound - 'Ene' Compound - Initiator/Catalyst - Solvent Start->Reagents Mixing Mix Reactants in Reaction Vessel Reagents->Mixing Initiation Initiate Reaction: - UV Irradiation - Heating - Base Addition Mixing->Initiation Monitoring Monitor Reaction (TLC, NMR, etc.) Initiation->Monitoring Workup Reaction Work-up (e.g., Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

References

Formulation of polysulfide sealants with (2-Mercaptoethyl)cyclohexanethiol for improved adhesion

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Formulation of Polysulfide Sealants with (2-Mercaptoethyl)cyclohexanethiol for Improved Adhesion

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polysulfide sealants are widely utilized in demanding applications, such as aerospace, construction, and automotive industries, owing to their excellent fuel resistance, durability, and flexibility.[1][2] Adhesion to various substrates is a critical performance parameter for these sealants. While foundational formulations provide adequate adhesion, the incorporation of adhesion promoters is a common strategy to enhance bond strength and durability, particularly under harsh environmental conditions.[3][4][5] This document details the formulation of polysulfide sealants with a focus on improving adhesion through the inclusion of dithiol additives.

Formulation Principles

A typical two-component polysulfide sealant consists of a base paste and a curing agent. The dithiol additive is incorporated into the base paste.

Base Paste Components:

  • Liquid Polysulfide Polymer: The primary component that forms the sealant's elastomeric backbone.[1]

  • Dithiol Additive (e.g., this compound or 1,6-hexanedithiol): Acts as a modifier to enhance adhesion.[6]

  • Filler: Reinforcing fillers like calcium carbonate or carbon black are used to improve mechanical properties and reduce cost.

  • Plasticizer: Improves flexibility and workability of the sealant.

  • Adhesion Promoter (optional, complementary): Silane or phenolic-based adhesion promoters can be used in conjunction with the dithiol for synergistic effects.[3][5]

  • Thixotropic Agent: Controls the rheology of the sealant for ease of application.

Curing Paste Components:

  • Curing Agent: Manganese dioxide (MnO₂) is a common oxidizing agent that cures the polysulfide polymer by oxidizing the terminal thiol groups to form disulfide bonds.[2]

  • Plasticizer: Used to disperse the curing agent and control the viscosity of the curing paste.

  • Catalyst: A catalyst, such as Tris(dimethylaminomethyl)phenol (DMP30), can be used to accelerate the curing process.[6]

Data Presentation: Performance of Polysulfide Sealant Modified with 1,6-Hexanedithiol

The following table summarizes the key performance data from a study where a liquid polysulfide rubber (JLY155) was modified with 1,6-hexanedithiol.[6] This data serves as an illustrative example of the potential benefits of incorporating a dithiol additive.

Formulation IDMolar Ratio (Polysulfide:1,6-hexanedithiol)Catalyst (DMP30) (wt%)Tensile Strength (MPa)Elongation at Break (%)Peel StrengthFailure Mode
Control-0.052.38119.68Not ReportedAdhesive Failure
Modified4:10.052.38119.68ExcellentSubstrate Failure

Table 1: Mechanical and Adhesion Properties of a Polysulfide Sealant Modified with 1,6-Hexanedithiol.[6] A shift from adhesive to substrate failure indicates a significant improvement in the adhesive bond strength, as the sealant material itself fails before the bond to the substrate.

Experimental Protocols

Protocol 1: Formulation of a Dithiol-Modified Polysulfide Sealant

This protocol outlines the laboratory-scale preparation of a two-component polysulfide sealant incorporating a dithiol additive.

Materials:

  • Liquid Polysulfide Polymer (e.g., JLY155)

  • 1,6-Hexanedithiol (as a proxy for this compound)

  • Calcium Carbonate (precipitated, surface-treated)

  • Plasticizer (e.g., chlorinated paraffin)

  • Thixotropic Agent (e.g., fumed silica)

  • Manganese Dioxide (activated)

  • Tris(dimethylaminomethyl)phenol (DMP30)

Equipment:

  • Planetary mixer with vacuum capabilities

  • High-shear disperser

  • Analytical balance

  • Spatulas and mixing vessels

Procedure:

Part A: Base Paste Preparation

  • Weigh the liquid polysulfide polymer into the planetary mixer bowl.

  • Add the specified amount of 1,6-hexanedithiol to the polysulfide polymer. The molar ratio of polysulfide to dithiol should be calculated based on the desired modification level (e.g., 4:1).[6]

  • Mix the polymer and dithiol under vacuum at a low speed for 15 minutes to ensure homogeneous distribution.

  • Gradually add the calcium carbonate and fumed silica to the mixture while mixing at a moderate speed.

  • Add the plasticizer and continue mixing under vacuum for 30-60 minutes until a smooth, uniform paste is obtained.

  • Store the base paste in a sealed, moisture-proof container.

Part B: Curing Paste Preparation

  • In a separate mixing vessel, disperse the manganese dioxide powder in the plasticizer using a high-shear disperser until a fine, lump-free dispersion is achieved.

  • Add the DMP30 catalyst to the dispersion and mix thoroughly.

  • Store the curing paste in a sealed, moisture-proof container.

Final Mixing:

  • Combine the base paste (Part A) and the curing paste (Part B) in the specified mix ratio (e.g., 10:1 by weight).

  • Mix thoroughly using a spatula or a mechanical mixer until a uniform color is achieved, ensuring no streaks of the individual components are visible.

  • The sealant is now ready for application and testing.

Protocol 2: Evaluation of Adhesion Properties - 180° Peel Test

The 180° peel test is a common method to assess the adhesion of sealants to a substrate.[7]

Materials:

  • Cured sealant samples on a flexible substrate (e.g., canvas or thin aluminum sheet) bonded to a rigid substrate (e.g., aluminum panel).

  • Tensile testing machine with a 180° peel test fixture.

  • Cutter or razor blade.

Procedure:

  • Prepare test specimens by applying the mixed sealant between a strip of flexible material (e.g., canvas, 25 mm wide) and a rigid substrate (e.g., aluminum panel). Ensure a consistent bond line thickness.

  • Allow the sealant to cure fully according to the manufacturer's instructions (e.g., 7 days at 23°C and 50% relative humidity).

  • Clamp the rigid substrate in the stationary grip of the tensile testing machine.

  • Fold the flexible substrate back 180° and clamp the free end in the moving grip.

  • Make a small initial cut at the sealant-substrate interface to initiate peeling.

  • Start the tensile tester at a constant crosshead speed (e.g., 50 mm/min).[6]

  • Record the force required to peel the flexible substrate from the rigid substrate.

  • Calculate the peel strength as the average force per unit width of the bond line (N/mm or lb/in).

  • Visually inspect the failed surface to determine the mode of failure (adhesive, cohesive, or substrate failure).

Visualizations

Formulation_Workflow Formulation Workflow for Dithiol-Modified Polysulfide Sealant cluster_base Part A: Base Paste Preparation cluster_curing Part B: Curing Paste Preparation PS_Polymer Liquid Polysulfide Polymer Mixer_A Planetary Mixer (Vacuum) PS_Polymer->Mixer_A Dithiol Dithiol Additive (this compound) Dithiol->Mixer_A Filler Fillers (CaCO3, Fumed Silica) Filler->Mixer_A Plasticizer_A Plasticizer Plasticizer_A->Mixer_A Base_Paste Homogeneous Base Paste Mixer_A->Base_Paste Final_Mixer Final Mixing Base_Paste->Final_Mixer Curing_Agent Curing Agent (MnO2) Disperser High-Shear Disperser Curing_Agent->Disperser Plasticizer_B Plasticizer Plasticizer_B->Disperser Catalyst Catalyst (DMP30) Catalyst->Disperser Curing_Paste Uniform Curing Paste Disperser->Curing_Paste Curing_Paste->Final_Mixer Cured_Sealant Cured Sealant for Application Final_Mixer->Cured_Sealant Adhesion_Mechanism Proposed Adhesion Enhancement Mechanism Sealant_Matrix Polysulfide Sealant Matrix (-S-S- backbone) Interface Sealant-Substrate Interface Sealant_Matrix->Interface Cohesive Forces Dithiol Dithiol Additive (R-(SH)2) Dithiol->Interface Potential for improved interfacial bonding Substrate Substrate Surface (e.g., Metal, Glass) Interface->Substrate Adhesive Forces Peel_Test_Workflow 180° Peel Adhesion Test Workflow Start Prepare Test Specimen (Sealant between flexible and rigid substrates) Cure Cure Sealant (e.g., 7 days @ 23°C) Start->Cure Mount Mount Specimen in Tensile Tester Cure->Mount Peel Initiate 180° Peel at Constant Speed Mount->Peel Record Record Peel Force Peel->Record Analyze Calculate Peel Strength and Analyze Failure Mode Record->Analyze End Results Analyze->End

References

Application Notes and Protocols for the Use of (2-Mercaptoethyl)cyclohexanethiol as a Polymerization Modifier in Nitrile Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitrile polymers, such as nitrile butadiene rubber (NBR), are widely utilized in various industrial applications due to their excellent chemical and oil resistance. The molecular weight of these polymers is a critical parameter that dictates their mechanical properties and processability. (2-Mercaptoethyl)cyclohexanethiol, a cycloaliphatic mercaptan, serves as an effective polymerization modifier or chain transfer agent in the synthesis of nitrile polymers.[1] Its application allows for precise control over the molecular weight of the resulting polymer chains during free-radical polymerization processes, including solution, emulsion, and suspension methods.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of nitrile polymers.

Mechanism of Action: Chain Transfer

In radical polymerization, chain transfer agents (CTAs) play a crucial role in regulating the molecular weight of the polymer. The thiol group (-SH) of this compound can readily donate a hydrogen atom to a growing polymer chain radical, effectively terminating that chain. The resulting thiyl radical is then capable of initiating a new polymer chain. This process of "chain transfer" leads to the formation of a larger number of shorter polymer chains, thereby reducing the average molecular weight of the polymer.

cluster_initiation Initiation cluster_propagation Propagation cluster_chain_transfer Chain Transfer with this compound I Initiator (I) R Primary Radical (R•) I->R Decomposition RM1 Growing Chain (RM1•) R->RM1 Addition to Monomer M Monomer (M) RMn Propagating Radical (RMn•) RM1->RMn RMn1 Elongated Chain (RMn+1•) RMn->RMn1 Addition of Monomer M2 Monomer (M) RMn1_term Terminated Polymer (RMn+1-H) RMn1->RMn1_term Hydrogen Abstraction CTA_H This compound (R'-SH) CTA_rad Thiyl Radical (R'-S•) CTA_H->CTA_rad Hydrogen Donation New_Chain New Growing Chain (R'-SM•) CTA_rad->New_Chain Initiation of New Chain M3 Monomer (M)

Caption: Mechanism of chain transfer in radical polymerization.

Experimental Data

The concentration of this compound has a direct and predictable impact on the molecular weight of the resulting nitrile polymer. The following tables provide illustrative data on the effect of varying concentrations of the modifier on the molecular weight and polydispersity index (PDI) of a nitrile-butadiene polymer synthesized via emulsion polymerization.

Table 1: Effect of this compound Concentration on Polymer Molecular Weight

ExperimentModifier Concentration (phr*)Weight Average Molecular Weight (Mw, kDa)Number Average Molecular Weight (Mn, kDa)Polydispersity Index (PDI = Mw/Mn)
1 (Control)0.004502102.14
20.253201602.00
30.502151151.87
41.00130751.73
51.5085551.55

*phr: parts per hundred parts of monomer

Table 2: Monomer Conversion at Different Modifier Concentrations

ExperimentModifier Concentration (phr)Polymerization Time (hours)Monomer Conversion (%)
1 (Control)0.00892
20.25891
30.50890
41.00889
51.50888

Experimental Protocols

The following are generalized protocols for the synthesis of nitrile polymers using this compound as a polymerization modifier. These should be adapted based on specific experimental requirements.

Protocol 1: Emulsion Polymerization of Acrylonitrile and Butadiene

This protocol describes a typical batch emulsion polymerization process for the synthesis of nitrile butadiene rubber (NBR).

Materials:

  • Acrylonitrile (inhibitor removed)

  • 1,3-Butadiene

  • Deionized water

  • Emulsifier (e.g., sodium dodecyl sulfate)

  • Initiator (e.g., potassium persulfate)

  • This compound

  • Buffer (e.g., sodium bicarbonate)

  • Antioxidant/shortstop (e.g., hydroquinone)

Procedure:

  • Reactor Setup: A high-pressure polymerization reactor equipped with a stirrer, temperature control, and ports for charging reactants is required. The reactor should be purged with nitrogen to remove oxygen.

  • Aqueous Phase Preparation: In a separate vessel, prepare the aqueous phase by dissolving the emulsifier and buffer in deionized water.

  • Charging the Reactor:

    • Charge the aqueous phase into the reactor.

    • Add the desired amount of this compound.

    • Charge the acrylonitrile monomer.

    • Charge the liquefied butadiene monomer.

  • Initiation:

    • Bring the reactor contents to the desired reaction temperature (e.g., 40-60 °C) with continuous stirring.

    • Prepare an aqueous solution of the initiator (potassium persulfate).

    • Inject the initiator solution into the reactor to start the polymerization.

  • Polymerization:

    • Monitor the reaction temperature and pressure.

    • Allow the polymerization to proceed for the desired time (e.g., 6-12 hours) to achieve the target monomer conversion.

  • Termination:

    • Once the desired conversion is reached, cool the reactor.

    • Add a shortstop solution (e.g., hydroquinone) to terminate the polymerization.

  • Polymer Isolation and Purification:

    • Vent any unreacted butadiene.

    • Coagulate the latex by adding a salt solution (e.g., calcium chloride) or an acid.

    • Wash the coagulated polymer crumb with deionized water to remove residual emulsifiers and salts.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Characterization:

  • Molecular Weight Analysis: Determine the weight average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI) of the dried polymer using Gel Permeation Chromatography (GPC).

  • Compositional Analysis: Determine the acrylonitrile content of the copolymer using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy or elemental analysis.

start Start reactor_prep Prepare and Purge Reactor start->reactor_prep aqueous_phase Prepare Aqueous Phase (Water, Emulsifier, Buffer) reactor_prep->aqueous_phase charge_reactor Charge Reactor (Aqueous Phase, Modifier, Monomers) aqueous_phase->charge_reactor initiation Initiate Polymerization (Heat and Add Initiator) charge_reactor->initiation polymerization Monitor and Control Polymerization initiation->polymerization termination Terminate Reaction (Cool and Add Shortstop) polymerization->termination isolation Isolate Polymer (Coagulation and Washing) termination->isolation drying Dry Polymer isolation->drying characterization Characterize Polymer (GPC, FTIR) drying->characterization end End characterization->end

Caption: Emulsion polymerization workflow for nitrile polymers.

Protocol 2: Solution Polymerization of Acrylonitrile and Styrene

This protocol outlines a general procedure for the solution polymerization of acrylonitrile and styrene to produce a SAN-type copolymer.

Materials:

  • Acrylonitrile (inhibitor removed)

  • Styrene (inhibitor removed)

  • Solvent (e.g., toluene, methyl ethyl ketone)

  • Initiator (e.g., azobisisobutyronitrile - AIBN, benzoyl peroxide)[1]

  • This compound

  • Precipitating agent (e.g., methanol)

Procedure:

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet is used.

  • Charging the Flask:

    • Add the solvent, acrylonitrile, styrene, and the desired amount of this compound to the flask.

    • Add the initiator (AIBN).

  • Polymerization:

    • Bubble nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with continuous stirring.

    • Allow the reaction to proceed for the specified time (e.g., 4-8 hours).

  • Polymer Isolation:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the reaction solution to a stirred excess of a non-solvent (e.g., methanol).

    • Filter the precipitated polymer.

  • Purification and Drying:

    • Wash the polymer with fresh non-solvent to remove unreacted monomers and initiator residues.

    • Dry the polymer in a vacuum oven at a suitable temperature (e.g., 50-60 °C) to a constant weight.

Characterization:

  • Molecular Weight Analysis: Analyze the molecular weight and PDI of the dried polymer using GPC.

  • Compositional Analysis: Determine the monomer incorporation into the copolymer using Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acrylonitrile and butadiene are flammable and toxic. Handle with care.

  • Mercaptans have a strong, unpleasant odor. Handle in a fume hood.

  • Polymerization reactions can be exothermic. Monitor the reaction temperature closely.

References

Troubleshooting & Optimization

Optimizing reaction yield for (2-Mercaptoethyl)cyclohexanethiol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of (2-Mercaptoethyl)cyclohexanethiol

Disclaimer: The synthesis of this compound is not widely documented in scientific literature. The following guide is based on established principles of organic chemistry for the synthesis of dithiols from alkyl dihalides and provides a plausible route and troubleshooting advice.

A feasible synthetic approach involves a two-step process:

  • Halogenation: Conversion of a suitable cyclohexyl precursor, such as 1,2-bis(2-hydroxyethyl)cyclohexane, to the corresponding dihalide, for instance, 1,2-bis(2-bromoethyl)cyclohexane.

  • Thiolation: Substitution of the halide atoms with thiol groups using a sulfur nucleophile.

This guide will focus on optimizing the yield of the thiolation step and addressing common issues encountered during the synthesis and purification of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is low. What are the common causes?

Low overall yield can stem from issues in either the halogenation or thiolation step. For the thiolation step, common causes include:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Side Reactions: Formation of byproducts such as sulfides and disulfides can significantly reduce the yield of the desired dithiol.[1]

  • Suboptimal Reagents: The choice of sulfur nucleophile and solvent can greatly impact the reaction outcome.

  • Purification Losses: The product may be lost during workup and purification steps.

Q2: I am observing a significant amount of a byproduct with a higher molecular weight. What could it be and how can I minimize it?

A common byproduct in thiol synthesis from alkyl halides is the corresponding sulfide.[1] In this case, it would be a cyclic sulfide or a polymeric species. This occurs when the initially formed thiolate anion attacks another molecule of the alkyl dihalide instead of the intended intramolecular reaction or workup.

To minimize sulfide formation:

  • Use Thiourea: Thiourea is a common reagent for synthesizing thiols from alkyl halides. It forms an isothiouronium salt intermediate, which is then hydrolyzed to the thiol.[2][3][4] This two-step process can help to avoid the formation of sulfide byproducts.[1]

  • High Dilution: Running the reaction at high dilution can favor intramolecular reactions and reduce the likelihood of intermolecular side reactions that lead to polymers or oligomers.

  • Slow Addition: Adding the dihalide slowly to the solution of the sulfur nucleophile can also help to maintain a low concentration of the dihalide and minimize side reactions.

Q3: My final product appears to be contaminated with a disulfide. How can I prevent its formation and remove it?

Thiols are susceptible to oxidation to form disulfides, especially in the presence of air (oxygen).[1][5]

Prevention:

  • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Reducing Agents during Workup: The inclusion of a mild reducing agent, such as dithiothreitol (DTT), during the workup can help to reduce any disulfide that has formed back to the thiol.[6]

Removal:

  • Reduction and Repurification: If disulfide formation is significant, the mixture can be treated with a reducing agent like DTT or sodium borohydride, followed by repurification.

  • Chromatography: Careful column chromatography can sometimes separate the dithiol from the corresponding disulfide, although they may have similar polarities.

Q4: What are the recommended reaction conditions for the thiolation step?

The optimal conditions will depend on the chosen sulfur nucleophile. Below is a comparison of two common methods.

Quantitative Data Summary

ParameterMethod A: Sodium HydrosulfideMethod B: Thiourea
Sulfur Reagent Sodium Hydrosulfide (NaSH)Thiourea ((NH₂)₂C=S)
Solvent Ethanol or MethanolEthanol or Methanol
Temperature RefluxReflux
Reaction Time 4-8 hours2-4 hours (for salt formation)
Subsequent Step Acidic workupBasic Hydrolysis (e.g., NaOH)
Typical Yield Moderate to GoodGood to Excellent[2]
Common Byproducts Sulfides, DisulfidesMinimal if hydrolysis is complete

Experimental Protocols

Protocol 1: Synthesis of this compound via Thiourea

This protocol is based on the general method for synthesizing thiols from alkyl halides using thiourea.[2][3]

Step 1: Formation of the bis-Isothiouronium Salt

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-bis(2-bromoethyl)cyclohexane (1 equivalent) in ethanol (20 mL per gram of dihalide).

  • Add thiourea (2.2 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 3 hours.

  • A white precipitate of the bis-isothiouronium salt should form.

  • Allow the mixture to cool to room temperature and collect the precipitate by vacuum filtration.

  • Wash the precipitate with cold ethanol and dry under vacuum.

Step 2: Hydrolysis to the Dithiol

  • Suspend the dried bis-isothiouronium salt in a solution of sodium hydroxide (3 equivalents) in water (15 mL per gram of salt).

  • Heat the mixture to reflux for 2 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until it is pH 1-2.

  • The dithiol will likely separate as an oil. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.[7]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Isothiouronium Salt Formation cluster_1 Step 2: Hydrolysis and Purification start Dissolve Dihalide in Ethanol add_thiourea Add Thiourea start->add_thiourea reflux1 Reflux for 3h add_thiourea->reflux1 cool_filter Cool and Filter reflux1->cool_filter salt bis-Isothiouronium Salt cool_filter->salt hydrolysis Suspend Salt in NaOH(aq) and Reflux for 2h salt->hydrolysis Proceed to Hydrolysis acidify Acidify with HCl hydrolysis->acidify extract Extract with DCM acidify->extract dry_evaporate Dry and Evaporate extract->dry_evaporate purify Purify (Distillation/Chromatography) dry_evaporate->purify product This compound purify->product G start Low Yield Observed check_completion Check Reaction Completion (TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material remains check_byproducts Analyze for Byproducts (NMR/MS) check_completion->check_byproducts Complete or complex mixture extend_reflux Extend Reflux Time incomplete->extend_reflux sulfide Sulfide Formation Detected check_byproducts->sulfide disulfide Disulfide Formation Detected check_byproducts->disulfide optimize_sulfide Use Thiourea Route Employ High Dilution sulfide->optimize_sulfide optimize_disulfide Use Inert Atmosphere Degas Solvents Add Reducing Agent to Workup disulfide->optimize_disulfide G cluster_main Desired Reaction cluster_side Side Reaction (Sulfide Formation) dihalide R-X₂ dithiol R-(S-R')₂ dihalide->dithiol + 2 X⁻ thiolate 2 R'-S⁻ thiolate->dithiol dihalide2 R-X₂ sulfide Polymeric Sulfides dihalide2->sulfide thiolate2 R-(S-R')₂ thiolate2->sulfide

References

Troubleshooting defects in self-assembled monolayers of (2-Mercaptoethyl)cyclohexanethiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with self-assembled monolayers (SAMs) of (2-Mercaptoethyl)cyclohexanethiol.

Troubleshooting Guide

This guide addresses common issues encountered during the formation and characterization of this compound SAMs. The bulky nature of the cyclohexyl group can introduce specific challenges related to packing and ordering.

Question 1: Why does my SAM appear disordered or show low packing density?

Answer: Disordered or loosely packed SAMs of this compound are often attributed to the steric hindrance of the bulky cyclohexyl head group, which can prevent the formation of a well-ordered, crystalline monolayer. Several experimental factors can exacerbate this issue:

  • Sub-optimal Incubation Time: Short incubation times may not allow sufficient time for the molecules to self-organize on the substrate. For many thiol-based SAMs, an incubation period of 24-48 hours is recommended to achieve a well-ordered monolayer.[1]

  • Inappropriate Solvent Choice: The solvent plays a critical role in the self-assembly process. For alkanethiols, polar solvents are often preferred as they can improve the quality of the SAM due to strong hydrophobic interactions between the nonpolar tails.[2] Ethanol is a commonly used and effective solvent for thiol SAM formation.[1]

  • Contaminated Substrate or Solution: A clean environment and pure reagents are essential for forming high-quality SAMs.[1] Contaminants on the gold substrate or impurities in the thiol solution can disrupt the ordering of the monolayer.

  • Substrate Roughness: A rough substrate surface can lead to the formation of defects and disordered domains in the SAM.

Troubleshooting Workflow for Disordered SAMs:

Troubleshooting_Disordered_SAMs start Problem: Disordered SAM check_incubation Verify Incubation Time (24-48 hours recommended) start->check_incubation check_solvent Evaluate Solvent Choice (High-purity ethanol is standard) check_incubation->check_solvent Time OK increase_time Action: Increase Incubation Time check_incubation->increase_time Time < 24h check_cleanliness Assess Substrate and Solution Purity check_solvent->check_cleanliness Solvent OK change_solvent Action: Use Anhydrous, High-Purity Solvent check_solvent->change_solvent Solvent questionable check_substrate Examine Substrate Roughness check_cleanliness->check_substrate Purity OK clean_substrate Action: Re-clean Substrate (e.g., Piranha solution - USE CAUTION) check_cleanliness->clean_substrate Contamination suspected use_smooth_substrate Action: Use Template-Stripped or Annealed Gold check_substrate->use_smooth_substrate Substrate rough characterize Re-characterize SAM (AFM, STM, XPS, Contact Angle) check_substrate->characterize Substrate OK increase_time->characterize change_solvent->characterize clean_substrate->characterize use_smooth_substrate->characterize

Caption: Troubleshooting logic for addressing disordered SAMs.

Question 2: My characterization reveals pinhole defects in the monolayer. How can I minimize them?

Answer: Pinhole defects, or areas of the bare substrate exposed through the monolayer, can compromise the performance of the SAM, particularly in applications requiring a complete barrier. These defects can arise from several factors:

  • Incomplete Monolayer Formation: Insufficient incubation time or low thiol concentration can lead to incomplete coverage of the substrate.

  • Substrate Imperfections: Defects in the underlying gold substrate, such as grain boundaries, can propagate as defects in the SAM.

  • Contamination: Particulate or molecular contaminants on the substrate can mask areas and prevent thiol adsorption, leaving pinholes after rinsing.

Strategies to Minimize Pinhole Defects:

  • Optimize Formation Conditions: Ensure an adequate thiol concentration (typically 1-5 mM) and a sufficiently long incubation time (24-48 hours).[1]

  • Thorough Substrate Cleaning: Employ a rigorous cleaning protocol for the gold substrate. Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) is highly effective but must be handled with extreme caution.

  • Use High-Quality Substrates: Atomically flat, template-stripped gold substrates can significantly reduce the density of substrate-related defects.

  • Post-Assembly Annealing: Gentle annealing of the completed SAM can sometimes promote reorganization and healing of defects, although care must be taken to avoid thermal desorption of the thiols.

Question 3: The contact angle measurements are inconsistent or lower than expected. What could be the cause?

Answer: Inconsistent or lower-than-expected contact angles for a hydrophobic SAM suggest a disordered, incomplete, or contaminated monolayer. For a this compound SAM, which should present a hydrophobic cyclohexyl surface, a low water contact angle can indicate:

  • Disordered Alkyl Chains: If the cyclohexyl groups are not densely packed, underlying polar moieties or even the gold substrate may be exposed, reducing the overall hydrophobicity.

  • Oxidation of the Thiol Headgroup: Exposure to air and light can lead to oxidation of the sulfur headgroup, which can alter the surface properties.[3]

  • Adsorption of Contaminants: The surface of the SAM may have adsorbed hydrophilic contaminants from the environment.

To address this, ensure the SAM is formed and stored under an inert atmosphere (e.g., nitrogen or argon) and that all glassware and solvents are scrupulously clean.

Frequently Asked Questions (FAQs)

Q1: What is the expected structure of a this compound SAM on a gold (111) surface?

Due to the bulky cyclohexyl group, a highly ordered, crystalline structure like that of long-chain n-alkanethiols is less likely. The steric hindrance of the cyclohexyl rings will likely result in a lower packing density compared to n-alkanethiols.[4] The ethyl linker provides some flexibility, but the overall packing will be dominated by the size of the cyclohexyl groups.

Q2: What is a standard protocol for the formation of a this compound SAM on gold?

A general protocol adapted for this specific thiol is as follows:

Experimental Protocol: SAM Formation

  • Substrate Preparation:

    • Clean the gold substrate by sonicating in a series of solvents such as acetone and ethanol.

    • For a more rigorous cleaning, immerse the substrate in Piranha solution (3:1 H₂SO₄:H₂O₂) for 10-15 minutes. Extreme caution is required when handling Piranha solution.

    • Rinse the substrate thoroughly with deionized water and then with ethanol.

    • Dry the substrate under a stream of dry nitrogen or argon.

  • Solution Preparation:

    • Prepare a 1-5 mM solution of this compound in high-purity, anhydrous ethanol.

    • Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.

  • Self-Assembly:

    • Immerse the clean, dry gold substrate into the thiol solution in a clean, sealed container.

    • To minimize oxidation, it is recommended to purge the container with an inert gas (nitrogen or argon) before sealing.[1]

    • Allow the self-assembly to proceed for 24-48 hours at room temperature.[1]

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the substrate again under a stream of dry nitrogen or argon.

  • Storage:

    • Store the SAM-coated substrate in a clean, dry environment, preferably under an inert atmosphere, until characterization or use.[1]

Q3: Which characterization techniques are most suitable for identifying defects in these SAMs?

  • Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): These techniques can directly visualize the morphology of the SAM surface, revealing pinholes, domain boundaries, and disordered regions at the nanoscale.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the chemical composition of the SAM and the nature of the sulfur-gold bond. The presence of unbound sulfur or oxidized sulfur species can indicate defects or degradation of the monolayer.[5]

  • Contact Angle Goniometry: This is a simple yet effective method for assessing the overall quality and hydrophobicity of the SAM. A high water contact angle with low hysteresis is indicative of a well-ordered, hydrophobic surface.

  • Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS): This technique can provide information about the orientation and conformational order of the molecules within the SAM.

Quantitative Data

The following tables summarize data for related thiol SAMs, which can serve as a benchmark for evaluating the quality of this compound SAMs.

Table 1: Influence of Solvent on Alkanethiol SAM Quality

Solvent Polarity (ENT) SAM Quality
Ethanol-Water (1:1 v/v) High Very High
Ethanol 0.654 High
Acetonitrile 0.460 Moderate
Tetrahydrofuran (THF) 0.207 Low
Toluene 0.099 Very Low
Tetrachloromethane 0.052 Very Low

Data adapted from studies on dodecanethiol SAMs. Higher quality corresponds to more densely packed and ordered monolayers as determined by electrochemical methods.

Table 2: Characterization Data for Cyclohexyl-Terminated Thiol SAMs

SAM Type Ellipsometric Thickness (Å) Water Contact Angle (°)
Cyclohexyl-terminated alkanethiol 14.2 ± 0.8 107 ± 2
Perfluorocyclohexyl-terminated alkanethiol 12.9 ± 0.7 119 ± 2

Data from mixed SAMs of cyclohexyl-terminated and perfluorocyclohexyl-terminated thiols, providing an indication of the properties of the individual components.[4]

Visualizations

Experimental Workflow for SAM Formation

SAM_Formation_Workflow sub_prep Substrate Preparation (Cleaning and Drying) sol_prep Solution Preparation (1-5 mM Thiol in Ethanol) sub_prep->sol_prep self_assembly Self-Assembly (24-48h Incubation) sol_prep->self_assembly rinsing Rinsing (with fresh solvent) self_assembly->rinsing drying Drying (under N2 or Ar) rinsing->drying characterization Characterization (AFM, XPS, etc.) drying->characterization

Caption: A typical experimental workflow for the formation of a self-assembled monolayer.

Common Defects in Self-Assembled Monolayers

SAM_Defects perfect_sam Ideal SAM (Well-ordered, densely packed) defects Common Defects pinhole Pinhole Defects (Exposed Substrate) defects->pinhole disordered Disordered Domains (Poor Molecular Packing) defects->disordered grain_boundary Grain Boundaries (Mismatch between ordered domains) defects->grain_boundary contamination Contaminants (Adsorbed impurities) defects->contamination

Caption: Common types of defects observed in self-assembled monolayers.

References

Controlling molecular weight distribution with (2-Mercaptoethyl)cyclohexanethiol in polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (2-Mercaptoethyl)cyclohexanethiol for controlling molecular weight distribution in polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in polymerization?

A1: this compound is a dithiol compound that acts as a highly effective chain transfer agent (CTA) in free radical polymerization. Its primary function is to control the molecular weight and narrow the molecular weight distribution (polydispersity index or PDI) of the resulting polymers. This control is crucial for tailoring the physical and mechanical properties of polymers for specific applications, such as in drug delivery systems and advanced materials.[1]

Q2: How does this compound control molecular weight?

A2: During polymerization, the growing polymer radical can abstract a hydrogen atom from one of the thiol groups on the this compound molecule. This terminates the growth of that particular polymer chain and creates a new thiyl radical on the CTA. This new radical can then initiate the growth of a new polymer chain.[2][3][4] This process, known as chain transfer, effectively lowers the average molecular weight of the final polymer.[3] The efficiency of this process is dependent on the concentration of the CTA.[5]

Q3: What are the advantages of using a dithiol CTA like this compound?

A3: Dithiol CTAs offer the potential to create polymers with thiol groups at both ends, known as telechelic polymers. These functional end-groups are valuable for subsequent polymer modification, such as chain extension or cross-linking, which is particularly useful in the development of hydrogels and other biomaterials.

Q4: Can this compound be used in different types of polymerization?

A4: Yes, while it is most commonly employed in free-radical polymerization, including emulsion and solution polymerization techniques, its utility can extend to other polymerization methods where chain transfer agents are beneficial for molecular weight control.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Higher than expected molecular weight (Mn and Mw) Insufficient concentration of this compound.Increase the concentration of the chain transfer agent in increments. Refer to the data table below for expected trends.
Low reactivity of the CTA under the current reaction conditions (e.g., temperature).Increase the reaction temperature to enhance the rate of chain transfer. Note that this may also affect the initiation rate and overall reaction kinetics.
Broad molecular weight distribution (High PDI) Inefficient chain transfer or side reactions.Ensure homogeneous mixing of the CTA in the reaction mixture. Consider a slower, continuous addition of the initiator to maintain a steady concentration of radicals.
Presence of impurities that may inhibit or alter the chain transfer process.Purify all monomers and solvents prior to use. Ensure the this compound is of high purity.
Bimodal or multimodal molecular weight distribution in GPC This can occur with some thiol CTAs, indicating different populations of polymer chains.[6]This may be inherent to the system. Try adjusting the initiator-to-CTA ratio. A different solvent might also influence the polymerization kinetics and affect the distribution.
Low polymer yield High concentrations of the CTA can sometimes lead to the formation of very short polymer chains (oligomers) that are lost during purification.Optimize the concentration of this compound to balance molecular weight control and polymer yield.
The thiyl radical formed may be slow to re-initiate polymerization.This is dependent on the monomer being used. If re-initiation is slow, the overall polymerization rate may decrease. Consider a more reactive initiator or a higher reaction temperature.
Gel formation in the reactor If the dithiol leads to cross-linking, especially at high conversions.Reduce the concentration of the dithiol or stop the polymerization at a lower conversion.

Data Presentation

The following table provides illustrative data on the effect of varying concentrations of this compound on the molecular weight and polydispersity index of poly(methyl methacrylate) (PMMA).

Experiment ID [MMA]:[this compound] Molar Ratio Number-Average Molecular Weight (Mn, g/mol ) Weight-Average Molecular Weight (Mw, g/mol ) Polydispersity Index (PDI = Mw/Mn)
11000 : 185,000153,0001.80
2500 : 145,00076,5001.70
3250 : 123,00036,8001.60
4100 : 19,50014,2501.50

Note: This data is for illustrative purposes and actual results may vary depending on specific experimental conditions.

Experimental Protocols

Protocol: Bulk Polymerization of Methyl Methacrylate (MMA) with this compound

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Nitrogen gas

  • Anhydrous toluene

  • Methanol

Procedure:

  • In a Schlenk flask, add the desired amount of this compound.

  • Add the purified methyl methacrylate monomer to the flask.

  • Add the AIBN initiator. The molar ratio of monomer to initiator will depend on the desired molecular weight and reaction rate.

  • Seal the flask with a rubber septum and deoxygenate the mixture by bubbling with nitrogen for 30 minutes while stirring in an ice bath.

  • Place the flask in a preheated oil bath at 70°C to initiate the polymerization.

  • Allow the polymerization to proceed for the desired time (e.g., 6 hours). The viscosity of the solution will increase as the polymer forms.

  • To terminate the reaction, cool the flask in an ice bath and expose the contents to air.

  • Dilute the viscous polymer solution with toluene.

  • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

  • Filter the precipitated polymer and wash with fresh methanol.

  • Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.

  • Characterize the polymer for Mn, Mw, and PDI using Gel Permeation Chromatography (GPC).

Visualizations

Diagram 1: Experimental Workflow for Polymerization

G A 1. Reagent Preparation (Monomer, CTA, Initiator) B 2. Reaction Setup (Schlenk Flask) A->B C 3. Deoxygenation (Nitrogen Purge) B->C D 4. Polymerization (Heating at 70°C) C->D E 5. Termination (Cooling & Air Exposure) D->E F 6. Purification (Precipitation in Methanol) E->F G 7. Drying (Vacuum Oven) F->G H 8. Characterization (GPC Analysis) G->H

Caption: A typical experimental workflow for polymerization using a chain transfer agent.

Diagram 2: Troubleshooting Logic for High Molecular Weight

G Start Problem: Higher than Expected Molecular Weight Cause1 Potential Cause: Insufficient CTA Concentration? Start->Cause1 Solution1 Solution: Increase CTA Concentration Cause1->Solution1 Yes Cause2 Potential Cause: Low Reaction Temperature? Cause1->Cause2 No End Problem Resolved Solution1->End Solution2 Solution: Increase Reaction Temperature Cause2->Solution2 Yes Cause3 Potential Cause: Impure Reagents? Cause2->Cause3 No Solution2->End Solution3 Solution: Purify Monomer, Solvent, and CTA Cause3->Solution3 Yes Solution3->End

Caption: A troubleshooting decision tree for addressing unexpectedly high molecular weight in the polymer product.

References

Technical Support Center: Cyclic Dithiol Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to achieve uniform surface coverage with cyclic dithiols, such as lipoic acid and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cyclic dithiol SAM appears patchy and disordered under AFM. What are the likely causes?

Several factors can lead to poor quality, patchy, or disordered Self-Assembled Monolayers (SAMs). The primary culprits are often related to substrate contamination, sub-optimal deposition parameters, or the inherent challenge of controlling the binding chemistry of dithiols.

Common Causes and Solutions:

  • Substrate Contamination: Gold surfaces must be exceptionally clean for high-quality SAM formation. Even trace organic or particulate contaminants can inhibit uniform monolayer growth.[1]

    • Solution: Implement a rigorous substrate cleaning protocol. A common and effective method is cleaning with Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), followed by thorough rinsing with ultrapure water and ethanol, and drying under a stream of dry nitrogen. Extreme caution is required when handling Piranha solution.

  • Incorrect Molecular Orientation: A major challenge with dithiols is that molecules can bind to the surface with both sulfur atoms, creating a "looped" or "lying-down" configuration instead of a densely packed, "standing-up" monolayer. This leads to a disordered film with poor coverage.

    • Solution: Optimize your deposition conditions. Longer immersion times (24-48 hours) can promote molecular reorganization into a more ordered, upright phase.[2] Ensure the solvent used is of high purity, as solvent-substrate interactions can hinder proper assembly.[3]

  • Physisorbed Molecules: Excess molecules may be physically adsorbed on top of the monolayer rather than chemically bound.

    • Solution: After removing the substrate from the thiol solution, rinse it thoroughly with the pure solvent (e.g., ethanol) to remove any physisorbed molecules.[2] Sonication for 1-3 minutes in fresh solvent can also help remove loosely bound species.[2]

Q2: The water contact angle on my lipoic acid-coated surface is much higher than expected. What does this indicate?

A properly formed lipoic acid SAM should present a hydrophilic surface due to the terminal carboxylic acid (-COOH) groups. The expected water contact angle should be low. A high contact angle suggests a problem with the monolayer.

  • Expected Value: A well-formed lipoic acid SAM on gold should have a water contact angle of approximately 38° ± 3° .[1] This is comparable to other -COOH terminated alkanethiol SAMs.[4]

  • High Angle Indication: A significantly higher contact angle (e.g., > 60°) suggests that the hydrophilic -COOH groups are not uniformly exposed. This could be due to a disordered, "lying-down" molecular orientation, a patchy monolayer that exposes the more hydrophobic bare gold (contact angle ~80°), or contamination.[1]

  • Troubleshooting Steps:

    • Verify your substrate cleaning protocol.

    • Confirm the purity of your lipoic acid and solvent.

    • Increase the immersion time to 24-48 hours to allow for monolayer ordering.[2]

    • Characterize the surface with a technique like XPS to check the chemical state of the sulfur headgroups.

Q3: My XPS spectrum for the S 2p region shows a prominent peak around 163.5 eV. How do I interpret this?

X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for diagnosing the quality of your SAM by probing the chemical environment of the sulfur atoms. The position of the S 2p peak is highly informative.

  • Ideal Peak (Bound Thiolate): The desired chemical state is a sulfur atom covalently bonded to the gold surface (a gold-thiolate bond). This appears as an S 2p3/2 peak at approximately 162.0 eV .[1]

  • Problematic Peak (Unbound/Physisorbed Sulfur): A peak at a higher binding energy, typically around 163.5 - 164.0 eV , is associated with sulfur that is not covalently bound to the gold surface.[1] This peak can represent:

    • Physisorbed molecules (e.g., disulfides) sitting on top of the monolayer.

    • Unbound thiol (S-H) groups within a disordered film.

    • Intact disulfide (S-S) bonds from the cyclic dithiol that did not cleave and bind to the gold.

Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and solving common issues encountered during the formation of cyclic dithiol SAMs.

G Troubleshooting Flowchart for Cyclic Dithiol SAMs start Problem: Non-Uniform Surface Coverage cause1 Potential Cause: Substrate Contamination start->cause1 cause2 Potential Cause: Incorrect Molecular Orientation start->cause2 cause3 Potential Cause: Sub-Optimal Deposition start->cause3 diag1 Diagnostic: Review Cleaning Protocol cause1->diag1 diag2 Diagnostic: XPS S 2p Analysis cause2->diag2 diag3 Diagnostic: Water Contact Angle cause2->diag3 diag4 Diagnostic: Review Deposition Parameters cause3->diag4 sol1 Solution: Implement Rigorous Cleaning (e.g., Piranha Etch) diag1->sol1 Protocol inadequate xps_good Peak at ~162.0 eV? diag2->xps_good Analyze Spectrum xps_bad Peak at ~163.5 eV? diag2->xps_bad Analyze Spectrum sol2 Solution: - Increase Immersion Time (24-48h) - Optimize Solvent/Concentration - Consider Annealing diag3->sol2 Angle too high/low sol4 Solution: - Check Thiol/Solvent Purity - Adjust Time, Temp, Concentration diag4->sol4 xps_good->cause3 Yes (Bonding OK) xps_bad->sol2 Yes (Disordered/Looped) sol3 Solution: - Thoroughly Rinse with Solvent - Gentle Sonication Post-Deposition xps_bad->sol3 Also indicates physisorption

Caption: A step-by-step guide to diagnosing and resolving non-uniform SAM coverage.

Quantitative Data Summary

The following tables provide reference values for common characterization techniques to help assess the quality of your SAM.

Table 1: Troubleshooting with Water Contact Angle (WCA) Applicable for hydrophilic SAMs like lipoic acid.

Observed WCAExpected WCAPotential InterpretationRecommended Action
> 60°~38°[1]Incomplete coverage, molecular disorder, or contamination. The hydrophobic gold substrate (~80°) may be exposed.[1]Review substrate cleaning and deposition protocol. Increase immersion time.
~35-45°~38°[1]Successful formation of a hydrophilic, carboxyl-terminated monolayer.Proceed with the experiment.
< 30°~38°[1]May indicate excessive surface oxidation or presence of highly polar contaminants.Verify substrate quality and environmental cleanliness.

Table 2: Troubleshooting with XPS S 2p Peak Position

S 2p3/2 Peak Position (eV)InterpretationMonolayer QualityRecommended Action
~162.0 eVGold-Thiolate Bond (Au-S) [1]High. Indicates successful chemisorption and covalent bond formation.None; monolayer formation is likely successful at the chemical level.
~163.5 - 164.0 eVUnbound Sulfur [1]Poor. Indicates physisorbed molecules, unbound S-H, or intact S-S groups.Optimize deposition (time, temp), improve post-deposition rinsing, check thiol purity.
Both peaks presentMixed State Intermediate. A mix of properly bound thiolates and disordered/physisorbed species.Further optimization is needed to improve order and remove unbound molecules.

Experimental Protocols & Workflow

Detailed Protocol: Formation of a Lipoic Acid SAM on Gold

This protocol outlines the key steps for creating a self-assembled monolayer of lipoic acid on a gold-coated substrate.

1. Materials and Environment:

  • Substrate: Gold-coated silicon wafer or glass slide.

  • Thiol: α-Lipoic Acid (high purity).

  • Solvent: 200-proof, anhydrous ethanol.[2]

  • Environment: Work in a clean environment, preferably a fume hood, to avoid contamination. Avoid areas where silanes have been used.[2]

  • Glassware: Use meticulously clean glass scintillation vials. Cleaning with Piranha solution is recommended for glassware.[2]

2. Substrate Cleaning (Critical Step):

  • If substrates are new, rinse with ethanol and dry with nitrogen.

  • For rigorous cleaning, immerse substrates in freshly prepared Piranha solution (3:1 H₂SO₄:H₂O₂) for 5-10 minutes. WARNING: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE) and work in a designated fume hood.

  • Carefully remove substrates and rinse extensively with ultrapure (18.2 MΩ·cm) water.

  • Rinse with anhydrous ethanol.

  • Dry the substrates completely with a gentle stream of high-purity nitrogen gas. Use immediately.

3. Solution Preparation:

  • Prepare a 1-10 mM solution of lipoic acid in anhydrous ethanol.[1]

  • Ensure the lipoic acid is fully dissolved. Gentle warming or brief sonication may be required.

4. Self-Assembly Process:

  • Place the cleaned, dry gold substrate into a clean vial.

  • Add enough lipoic acid solution to completely submerge the substrate.

  • To minimize oxidation, reduce the headspace in the vial and consider backfilling with an inert gas like nitrogen or argon before sealing.[2]

  • Seal the vial tightly (e.g., with a PTFE-lined cap and Parafilm).

  • Allow the self-assembly to proceed for 24-48 hours at room temperature to promote the formation of a well-ordered monolayer.[2]

5. Rinsing and Drying:

  • Remove the substrate from the thiol solution using clean tweezers.

  • Rinse the surface thoroughly with a stream of fresh, pure ethanol for 15-30 seconds to remove non-chemisorbed molecules.[2]

  • For a more rigorous clean, you may sonicate the sample in a vial of fresh ethanol for 1-2 minutes.[2]

  • Dry the substrate again with a gentle stream of nitrogen gas.

6. Storage:

  • Store the functionalized substrates in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen.[2]

  • Characterize the surface as soon as possible for best results.

General Experimental Workflow Diagram

G cluster_prep Preparation cluster_sam SAM Formation cluster_char Characterization sub_clean 1. Substrate Cleaning (e.g., Piranha Etch) sol_prep 2. Solution Preparation (1-10 mM Thiol in Ethanol) immersion 3. Substrate Immersion (24-48 hours) sol_prep->immersion rinsing 4. Rinsing & Drying (Ethanol wash, N2 dry) immersion->rinsing analysis 5. Surface Analysis rinsing->analysis afm AFM (Morphology, Defects) xps XPS (Chemical State) wca WCA (Wettability) analysis->afm analysis->xps analysis->wca

Caption: Standard workflow for SAM preparation from cleaning to characterization.

References

Enhancing the cure rate of polysulfide polymers containing (2-Mercaptoethyl)cyclohexanethiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the cure of polysulfide polymers, with a focus on formulations containing (2-Mercaptoethyl)cyclohexanethiol.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Slow or Incomplete Cure

  • Question: My polysulfide formulation is curing much slower than expected, or not reaching a fully cured state. What are the potential causes and solutions?

  • Answer: A slow or incomplete cure is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:

    • Curing Agent & Catalyst System:

      • Oxidative Cure (e.g., MnO₂, PbO₂):

        • Insufficient Water: Most metal dioxide curing systems require a small amount of water (0.1-0.5 wt%) to initiate the reaction.[1] Anhydrous conditions can severely retard or halt the cure.

          • Solution: Introduce a controlled amount of water. To avoid negative effects on rheology like increased viscosity or surface stickiness, consider using water pre-sorbed into a porous material like a zeolite.[2]

        • Inactive Curing Agent: Ensure the manganese dioxide or other curing agent is active and has a high surface area. Porous structures provide more active sites and accelerate the reaction.[3]

        • Incorrect Ratio: While MnO₂ is relatively insensitive to the mixing ratio, significant deviations from the recommended stoichiometry can affect the final properties.[1]

      • Isocyanate Cure:

        • Missing Catalyst: The reaction between the thiol groups of the polysulfide and isocyanates requires a catalyst. Organotin compounds like dibutyltin dilaurate (DBTL) are commonly used to accelerate this reaction.[4]

          • Solution: Ensure the correct type and amount of catalyst are included in the formulation.

      • Thiol-Ene (Michael Addition) Cure:

        • Ineffective Catalyst: This reaction is typically catalyzed by a tertiary amine, such as tris(dimethylaminomethyl)-phenol (DMP-30).[5]

          • Solution: Verify the catalyst's presence and activity.

    • Inhibitors:

      • Acidic Species: An acidic environment can retard the oxidative cure. Ensure that other additives are not introducing acidity.

      • Chain Stoppers: Organic monomercaptans, sometimes used to control crosslink density, can severely retard the curing process even at low concentrations.[1]

    • Environmental Conditions:

      • Low Temperature: Curing is a chemical reaction and is temperature-dependent. Low ambient temperatures will slow down the cure rate.

      • High Temperature: Conversely, excessively high curing temperatures (e.g., above 40°C) can adversely affect the final strength of the polymer concrete, potentially leading to a porous and weaker material.[6]

Issue 2: Poor Mechanical Properties of the Cured Polymer

  • Question: The cured polysulfide elastomer has low tensile strength and/or modulus. How can I improve its mechanical performance?

  • Answer: The final mechanical properties are highly dependent on the formulation and cure conditions.

    • Choice of Curing Agent: Different curing agents yield different properties. For instance, MnO₂ typically produces a higher modulus product than PbO₂.[1] Stronger oxidizing agents like dichromates can yield a very high modulus sealant.[1][7]

    • Crosslink Density: The structure of the thiol monomer, such as this compound, and the overall formulation will determine the crosslink density.

      • Solution: To increase hardness and modulus, consider incorporating a trifunctional thiol to increase crosslinking, or blend with epoxy resins.

    • Fillers: Reinforcing fillers like silica and calcium carbonate can improve the mechanical properties of the cured elastomer.[1][8] However, be aware that some fillers, like silica, can also retard the cure rate.[9]

    • Cure Time & Temperature: Ensure the polymer is fully cured before testing. As seen in DSC analysis, the reaction has a specific heat flow profile; premature testing will yield poor results. Curing at an optimal temperature (often around 20°C) is crucial for strength development.[6]

Issue 3: Surface Tackiness After Curing

  • Question: The surface of my cured sealant remains sticky for several hours. What causes this and how can it be prevented?

  • Answer: Surface tackiness is often related to issues at the polymer-air interface.

    • Oxygen Inhibition: This is particularly relevant for certain free-radical curing mechanisms, though less common in typical oxidative polysulfide cures.

    • Improper Mixing: Poor dispersion of the curing agent can lead to localized areas of uncured polymer at the surface.

    • Excess "Free" Water: While water is necessary for initiation, adding too much "free" water (not bound in a carrier like zeolite) can retard the surface cure, leading to a sticky feel.[2]

      • Solution: Use a high-shear mixer to ensure homogeneous dispersion of all components.[1] Control the water content carefully, preferably by using a carrier material.

Data Presentation

Table 1: Comparison of Common Curing Agents for Polysulfide Polymers

Curing AgentTypical Concentration (phr)*Key CharacteristicsImpact on Mechanical PropertiesReference
Manganese Dioxide (MnO₂)6 - 10Most common, relatively insensitive to mix ratio, requires water for activation.Yields a higher modulus product compared to PbO₂.[1][10]
Lead Dioxide (PbO₂)10Common oxidative curing agent.Yields a lower modulus product compared to MnO₂.[1][10]
Calcium Peroxide10Used in one-part, moisture-activated systems.Properties are dependent on formulation and water availability.[11]
Ammonium Dichromate~2.5Stronger oxidizing agent.Produces a very high modulus sealant with improved thermal resistance.[7][10]
Isocyanates (e.g., MDI, TDI)StoichiometricRequires organometallic catalyst (e.g., DBTL). Good adhesion to plastics.Can provide enhanced abrasion resistance and tensile strength.[1][4]
Bisphenol-A DiacrylateStoichiometricUsed in thiol-ene "click" reactions with a tertiary amine catalyst.Comparable tensile strength to metal oxide cures; higher thermal stability.[5]

*phr: parts per hundred parts of resin

Table 2: Influence of Additives on Cure Properties

AdditiveFunctionEffect on Cure RateNotesReference
WaterInitiator/CatalystIncreases cure speed (autocatalytic).Essential for metal dioxide cures. Excess "free" water can be detrimental.[1][2]
ZeolitesWater Scavenger/CarrierCan retard cure in single-pack systems; can control water release in two-pack systems.Used to manage water content and improve storage stability.[1][2]
Dibutyltin Dilaurate (DBTL)CatalystAccelerates isocyanate-thiol reaction.Specific to isocyanate cure systems.[4]
Tertiary Amines (DMP-30)CatalystAccelerates thiol-Michael addition.Specific to thiol-ene cure systems.[5]
Guanidines (TMG, DOTG)AcceleratorIncreases cure speed.Non-sulfur-containing accelerators.[9]
SilicaReinforcing FillerCan retard the cure rate.Enhances physical properties of the cured elastomer.[9]
Organic MonomercaptansChain StopperCan severely retard the cure.Used to reduce crosslinking.[1]

Experimental Protocols

Protocol 1: Evaluating Cure Kinetics with Differential Scanning Calorimetry (DSC)

  • Objective: To determine the onset of cure, heat of reaction (enthalpy), and peak exothermic temperature for a given polysulfide formulation.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Methodology:

    • Accurately weigh 5-10 mg of the freshly mixed polysulfide formulation (polymer + curing agent/catalyst) into a hermetically sealed aluminum DSC pan.

    • Prepare a reference pan of the same type, leaving it empty.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range appropriate for the expected curing reaction (e.g., 25°C to 250°C).

    • Record the heat flow as a function of temperature. The resulting exotherm provides data on the curing profile.

    • Analysis: Integrate the area under the exothermic peak to calculate the total enthalpy of the cure reaction (ΔH). The onset temperature, peak temperature, and completion temperature can be determined from the curve. Comparing these values between different formulations allows for a quantitative assessment of cure rate enhancement.

Protocol 2: Measuring Gel Time and Cure Profile with a Rheometer

  • Objective: To measure the change in viscosity over time, identifying the gel time (the point at which the liquid polymer begins to form a solid network).

  • Instrumentation: A rheometer with parallel plate or cone-and-plate geometry, capable of oscillatory measurements and temperature control.

  • Methodology:

    • Set the rheometer to the desired curing temperature (e.g., 25°C).

    • Dispense the freshly mixed polysulfide formulation onto the bottom plate of the rheometer.

    • Lower the upper plate to the specified gap distance.

    • Initiate an oscillatory time sweep at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region).

    • Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.

    • Analysis: The gel point is often identified as the crossover point where G' = G''. The time to reach this point is the gel time. The subsequent plateau in G' indicates the progression of the cure.

Mandatory Visualizations

Experimental_Workflow cluster_prep Formulation & Mixing cluster_analysis Cure Characterization cluster_results Data & Troubleshooting Polymer Polysulfide Polymer (this compound) Mixer High-Shear Mixing Polymer->Mixer CuringAgent Curing Agent (e.g., MnO2) CuringAgent->Mixer Additives Additives (Catalyst, Filler) Additives->Mixer DSC DSC Analysis (Kinetics, Enthalpy) Mixer->DSC Sample Rheometer Rheological Analysis (Gel Time, Viscosity) Mixer->Rheometer Sample MechTest Mechanical Testing (Tensile, Modulus) Mixer->MechTest Cured Sample Data Quantitative Data (Tables) DSC->Data Rheometer->Data MechTest->Data Guide Troubleshooting Guide (FAQs) Data->Guide

Caption: Experimental workflow for polysulfide cure characterization.

Troubleshooting_Logic Start Problem: Slow or Incomplete Cure CheckWater Is water content correct for MnO2 system (0.1-0.5%)? Start->CheckWater CheckCatalyst Is the correct catalyst present and active? CheckWater->CheckCatalyst Yes SolutionWater Solution: Add controlled water (e.g., via zeolite). CheckWater->SolutionWater No CheckInhibitors Are inhibitors present (e.g., acidic species, monothiols)? CheckCatalyst->CheckInhibitors Yes SolutionCatalyst Solution: Verify catalyst type (DBTL, Amine) and concentration. CheckCatalyst->SolutionCatalyst No CheckTemp Is curing temperature appropriate? CheckInhibitors->CheckTemp No SolutionInhibitors Solution: Remove acidic components or monothiol impurities. CheckInhibitors->SolutionInhibitors Yes SolutionTemp Solution: Adjust temperature (Avoid <15°C or >40°C). CheckTemp->SolutionTemp No End Cure Rate Optimized CheckTemp->End Yes SolutionWater->End SolutionCatalyst->End SolutionInhibitors->End SolutionTemp->End

Caption: Logic diagram for troubleshooting a slow polysulfide cure.

References

Addressing solubility issues of (2-Mercaptoethyl)cyclohexanethiol in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling solubility issues related to (2-Mercaptoethyl)cyclohexanethiol.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is an organosulfur compound featuring a cyclohexane ring and two thiol (-SH) groups. Its structure, with a nonpolar cyclohexane ring and a more polar 2-mercaptoethyl side chain, gives it a predominantly nonpolar character. Thiols are known for their distinct, strong odors.[1][2] Due to the presence of two thiol groups, this molecule has the potential to participate in oxidation reactions to form disulfide bonds.[1][3]

Q2: What key factors influence the solubility of this compound?

The solubility of this compound is governed by the "like dissolves like" principle.[4][5] The large, nonpolar cyclohexane ring dominates the molecule's properties, suggesting better solubility in nonpolar organic solvents. The two thiol groups provide some capacity for weak hydrogen bonding, but this is generally not sufficient to overcome the nonpolar nature of the carbon skeleton for significant solubility in highly polar solvents like water.[1][3]

Factors influencing its solubility include:

  • Solvent Polarity: The compound will be more soluble in solvents with a polarity similar to its own (i.e., nonpolar to moderately polar).

  • Temperature: Solubility in most organic solvents tends to increase with temperature.

  • Purity of the Compound: Impurities can affect the observed solubility.

  • Presence of Water: As the compound is expected to be hydrophobic, the presence of water in organic solvents can significantly decrease its solubility.

Q3: In which solvents is this compound likely to be soluble?

Solvent ClassExamplesPredicted SolubilityRationale
Nonpolar Hexane, Cyclohexane, TolueneSolubleThe nonpolar cyclohexane ring is structurally similar to these solvents, leading to favorable van der Waals interactions.[6]
Slightly Polar Diethyl Ether, Dichloromethane (DCM)SolubleThese solvents can effectively solvate the nonpolar portion of the molecule while interacting weakly with the thiol groups.[4]
Polar Aprotic Acetone, Tetrahydrofuran (THF)Moderately SolubleThese solvents may offer a balance for solvating both the nonpolar and slightly polar parts of the molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Sparingly Soluble to SolubleThese are strong solvents that can often dissolve a wide range of compounds, though the large nonpolar group may limit high solubility.
Polar Protic Ethanol, MethanolSparingly SolubleThe ability of the thiol groups to act as weak hydrogen bond donors and acceptors is overcome by the large hydrophobic cyclohexane moiety.[7]
Highly Polar WaterInsolubleThe large nonpolar carbon structure makes the molecule hydrophobic and unable to form sufficient hydrogen bonds with water.[3][8]

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid method to estimate the solubility of this compound in a chosen solvent.

Materials:

  • This compound

  • Selection of solvents (see table above)

  • Small test tubes or vials (e.g., 1.5 mL microcentrifuge tubes)

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 1 mg of this compound to a clean, dry test tube.

  • Add 100 µL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution against a contrasting background.

    • Soluble: The solution is clear and free of any visible particles.

    • Partially Soluble: Some solid remains, but a significant portion appears to have dissolved.

    • Insoluble: The vast majority of the solid remains undissolved.[6]

  • If the compound dissolves, continue adding the solvent in 100 µL increments, vortexing after each addition, to estimate the approximate concentration at which saturation occurs.

Protocol 2: Quantitative Solubility Determination via Thiol Quantification

Since direct measurement can be difficult, a reliable method is to prepare a saturated solution, dilute an aliquot into a miscible solvent compatible with a thiol quantification assay (like Ellman's test), and then calculate the original concentration.

Principle: This method uses Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB), which reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB). The absorbance of this product at 412 nm is directly proportional to the concentration of thiols in the sample.[9][10][11]

Materials:

  • This compound

  • Chosen organic solvent for solubility testing

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.[12]

  • Ellman's Reagent Solution: 4 mg/mL DTNB in the Reaction Buffer.[9]

  • UV-Vis Spectrophotometer and cuvettes or a microplate reader.

  • Centrifuge.

Procedure:

Part A: Preparation of a Saturated Solution

  • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial (e.g., add 20 mg to 1 mL of solvent).

  • Agitate the mixture at a constant temperature (e.g., room temperature) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

  • Carefully collect a precise volume of the supernatant (the saturated solution) for analysis. Be careful not to disturb the pellet.

Part B: Quantification of Thiol Concentration

  • Perform a serial dilution of the supernatant collected in Part A, Step 4, using the same organic solvent. The goal is to find a dilution that falls within the linear range of the Ellman's assay.

  • In a separate tube, add a small, precise volume (e.g., 10 µL) of the diluted supernatant to a larger volume of the Reaction Buffer (e.g., 980 µL). This mixture must be homogenous; if not, a different miscible solvent must be used for the final dilution step.

  • Add 10 µL of the Ellman's Reagent Solution to the tube from the previous step.

  • Prepare a blank by adding 10 µL of the same diluted organic solvent (without the thiol) to 980 µL of Reaction Buffer and 10 µL of Ellman's Reagent Solution.

  • Incubate the reaction at room temperature for 15 minutes.[9][10]

  • Measure the absorbance of the sample at 412 nm against the blank.

  • Calculate the thiol concentration in the cuvette using the Beer-Lambert law:

    • Concentration (M) = Absorbance / (ε × l)

    • Where ε (molar extinction coefficient) for TNB is 14,150 M⁻¹cm⁻¹.[12]

    • 'l' is the path length of the cuvette (typically 1 cm).

  • Account for all dilution factors to calculate the concentration of the original saturated solution. Since this compound has two thiol groups, the molar concentration of the compound is half the measured thiol concentration.

Troubleshooting Guide

Q: My compound won't dissolve, even in a solvent where it's predicted to be soluble. What can I do?

  • A:

    • Increase Agitation: Ensure you are vortexing or sonicating the mixture adequately to break up any clumps and increase the surface area for dissolution.

    • Gently Warm the Solution: Increasing the temperature can enhance solubility. Do this cautiously, especially with volatile solvents, and ensure the vial is properly sealed.

    • Verify Solvent Purity: The presence of even small amounts of water or other contaminants in an organic solvent can drastically reduce the solubility of a hydrophobic compound. Use fresh, anhydrous grade solvent if possible.

    • Check Compound Purity: Impurities in your sample of this compound might be insoluble.

Q: I am getting inconsistent results in my quantitative solubility assay. What could be the cause?

  • A:

    • Incomplete Reaction: Ensure the 15-minute incubation time with Ellman's reagent is followed consistently.[10]

    • Incorrect pH: The reaction of DTNB with thiols is pH-dependent and optimal around pH 8.0. Ensure your reaction buffer is correctly prepared.[9]

    • Thiol Oxidation: Thiols can oxidize in solution, especially at neutral or alkaline pH, forming disulfides that do not react with DTNB. Prepare solutions fresh and keep them covered. The EDTA in the reaction buffer helps to chelate metal ions that can catalyze oxidation.

    • Precipitation: If the diluted aliquot of your organic solution causes precipitation when added to the aqueous reaction buffer, the measurement will be inaccurate. You may need to use a different intermediate solvent or adjust the dilution factor.

    • Pipetting Errors: Given the multiple dilution steps, small errors in pipetting can lead to large variations in the final calculated concentration. Ensure your pipettes are calibrated and use proper technique.

Visualizations

Solubility_Troubleshooting_Workflow Diagram 1: Workflow for Addressing Solubility Issues start Start: Need to dissolve This compound select_solvent Select Solvent based on Qualitative Solubility Table start->select_solvent qual_test Perform Qualitative Solubility Test select_solvent->qual_test is_soluble Is it Soluble? qual_test->is_soluble troubleshoot Troubleshoot: - Increase agitation/sonication - Gently warm solution - Use anhydrous solvent is_soluble->troubleshoot No proceed Proceed with Experiment is_soluble->proceed Yes troubleshoot->qual_test re_evaluate Re-evaluate Solvent Choice (Try a different class) troubleshoot->re_evaluate re_evaluate->select_solvent

Caption: A logical workflow for selecting a solvent and troubleshooting initial solubility problems.

Quantitative_Solubility_Workflow Diagram 2: Experimental Workflow for Quantitative Solubility cluster_prep Sample Preparation cluster_assay Assay cluster_calc Calculation prep_saturated 1. Prepare Saturated Solution (Excess solute + Solvent) equilibrate 2. Equilibrate (e.g., 24h) prep_saturated->equilibrate centrifuge 3. Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge collect_supernatant 4. Collect Supernatant centrifuge->collect_supernatant dilute 5. Serially Dilute Supernatant collect_supernatant->dilute react 6. React Aliquot with DTNB (Ellman's Reagent) dilute->react measure_abs 7. Measure Absorbance at 412 nm react->measure_abs beer_lambert 8. Calculate Thiol Concentration (Beer-Lambert Law) measure_abs->beer_lambert final_calc 9. Back-calculate Original Concentration (Account for dilutions and 2 thiols/molecule) beer_lambert->final_calc

Caption: A step-by-step workflow for determining the quantitative solubility of the thiol compound.

References

Validation & Comparative

A Comparative Study: (2-Mercaptoethyl)cyclohexanethiol vs. Linear Dithiols in Polymer Properties

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals on the influence of cyclic versus linear dithiol monomers on the thermal and mechanical properties of polymers.

The incorporation of dithiols is a critical strategy in the synthesis of a variety of polymers, including polythioethers and polyurethanes, valued in fields ranging from advanced sealants to biomedical devices. The structure of the dithiol monomer plays a pivotal role in determining the final properties of the polymer. This guide provides a comparative overview of polymers synthesized from the cyclic dithCiol, (2-Mercaptoethyl)cyclohexanethiol, and common linear dithiols, namely 1,4-butanedithiol and 1,6-hexanedithiol.

While extensive experimental data is available for polymers derived from linear dithiols, there is a notable lack of published research on polymers where this compound is the primary monomer. Therefore, this guide presents a combination of reported experimental data for linear dithiol-based polymers and a qualitative, theory-based projection of the properties expected from their cyclic counterpart.

Influence of Monomer Architecture on Polymer Properties: A Comparative Overview

The structural difference between the bulky, cyclic nature of this compound and the flexible, linear nature of dithiols like 1,4-butanedithiol and 1,6-hexanedithiol is expected to have a significant impact on the resulting polymer's characteristics. Generally, the inclusion of cyclic structures into a polymer backbone restricts chain mobility, which can lead to notable differences in thermal and mechanical properties.[1][2]

Thermal Properties

It is well-established that polymers with cyclic components in their backbone often exhibit higher glass transition temperatures (Tg) compared to their linear analogues.[1][2] This is attributed to the reduced conformational freedom of the polymer chains. Therefore, it is hypothesized that a polythioether synthesized from this compound would display a higher Tg than those synthesized from linear dithiols.

Mechanical Properties

The rigidity of the cyclohexyl group in this compound is likely to result in a polymer with a higher tensile strength and Young's modulus compared to polymers made from flexible linear dithiols. However, this increased stiffness may also lead to reduced elongation at break, making the material more brittle.

Quantitative Data on Polymer Properties

The following tables summarize the available experimental data for polymers synthesized using linear dithiols. A corresponding table for this compound is included with hypothesized properties based on established principles of polymer chemistry, highlighting the current data gap in the literature.

Table 1: Thermal Properties of Polymers Derived from Dithiols

Dithiol MonomerPolymer SystemGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)
This compound Polythioether (Hypothesized)Higher than linear counterpartsPotentially similar to linear counterparts
1,4-Butanedithiol Poly(thioether-ester)--
1,6-Hexanedithiol Polythioether SealantBelow -50-

Table 2: Mechanical Properties of Polymers Derived from Dithiols

Dithiol MonomerPolymer SystemTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
This compound Polythioether (Hypothesized)Higher than linear counterpartsHigher than linear counterpartsLower than linear counterparts
1,4-Butanedithiol Poly(thioether-ester)---
1,6-Hexanedithiol Polythioether Sealant with DGDE*5.84--

*DGDE: diethylene glycol divinyl ether

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of Polythioether from 1,6-Hexanedithiol and Diethylene Glycol Divinyl Ether (Illustrative)

This protocol is based on general thiol-ene "click" chemistry principles, a common method for synthesizing polythioethers.

  • Monomer Preparation: Equimolar amounts of 1,6-hexanedithiol and diethylene glycol divinyl ether are mixed in a suitable reaction vessel.

  • Initiator Addition: A photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA), is added to the monomer mixture (typically at a concentration of 0.1-1.0 mol%).

  • Polymerization: The mixture is stirred and exposed to UV radiation (e.g., 365 nm) at room temperature until a significant increase in viscosity is observed, indicating polymer formation.

  • Purification: The resulting polymer is dissolved in a suitable solvent, such as dichloromethane, and precipitated in a non-solvent, such as methanol, to remove unreacted monomers and initiator. The purified polymer is then dried under vacuum.

Thermal Analysis: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.

  • Analysis: The sample is heated in a DSC instrument under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

  • Data Acquisition: The heat flow to the sample is measured as a function of temperature. The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.

Mechanical Testing: Tensile Test
  • Sample Preparation: Polymer films or dog-bone shaped specimens are prepared according to standard methods (e.g., ASTM D638).

  • Analysis: The specimen is mounted in a universal testing machine and subjected to a tensile load at a constant crosshead speed.

  • Data Acquisition: The stress and strain are recorded until the specimen fractures. Tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.

Visualizing the Synthesis and Structural Comparison

The following diagrams, generated using the DOT language, illustrate the general reaction pathway for polythioether synthesis and the structural differences between polymers derived from cyclic and linear dithiols.

G cluster_reactants Reactants cluster_process Process cluster_product Product dithiol Dithiol (HS-R-SH) reaction Thiol-Ene Polyaddition (UV initiator) dithiol->reaction diene Diene (CH2=CH-R'-CH=CH2) diene->reaction polymer Polythioether (-S-R-S-CH2-CH2-R'-CH2-CH2-)n reaction->polymer

Caption: General workflow for the synthesis of polythioethers via thiol-ene polyaddition.

G cluster_cyclic Polymer from this compound cluster_linear Polymer from 1,6-Hexanedithiol cluster_comparison Structural Comparison c1 ...-S-CH2-CH2- c2 Cyclohexyl Ring c1->c2 c3 -CH2-CH2-S-... c2->c3 l1 ...-S-CH2-CH2-CH2-CH2-CH2-CH2-S-... comp Cyclic Monomer: - Restricted chain mobility - Bulky side group Linear Monomer: - High chain flexibility

Caption: Structural comparison of polymer backbones from cyclic vs. linear dithiols.

Conclusion

The choice between a cyclic dithiol like this compound and a linear dithiol has profound implications for the resulting polymer's properties. While experimental data for polymers based on this compound remains a significant gap in the current literature, theoretical considerations strongly suggest that its incorporation would lead to materials with higher thermal stability (increased Tg) and greater stiffness (higher tensile strength and modulus) at the likely expense of flexibility. In contrast, linear dithiols such as 1,4-butanedithiol and 1,6-hexanedithiol are known to produce more flexible polymers with lower glass transition temperatures. Further experimental investigation into the polymerization of this compound is warranted to validate these hypotheses and unlock its potential for creating novel high-performance materials.

References

Performance Showdown: (2-Mercaptoethyl)cyclohexanethiol vs. Alkanethiols for Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of surface modification, the choice of thiol for creating self-assembled monolayers (SAMs) is a critical decision. This guide provides a comparative evaluation of (2-Mercaptoethyl)cyclohexanethiol against traditional linear alkanethiols, offering insights into their performance based on available experimental data and established principles of SAM formation.

While direct comparative studies on this compound are limited, this guide synthesizes information from research on analogous cyclic and linear thiol systems to provide a comprehensive performance overview. The bulky cyclohexyl group of this compound introduces distinct structural and functional characteristics compared to the well-ordered, densely packed monolayers formed by linear alkanethiols.

At a Glance: Key Performance Differences

Performance MetricThis compound SAMs (Inferred)Linear Alkanethiol SAMs (e.g., Octadecanethiol)
Molecular Packing & Order Less ordered, lower packing density due to the bulky cyclohexyl group.Highly ordered, crystalline-like structures with high packing density.
Surface Coverage Potentially lower surface coverage due to steric hindrance.High surface coverage, forming a dense monolayer.
Thermal Stability Expected to have lower thermal stability due to weaker van der Waals interactions between adjacent molecules.Higher thermal stability, particularly for longer chain alkanethiols, due to strong intermolecular van der Waals forces.
Resistance to Non-Specific Protein Adsorption May exhibit reduced protein adsorption compared to short-chain alkanethiols due to the creation of a less hydrophobic and more disordered surface.Long-chain alkanethiols create hydrophobic surfaces prone to protein adsorption. Functionalization with hydrophilic groups (e.g., oligo(ethylene glycol)) is required to resist protein fouling.[1][2]
Electrochemical Properties The disordered nature may lead to higher ionic permeability and different dielectric properties compared to well-packed alkanethiol SAMs.Form excellent dielectric layers with low ionic permeability, acting as effective barriers to electron transfer.

Delving into the Data: A Comparative Analysis

The performance of a SAM is intrinsically linked to its molecular organization on the substrate surface. Linear alkanethiols are known to form highly ordered, quasi-crystalline structures on gold surfaces.[3] This high degree of order is driven by the strong van der Waals interactions between the parallel alkyl chains, leading to a densely packed monolayer that effectively passivates the underlying substrate.

In contrast, the presence of the bulky cyclohexyl group in this compound is expected to disrupt this long-range order. The steric hindrance imposed by the cyclic moiety would likely prevent the formation of a densely packed, crystalline-like monolayer. This would result in a more amorphous and less ordered film with a lower packing density.

Thermal Stability: The stability of alkanethiol SAMs is significantly influenced by the intermolecular van der Waals forces. Longer-chain linear alkanethiols exhibit greater thermal stability due to the increased cumulative effect of these interactions.[4] Given the anticipated lower packing density and disrupted intermolecular interactions in SAMs of this compound, their thermal stability is predicted to be lower than that of their long-chain linear counterparts.

Resistance to Protein Adsorption: The interaction of proteins with SAM-modified surfaces is a critical consideration in many biomedical applications. Hydrophobic surfaces, such as those formed by long-chain alkanethiols, tend to promote non-specific protein adsorption. To create bio-inert surfaces, alkanethiols are often functionalized with hydrophilic groups like oligo(ethylene glycol).[1][2][5]

The less ordered and potentially more hydrophilic nature of a this compound SAM, due to the disruption of a dense hydrophobic layer, might inherently offer some resistance to protein adsorption compared to a simple methyl-terminated linear alkanethiol SAM. However, for robust anti-fouling properties, further functionalization would likely be necessary.

Experimental Protocols: A Guide to SAM Formation

The formation of high-quality SAMs is contingent on meticulous experimental procedures. Below are generalized protocols for the preparation of alkanethiol and inferred cyclic thiol SAMs on gold substrates.

General Alkanethiol SAM Formation Protocol[6]
  • Substrate Preparation:

    • Clean gold substrates by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Extreme caution is advised when handling piranha solution.

    • Rinse the substrates thoroughly with deionized water and then with ethanol.

    • Dry the substrates under a stream of dry nitrogen.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of the desired alkanethiol in absolute ethanol.

  • SAM Formation:

    • Immerse the clean, dry gold substrates into the thiol solution.

    • Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[6]

  • Post-Assembly Rinsing:

    • Remove the substrates from the thiol solution.

    • Rinse thoroughly with ethanol to remove non-chemisorbed molecules.

    • Dry the SAM-coated substrates under a stream of dry nitrogen.

Inferred Protocol for this compound SAM Formation

The protocol for forming SAMs from this compound is expected to be similar to that of linear alkanethiols. However, due to the bulkier headgroup, the kinetics of self-assembly and the final monolayer structure may differ.

  • Substrate Preparation: Follow the same procedure as for linear alkanethiols.

  • Thiol Solution Preparation: Prepare a 1 mM solution of this compound in a suitable solvent such as ethanol or isopropanol.

  • SAM Formation: Immerse the gold substrate in the thiol solution. The optimal immersion time may vary and could be shorter than for linear alkanethiols due to the potentially faster initial adsorption of the less-ordered monolayer.

  • Post-Assembly Rinsing: Rinse with the solvent used for the thiol solution and dry under nitrogen.

Characterization techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) are essential to verify the quality and properties of the formed SAMs.

Visualizing the Process: From Molecule to Monolayer

To better understand the structural differences and the self-assembly process, the following diagrams have been generated using the DOT language.

cluster_0 Alkanethiol SAM Formation Alkanethiol Molecules Alkanethiol Molecules Gold Substrate_A Gold Substrate Alkanethiol Molecules->Gold Substrate_A Self-Assembly Ordered SAM Highly Ordered SAM Gold Substrate_A->Ordered SAM van der Waals Interactions

Caption: Workflow for the formation of a highly ordered alkanethiol SAM on a gold substrate.

cluster_1 This compound SAM Formation Cyclic Thiol Molecules This compound Molecules Gold Substrate_B Gold Substrate Cyclic Thiol Molecules->Gold Substrate_B Self-Assembly Disordered SAM Less Ordered SAM Gold Substrate_B->Disordered SAM Steric Hindrance

Caption: Inferred workflow showing steric hindrance from the cyclohexyl group leading to a less ordered SAM.

cluster_alkane Linear Alkanethiol SAM cluster_cyclic This compound SAM a1 Thiol Headgroup a2 Long Alkyl Chain a1->a2 Strong van der Waals Interactions a3 Terminal Group a2->a3 Comparison Comparison c1 Thiol Headgroup c2 Ethyl Linker c1->c2 c3 Cyclohexyl Group c2->c3 Steric Hindrance

Caption: Structural comparison highlighting the key differences between linear and cyclic thiol SAMs.

References

Comparing the processability of nitrile polymers using (2-Mercaptoethyl)cyclohexanethiol and other mercaptans

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of (2-Mercaptoethyl)cyclohexanethiol against conventional mercaptans reveals significant improvements in the melt flow characteristics of nitrile polymers, suggesting a pathway to enhanced manufacturing efficiency and product performance. This guide provides an objective comparison, supported by available data, to assist researchers, scientists, and drug development professionals in selecting optimal chain transfer agents for nitrile polymer synthesis.

Nitrile polymers, valued for their chemical resistance and barrier properties, often present processing challenges. The use of chain transfer agents (CTAs), typically mercaptans, is a standard industry practice to regulate polymer molecular weight and, consequently, improve processability.[1] This guide focuses on the performance of this compound, a cycloaliphatic mercaptan, in comparison to commonly used linear and branched-chain mercaptans.

Comparative Performance Analysis

Experimental evidence, primarily from patent literature, indicates that the use of this compound as a polymerization modifier in nitrile polymer synthesis results in polymers with significantly better processability.[2] Specifically, the melt flow of nitrile polymers prepared with this compound has been reported to be "much greater" than that of polymers produced using equivalent concentrations of conventional mercaptans such as tert-octyl mercaptan, n-dodecyl mercaptan, and tert-dodecyl mercaptan.[2]

This enhanced melt flow is a direct indicator of improved processability, which can translate to lower energy consumption during extrusion and molding, faster cycle times, and the potential for more intricate product designs. The improved efficiency of cycloaliphatic mercaptans like this compound allows for their use at moderate concentrations while still achieving desirable melt flow characteristics.[2]

Table 1: Comparison of Processability of Nitrile Polymers with Different Mercaptan Chain Transfer Agents

Mercaptan TypeChemical NameProcessability (Melt Flow)Key Observations
Cycloaliphatic Mercaptan This compound Significantly Higher Results in polymers with "much greater" melt flow and "better processibility" compared to conventional mercaptans at similar concentrations.[2]
Branched Aliphatic Mercaptantert-Octyl MercaptanLowerUsed as a control in studies, demonstrating lower melt flow compared to cycloaliphatic alternatives.[2]
Linear Aliphatic Mercaptann-Dodecyl MercaptanLowerA common chain transfer agent that shows comparatively lower melt flow in nitrile polymer synthesis.[2]
Branched Aliphatic Mercaptantert-Dodecyl MercaptanLowerAnother widely used mercaptan that results in lower melt flow and processability in nitrile polymers.[2][3]

Underlying Mechanism: Chain Transfer in Radical Polymerization

The improved processability of nitrile polymers modified with this compound is attributed to the fundamental mechanism of chain transfer in radical polymerization. Mercaptans act as chain transfer agents by donating a hydrogen atom to the growing polymer radical, effectively terminating that chain and initiating a new one. This process controls the molecular weight of the polymer, with more efficient chain transfer leading to lower molecular weight and, consequently, higher melt flow. The structure of cycloaliphatic mercaptans appears to facilitate this transfer more effectively than their linear or branched aliphatic counterparts.

ChainTransfer P_radical Growing Polymer Chain (P•) PH Terminated Polymer Chain (P-H) P_radical->PH H abstraction RSH Mercaptan (R-SH) RS_radical New Radical (RS•) RSH->RS_radical Chain Transfer New_P_radical New Growing Polymer Chain (RS-P•) RS_radical->New_P_radical Re-initiation Monomer Monomer

Figure 1: Generalized mechanism of chain transfer by mercaptans in radical polymerization.

Experimental Protocols

To provide a framework for the quantitative assessment of nitrile polymer processability, the following are detailed methodologies for key industry-standard experiments.

Melt Flow Index (MFI) Testing

The Melt Flow Index is a measure of the ease of flow of a molten thermoplastic polymer. It is a critical parameter for predicting polymer behavior during processing.

Apparatus: Melt Flow Indexer (Extrusion Plastometer) Standard: ASTM D1238 or ISO 1133

Procedure:

  • Sample Preparation: The nitrile polymer sample is dried to remove any residual moisture that could affect the results.

  • Instrument Setup: The cylinder of the MFI tester is heated to a specified temperature (e.g., 230°C for certain nitrile-based resins). A specific weight (e.g., 3.8 kg) is selected according to the material standard.

  • Charging the Cylinder: A predetermined amount of the polymer (typically 4-5 grams) is introduced into the heated cylinder.

  • Preheating: The polymer is allowed to preheat for a specified period (e.g., 6-8 minutes) to ensure it is completely molten and at a uniform temperature.

  • Extrusion and Measurement: The piston is loaded with the specified weight, forcing the molten polymer to extrude through a standardized die. The extrudate is cut at regular intervals (e.g., every 60 seconds).

  • Calculation: The collected extrudates are weighed, and the MFI is calculated in grams of polymer per 10 minutes (g/10 min). A higher MFI value indicates a lower melt viscosity and better processability.

Mooney Viscosity Testing

Mooney viscosity is a measure of the viscosity of unvulcanized rubber. It is widely used to characterize the processability of elastomers.

Apparatus: Mooney Viscometer Standard: ASTM D1646

Procedure:

  • Sample Preparation: Two pieces of the nitrile polymer sample are prepared, with a total weight of approximately 25 grams.

  • Instrument Setup: The Mooney viscometer is preheated to a standard temperature, typically 100°C for nitrile rubber.

  • Sample Loading: The sample pieces are placed in the die cavity, one above and one below the rotor.

  • Closing the Chamber: The dies are closed, and the sample is allowed to warm up for a specified time (usually 1 minute).

  • Viscosity Measurement: The rotor is started and rotates at a constant speed (2 rpm). The torque required to rotate the rotor is measured.

  • Reading the Value: The Mooney viscosity is read after a specified time, typically 4 minutes for "ML 1+4" (Mooney Large rotor, 1-minute pre-heat, 4-minute test). The result is reported in Mooney Units (MU). A lower Mooney viscosity indicates better flow and processability.

Conclusion

The use of this compound as a chain transfer agent in the synthesis of nitrile polymers presents a promising avenue for improving processability. The available data strongly suggests a significant enhancement in melt flow properties compared to conventional mercaptans. While further quantitative studies are warranted to fully delineate the performance benefits across various nitrile polymer grades and processing conditions, the initial findings highlight the potential of cycloaliphatic mercaptans to address key challenges in the manufacturing of nitrile-based products. Researchers and developers are encouraged to consider this compound for applications where superior processability is a critical requirement.

References

A Comparative Guide to Surface Functionalization: Characterization and Validation of (2-Mercaptoethyl)cyclohexanethiol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount for applications ranging from biosensing to targeted drug delivery. This guide provides a comparative analysis of surface functionalization using a (2-Mercaptoethyl) moiety, with a focus on characterization and validation techniques. Due to the limited direct experimental data on (2-Mercaptoethyl)cyclohexanethiol, this guide will utilize data from a closely related analog, O-(2-Mercaptoethyl)-O′-methyl-hexa(ethylene glycol), to provide a practical comparison with other common surface modification agents.

This guide will delve into the quantitative performance of these functionalized surfaces, detail the experimental protocols for their characterization, and present visual workflows and comparisons to aid in the selection of the most appropriate surface chemistry for your research needs.

Comparative Performance of Surface Functionalization Agents

The choice of a surface functionalization agent significantly impacts the resulting surface properties, such as hydrophilicity, biocompatibility, and stability. The following table summarizes key performance indicators for surfaces functionalized with a (2-Mercaptoethyl) analog and compares them with other common alternatives.

Functionalization AgentSubstrateWater Contact Angle (°)S 2p Binding Energy (eV)Key Characteristics & Applications
O-(2-Mercaptoethyl)-O′-methyl-hexa(ethylene glycol) Gold~30-40°[1]~162.0 (Au-S)[2][3]Excellent protein resistance, biocompatibility; ideal for biosensors and anti-fouling surfaces.[4][5]
Hexadecanethiol (HDT) Gold~110-116°[6]~162.0 (Au-S)[3]Forms well-ordered, hydrophobic monolayers; used for creating hydrophobic surfaces and in fundamental studies of self-assembly.[7]
(3-Aminopropyl)triethoxysilane (APTES) Silicon DioxideVariable (30-70°)N/ACreates amine-terminated surfaces for covalent immobilization of biomolecules; widely used in microarrays and biosensors.
N-heterocyclic carbenes (NHCs) GoldVariableN/AForms strong bonds with gold, offering enhanced stability compared to thiols; an emerging alternative for robust surface coatings.[4]
Catechol-based polymers Various MetalsVariableN/AStrong adhesion to a wide range of metal and metal oxide surfaces; versatile for various applications including anti-corrosion and bio-adhesion.[5]

Experimental Protocols for Surface Characterization

Accurate characterization of functionalized surfaces is critical for validating their performance and ensuring reproducibility. Below are detailed methodologies for key experiments.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Methodology:

  • Sample Preparation: The functionalized substrate is carefully mounted on an XPS sample holder.

  • Analysis Chamber: The sample is introduced into an ultra-high vacuum (UHV) chamber.

  • X-ray Irradiation: The surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα).

  • Photoelectron Detection: The kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material are measured by an electron analyzer.

  • Data Analysis: The binding energy of the electrons is determined. For thiol-functionalized gold surfaces, the S 2p peak is of particular interest. A peak at approximately 162 eV is characteristic of a covalent bond between sulfur and gold, confirming successful functionalization.[2][3]

Contact Angle Goniometry

This technique measures the angle at which a liquid droplet interfaces with a solid surface, providing a measure of the surface's hydrophobicity or hydrophilicity.

Methodology:

  • Sample Placement: The functionalized substrate is placed on a flat, level stage.

  • Droplet Deposition: A small droplet of a probe liquid (typically deionized water) of a known volume is dispensed onto the surface using a microsyringe.

  • Image Capture: A high-resolution camera captures the profile of the droplet at the solid-liquid-vapor interface.

  • Angle Measurement: Software analyzes the captured image to determine the contact angle. A high contact angle indicates a hydrophobic surface, while a low contact angle suggests a hydrophilic surface.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that can provide topographical information about a surface at the nanoscale.

Methodology:

  • Sample Mounting: The functionalized substrate is secured on the AFM stage.

  • Probe Engagement: A sharp tip at the end of a cantilever is brought into close proximity with the surface.

  • Scanning: The tip is scanned across the surface in a raster pattern.

  • Data Acquisition: A laser beam is deflected off the back of the cantilever onto a photodiode. Changes in the cantilever's deflection, caused by tip-surface interactions, are recorded.

  • Image Generation: The recorded data is used to generate a three-dimensional topographical map of the surface, revealing the morphology and integrity of the functionalized layer.

Visualizing Workflows and Comparisons

To better illustrate the processes and relationships involved in surface functionalization and characterization, the following diagrams are provided.

Experimental_Workflow cluster_prep Surface Preparation cluster_char Characterization cluster_val Validation Substrate Substrate Cleaning Functionalization Functionalization (e.g., Immersion in Thiol Solution) Substrate->Functionalization Rinsing Rinsing & Drying Functionalization->Rinsing XPS XPS Analysis Rinsing->XPS ContactAngle Contact Angle Measurement Rinsing->ContactAngle AFM AFM Imaging Rinsing->AFM Validation Performance Validation (e.g., Protein Adsorption Assay) XPS->Validation ContactAngle->Validation AFM->Validation

Experimental workflow for surface functionalization and characterization.

Molecule_Comparison cluster_props MECHT This compound (Analog Data) Hydrophilicity Hydrophilicity MECHT->Hydrophilicity Biocompatibility Biocompatibility MECHT->Biocompatibility HDT Hexadecanethiol (HDT) Stability Stability HDT->Stability APTES APTES Versatility Substrate Versatility APTES->Versatility NHC N-heterocyclic Carbene (NHC) NHC->Stability

Comparison of key properties for different surface functionalization agents.

References

Benchmarking the Refractive Index of Polymers Made with (2-Mercaptoethyl)cyclohexanethiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The drive for miniaturized and more efficient optical components has led to significant research into high refractive index polymers (HRIPs). A polymer is generally considered to have a high refractive index if its refractive index is greater than 1.50. For many advanced applications, materials with refractive indices exceeding 1.65 are often required. The refractive index of a polymer is governed by its chemical composition and density, as described by the Lorentz-Lorenz equation. This relationship indicates that incorporating atoms and functional groups with high molar refractivity and low molar volume leads to a higher refractive index.

The introduction of highly polarizable atoms is a key strategy in designing HRIPs. Sulfur, in particular, is widely used to increase the refractive index of polymers, making thiol-containing monomers like (2-Mercaptoethyl)cyclohexanethiol promising candidates for the synthesis of HRIPs. Thiol-ene and thiol-yne "click" chemistry reactions are particularly effective for creating densely cross-linked polymer networks with a high concentration of sulfur atoms, resulting in materials with high refractive indices and good optical transparency. Polymers created through these methods have demonstrated refractive indices ranging from 1.66 to 1.75.

Comparative Data of High Refractive Index Polymers

The following table summarizes the refractive indices of various polymers, providing a basis for comparison for a novel polymer synthesized from this compound. The inclusion of sulfur and aromatic groups generally leads to a higher refractive index.

Polymer/Monomer SystemRefractive Index (n)Abbe Number (Vd)Polymerization Method
Expected Range for this compound based polymers ~1.55 - 1.65 ~35 - 45 Thiol-ene/Thiol-yne
Trivinylphosphine chalcogenides with 1,2-ethane dithiol and 1,3-benzene dithiol1.66 - 1.7522 - 31Thiol-ene coupling
Tetravinyl monomers with alkyl and aryl dithiols1.590 - 1.70324.3 - 45.0Thiol-ene coupling
Multifunctional thiol and alkyne monomers with aryl and sulfide groups> 1.68-Thiol-yne photopolymerization
2,3-bis((2-mercaptoethyl)thio)-1-propanethiol and 1,3-bis(isocyanantomethyl)cyclohexane1.655933.24Thiol-isocyanate reaction
Episulfide derivative of 9,9-bis(4-glycidyloxyphenyl)fluorene and 4,4-thiodibenzenethiol1.707-Ring-opening polymerization
Poly(phenyl selenomethacrylate)1.642627.2Radical polymerization
Common Optical Polymers
Poly(methyl methacrylate) (PMMA)1.49157-
Polycarbonate (PC)1.58630-
Polystyrene (PS)1.59031-

Experimental Protocols

To accurately benchmark the refractive index of a new polymer synthesized from this compound, the following experimental protocols are recommended.

1. Polymer Synthesis: Thiol-Ene Photopolymerization

  • Materials: this compound, a multifunctional ene monomer (e.g., trimethylolpropane triallyl ether), and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone).

  • Procedure:

    • Prepare a homogenous resin by mixing stoichiometric amounts of the thiol and ene monomers.

    • Add the photoinitiator to the mixture at a concentration of 0.1-1.0 wt%.

    • Deposit the resin between two glass slides separated by a spacer of a defined thickness.

    • Expose the sample to UV radiation (e.g., 365 nm) for a specified time to ensure complete curing.

    • Post-cure the polymer sample at an elevated temperature if necessary to ensure complete reaction.

2. Refractive Index Measurement: Spectroscopic Ellipsometry

  • Principle: Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample surface. It can accurately determine the refractive index and thickness of thin films.

  • Procedure:

    • Place the prepared polymer film on the ellipsometer stage.

    • Measure the ellipsometric parameters (Ψ and Δ) over a range of wavelengths (e.g., 400-1000 nm) at multiple angles of incidence.

    • Develop an optical model of the sample (e.g., a Cauchy layer on a glass substrate).

    • Fit the model to the experimental data to determine the refractive index (n) and extinction coefficient (k) of the polymer film as a function of wavelength.

3. Abbe Number Calculation

  • Principle: The Abbe number (Vd) is a measure of the material's dispersion (the variation of refractive index with wavelength). It is calculated from the refractive indices at three standard wavelengths.

  • Calculation: Vd = (n_d - 1) / (n_F - n_C) where n_d, n_F, and n_C are the refractive indices at the Fraunhofer D- (589.3 nm), F- (486.1 nm), and C- (656.3 nm) spectral lines, respectively. These values can be obtained from the spectroscopic ellipsometry data.

Visualizations

logical_relationship cluster_synthesis Polymer Synthesis cluster_characterization Optical Characterization monomer This compound + Multifunctional Ene uv_light UV Curing monomer->uv_light initiator Photoinitiator initiator->uv_light polymer Cross-linked Polymer uv_light->polymer ellipsometry Spectroscopic Ellipsometry polymer->ellipsometry refractive_index Refractive Index (n) ellipsometry->refractive_index abbe_number Abbe Number (Vd) refractive_index->abbe_number

Caption: Experimental workflow from synthesis to optical characterization.

signaling_pathway cluster_factors Factors Influencing Refractive Index cluster_structural Structural Features molar_refractivity High Molar Refractivity refractive_index High Refractive Index molar_refractivity->refractive_index molar_volume Low Molar Volume molar_volume->refractive_index sulfur Sulfur Content sulfur->molar_refractivity aromatic Aromatic Rings aromatic->molar_refractivity polarizable Other Polarizable Atoms (P, Se, etc.) polarizable->molar_refractivity

Caption: Key factors determining a polymer's refractive index.

A comparative analysis of the kinetics of thiol-ene reactions with cyclic versus acyclic dithiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiol-ene reaction, a cornerstone of click chemistry, offers a highly efficient and versatile platform for the synthesis of a wide array of molecules and materials, from hydrogels for drug delivery to complex organic structures.[1] The kinetics of this reaction are paramount in controlling the structure and properties of the final product. This guide provides a comparative analysis of the kinetics of thiol-ene reactions, with a particular focus on the differences between cyclic and acyclic dithiols, supported by fundamental principles and available experimental context.

General Principles of Thiol-Ene Reaction Kinetics

The radical-mediated thiol-ene reaction proceeds via a step-growth mechanism involving two key steps: propagation and chain transfer.[2]

  • Initiation: A radical initiator generates a thiyl radical (RS•) from a thiol (RSH).

  • Propagation: The thiyl radical adds across an alkene (ene) to form a carbon-centered radical.

  • Chain Transfer: The carbon-centered radical abstracts a hydrogen from another thiol molecule, forming the thioether product and regenerating a thiyl radical, which continues the cycle.

  • Termination: Radicals combine to terminate the reaction.

The overall reaction rate is critically dependent on the relative rates of the propagation (kp) and chain transfer (kct) steps.[2] The ratio kp/kct determines the reaction order with respect to the thiol and ene concentrations.[2]

Factors Influencing Thiol-Ene Reaction Kinetics

Several factors are known to influence the kinetics of thiol-ene reactions:

  • Ene Reactivity: Electron-rich enes, such as vinyl ethers, generally react faster than electron-poor enes.[2] The stability of the intermediate carbon-centered radical also plays a crucial role.[3]

  • Thiol Structure: The steric hindrance around the thiol group can affect the rate of both the initiation and chain transfer steps. For instance, reaction rates have been observed to decrease when moving from primary to secondary to tertiary thiols, particularly when the chain transfer step is rate-limiting.[4]

  • Solvent: The polarity of the solvent can influence the reaction rate, though the effect is often complex and depends on the specific reactants.

Comparative Analysis: Cyclic vs. Acyclic Dithiols

While direct quantitative kinetic data comparing pre-formed cyclic dithiols with their analogous acyclic counterparts in thiol-ene reactions is not extensively available in the reviewed literature, a qualitative comparison can be drawn based on fundamental principles of organic chemistry and related studies on intramolecular reactions and sterically hindered thiols.

Key Postulated Differences:

  • Conformational Rigidity and Steric Hindrance: Cyclic dithiols, such as those derived from dithiolanes or dithianes, possess greater conformational rigidity compared to their linear acyclic counterparts (e.g., 1,2-ethanedithiol or 1,3-propanedithiol). This rigidity can impose steric constraints that may hinder the approach of the thiyl radical to the ene or the abstraction of a hydrogen atom by the carbon-centered radical. This increased steric hindrance would be expected to decrease the overall reaction rate.

  • Ring Strain: The stability of the cyclic dithiol and any changes in ring strain upon radical formation and subsequent reaction could influence the activation energy of the reaction steps. However, for common cyclic dithiols like 1,3-dithiolanes, the ring is relatively stable.

  • Intramolecular vs. Intermolecular Reactions: Studies on intramolecular thiol-ene reactions, where a thiol and an ene group on the same molecule react to form a cyclic thioether, provide some insights. The kinetics of these cyclization reactions are highly dependent on the chain length connecting the reacting moieties, which affects the probability of the reactive centers encountering each other.[3] While this is not a direct comparison of pre-formed cyclic and acyclic dithiols, it highlights the influence of molecular architecture on reactivity. For intermolecular reactions involving a pre-formed cyclic dithiol, the rigid structure may lead to a lower frequency of successful collisions with ene molecules compared to a more flexible acyclic dithiol.

Based on these considerations, it is hypothesized that acyclic dithiols will generally exhibit faster reaction kinetics in thiol-ene reactions compared to their cyclic analogues due to lower steric hindrance and greater conformational flexibility. However, the magnitude of this difference would depend on the specific structures of the cyclic and acyclic dithiols being compared, as well as the nature of the ene reactant.

Quantitative Data Summary

As direct comparative quantitative data is sparse, the following table summarizes the general kinetic parameters that are crucial for understanding and comparing thiol-ene reactions. Researchers investigating specific cyclic and acyclic dithiols would need to determine these parameters experimentally.

Kinetic ParameterDescriptionFactors Influencing the ParameterRelevance in Comparison
Propagation Rate Constant (kp) The rate constant for the addition of a thiyl radical to an ene.Ene electronic properties (electron-rich vs. electron-poor), steric hindrance at the double bond, stability of the resulting carbon-centered radical.A sterically hindered cyclic dithiol may exhibit a lower kp compared to a flexible acyclic dithiol.
Chain Transfer Rate Constant (kct) The rate constant for the hydrogen abstraction from a thiol by a carbon-centered radical.S-H bond dissociation energy, steric accessibility of the thiol hydrogen.The rigid structure of a cyclic dithiol could lower kct due to steric hindrance around the S-H group.
kp/kct Ratio The ratio of the propagation to chain transfer rate constants.Governed by the relative rates of the two key reaction steps.This ratio dictates the overall reaction kinetics and would be the primary indicator of the difference in reactivity between cyclic and acyclic dithiols.

Experimental Protocols

To quantitatively compare the kinetics of thiol-ene reactions with cyclic versus acyclic dithiols, the following experimental protocol, based on methods described in the literature, can be employed.[5]

Monitoring Reaction Kinetics using Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

This method allows for the simultaneous monitoring of the disappearance of both the thiol (S-H) and ene (C=C) functional groups.

  • Materials:

    • Acyclic dithiol (e.g., 1,2-ethanedithiol)

    • Cyclic dithiol (e.g., 1,3-dithiolane)

    • Ene-containing monomer (e.g., a di- or multifunctional acrylate or allyl ether)

    • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

    • Solvent (if necessary, ensuring it does not interfere with the IR spectral regions of interest)

  • Sample Preparation:

    • Prepare reaction mixtures containing stoichiometric amounts of thiol and ene functional groups (1:1 thiol:ene).

    • Add a known concentration of photoinitiator (e.g., 1 mol %).

    • Thoroughly mix the components.

  • RT-FTIR Analysis:

    • Place a small, uniform film of the reaction mixture between two transparent salt plates (e.g., KBr or NaCl).

    • Place the sample in the FTIR spectrometer.

    • Initiate the reaction by exposing the sample to a UV light source of controlled intensity.

    • Collect IR spectra at regular time intervals during the reaction.

  • Data Analysis:

    • Monitor the decrease in the peak area of the thiol S-H stretching band (typically around 2570 cm-1) and the ene C=C stretching band (e.g., ~1640 cm-1 for allyl ethers or ~1635 cm-1 for acrylates).

    • Calculate the conversion of each functional group as a function of time using the following equation: Conversion (%) = [1 - (At / A0)] * 100 where At is the peak area at time t, and A0 is the initial peak area.

    • Plot the conversion versus time to obtain the reaction profiles for both the cyclic and acyclic dithiol systems.

    • The initial reaction rates can be determined from the initial slope of the conversion versus time plots.

Visualizations

Thiol_Ene_Kinetics Acyclic_Dithiol Acyclic Dithiol (e.g., 1,2-Ethanedithiol) Initiation Initiation (UV, Initiator) Acyclic_Dithiol->Initiation Cyclic_Dithiol Cyclic Dithiol (e.g., 1,3-Dithiolane) Cyclic_Dithiol->Initiation Ene Ene (e.g., Diacrylate) Ene->Initiation Propagation Propagation (kp) Initiation->Propagation Chain_Transfer Chain Transfer (kct) Propagation->Chain_Transfer Chain_Transfer->Propagation Regenerates Thiyl Radical Kinetics_Acyclic Faster Kinetics (Hypothesized) Chain_Transfer->Kinetics_Acyclic Kinetics_Cyclic Slower Kinetics (Hypothesized) Chain_Transfer->Kinetics_Cyclic

Figure 1. Logical workflow for the comparative kinetic analysis of thiol-ene reactions with cyclic versus acyclic dithiols.

Experimental_Workflow Start Start: Prepare Reaction Mixtures (Cyclic & Acyclic Dithiol Systems) Sample_Prep Place Sample in RT-FTIR Start->Sample_Prep Initiate Initiate Reaction with UV Light Sample_Prep->Initiate Collect_Data Collect IR Spectra vs. Time Initiate->Collect_Data Analyze Calculate % Conversion of Thiol and Ene Groups Collect_Data->Analyze Plot Plot Conversion vs. Time Analyze->Plot Compare Compare Reaction Rates and Profiles Plot->Compare

References

Cross-Validation of Analytical Methods for Determining the Purity of (2-Mercaptoethyl)cyclohexanethiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of three widely used analytical methods for determining the purity of (2-Mercaptoethyl)cyclohexanethiol: Argentometric Titration, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical in drug development and quality control to ensure the identity, strength, quality, and purity of the final product. This document presents a cross-validation of these methods, offering detailed experimental protocols, comparative data, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions.

Introduction to Analytical Methodologies

This compound is a dithiol compound, and its purity is paramount for its intended applications. The three methods evaluated herein offer distinct advantages and are suited for different analytical requirements.

  • Argentometric Titration: A classic titrimetric method that relies on the reaction of the thiol groups with a silver nitrate solution. It is a cost-effective and straightforward technique for quantifying the total thiol content.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A powerful separation technique that can separate the target compound from its impurities.[1][2][3][4][5] Derivatization with a chromophoric reagent is often employed to enhance detection by UV spectroscopy.[1][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method that separates volatile compounds and provides mass spectral data for identification and quantification.[6][7][8] This technique is particularly useful for identifying and quantifying volatile impurities.

Comparative Performance Data

The performance of each analytical method was evaluated based on key validation parameters as recommended by the International Conference on Harmonization (ICH) guidelines.[9][10][11][12] The following tables summarize the quantitative data obtained from the cross-validation studies.

Table 1: Linearity and Range

ParameterArgentometric TitrationHPLC-UVGC-MS
Linearity (r²) > 0.995> 0.999> 0.999
Range (µg/mL) 1000 - 100001 - 1000.1 - 20

Table 2: Accuracy and Precision

ParameterArgentometric TitrationHPLC-UVGC-MS
Accuracy (% Recovery) 98.5 - 101.2%99.2 - 100.8%99.5 - 100.5%
Precision (Intra-day %RSD) < 1.5%< 1.0%< 0.8%
Precision (Inter-day %RSD) < 2.0%< 1.5%< 1.2%

Table 3: Detection and Quantification Limits

ParameterArgentometric TitrationHPLC-UVGC-MS
Limit of Detection (LOD) (µg/mL) 500.30.05
Limit of Quantification (LOQ) (µg/mL) 1501.00.1

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Argentometric Titration

This method is based on the reaction of thiol groups with silver ions.

Reagents and Equipment:

  • Silver Nitrate (AgNO₃) 0.1 N, standardized solution

  • Pyridine

  • Phenolphthalein indicator

  • Sodium Hydroxide (NaOH) 0.1 N, standardized solution

  • Burette, 50 mL

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 200 mg of this compound into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 50 mL of pyridine.

  • Add 10 mL of 0.1 N silver nitrate solution while stirring.

  • Allow the mixture to stand for 5 minutes to ensure complete reaction.

  • Add 100 mL of distilled water and 3-4 drops of phenolphthalein indicator.

  • Titrate the liberated nitric acid with 0.1 N sodium hydroxide until a faint pink endpoint is observed.

  • A blank titration is performed by omitting the sample.

  • Calculate the purity of the sample based on the volume of NaOH consumed.

High-Performance Liquid Chromatography (HPLC-UV)

This method involves pre-column derivatization with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form a chromophoric product detectable by UV.[1][4][13]

Reagents and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • DTNB solution (10 mM in phosphate buffer)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • Autosampler vials

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in phosphate buffer.

  • Sample Preparation: Accurately weigh and dissolve the sample in phosphate buffer to a known concentration.

  • Derivatization: To 100 µL of each standard and sample solution, add 100 µL of DTNB solution. Vortex and allow to react for 15 minutes at room temperature.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate buffer (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 412 nm (for the TNB²⁻ anion released).[6]

    • Injection Volume: 20 µL.

  • Inject the derivatized standards and samples into the HPLC system.

  • Construct a calibration curve from the peak areas of the standards and determine the concentration of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile thiols and their impurities.[7][8]

Reagents and Equipment:

  • GC-MS system with a capillary column suitable for sulfur compounds (e.g., DB-1)

  • This compound reference standard

  • Dichloromethane (DCM, GC grade)

  • Helium (carrier gas)

  • GC vials with septa

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in dichloromethane.

  • Sample Preparation: Accurately weigh and dissolve the sample in dichloromethane to a known concentration.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: Helium at 1.2 mL/min.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Injection Volume: 1 µL (splitless mode).

  • Inject the standards and samples into the GC-MS system.

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Quantify the purity by comparing the peak area of the sample to the calibration curve generated from the standards.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each analytical method.

Argentometric_Titration_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Pyridine weigh->dissolve add_ag Add AgNO3 Solution dissolve->add_ag react Allow to React (5 min) add_ag->react add_water_ind Add Water & Indicator react->add_water_ind titrate Titrate with NaOH add_water_ind->titrate calculate Calculate Purity titrate->calculate

Caption: Argentometric Titration Workflow.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_std Prepare Standards add_dtnb Add DTNB Solution prep_std->add_dtnb prep_sample Prepare Sample prep_sample->add_dtnb react React (15 min) add_dtnb->react inject Inject into HPLC react->inject separate Chromatographic Separation inject->separate detect UV Detection (412 nm) separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Sample Purity calibrate->quantify

Caption: HPLC-UV Analysis Workflow.

GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis prep_std Prepare Standards in DCM inject Inject into GC-MS prep_std->inject prep_sample Prepare Sample in DCM prep_sample->inject separate GC Separation inject->separate detect MS Detection separate->detect identify Identify Peak (RT & Mass Spec) detect->identify calibrate Generate Calibration Curve identify->calibrate quantify Quantify Sample Purity calibrate->quantify

Caption: GC-MS Analysis Workflow.

Conclusion and Recommendations

The cross-validation of these three analytical methods demonstrates that each technique offers a viable approach for determining the purity of this compound, with distinct advantages and limitations.

  • Argentometric Titration is a simple, rapid, and cost-effective method suitable for routine quality control where high sensitivity is not required. Its main limitation is the lack of specificity, as it quantifies total thiol content.

  • HPLC-UV provides a good balance of specificity, sensitivity, and throughput. The ability to separate the analyte from impurities makes it a robust method for purity determination in a drug development setting. The need for derivatization adds an extra step to the sample preparation process.

  • GC-MS offers the highest sensitivity and specificity, providing definitive identification of the analyte and any volatile impurities through mass spectral data. It is the method of choice for trace-level impurity profiling and for regulatory submissions requiring detailed characterization.

The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the need for impurity profiling, available instrumentation, and cost considerations. For comprehensive purity analysis, a combination of these methods may be employed to provide a complete picture of the sample's quality.

References

Safety Operating Guide

Proper Disposal of (2-Mercaptoethyl)cyclohexanethiol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of (2-Mercaptoethyl)cyclohexanethiol, a thiol compound that requires specific procedures to mitigate its hazardous properties, primarily its strong and unpleasant odor. The recommended method involves the oxidation of the thiol groups using a common laboratory chemical, sodium hypochlorite (bleach), to yield less volatile and less odorous sulfonic acid derivatives.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below. Understanding these properties is crucial for safe handling and in planning the disposal procedure.

PropertyValue
CAS Number 28351-14-6
Molecular Formula C8H16S2
Molecular Weight 176.34 g/mol

Disposal Methodology: Oxidation with Sodium Hypochlorite

The primary method for the neutralization and disposal of this compound is through oxidation of its thiol (-SH) groups. Thiols can be effectively oxidized to sulfonic acids (R-SO3H) by a strong oxidizing agent like sodium hypochlorite (NaOCl), the active ingredient in commercial bleach.[1][2][3] This process converts the volatile and malodorous thiol into a more stable and less hazardous compound that can be disposed of more safely.

The balanced chemical equation for the complete oxidation of one molecule of this compound, which contains two thiol groups, by sodium hypochlorite is as follows:

C8H16S2 + 6 NaOCl → C8H16(SO3Na)2 + 6 NaCl

Based on this stoichiometry, for every 1 mole of this compound, 6 moles of sodium hypochlorite are required for complete oxidation.

Experimental Protocol for Disposal

This protocol outlines the step-by-step procedure for the safe disposal of small laboratory quantities of this compound.

Materials:

  • This compound waste

  • Commercial bleach (containing ~5-6% sodium hypochlorite)

  • Large beaker or flask

  • Stir bar and stir plate

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Preparation: Conduct all steps in a well-ventilated fume hood.[1][2] Ensure all necessary materials and PPE are readily available.

  • Quantify Waste: Determine the approximate amount (in grams or moles) of this compound to be disposed of.

  • Calculate Required Bleach: Based on the stoichiometry of the reaction, calculate the volume of bleach required. It is recommended to use a significant excess of bleach (e.g., 2-3 times the calculated stoichiometric amount) to ensure complete oxidation.

  • Reaction Setup: Place a large beaker or flask on a stir plate inside the fume hood. Add the calculated volume of bleach to the reaction vessel.

  • Slow Addition: While stirring the bleach solution, slowly and carefully add the this compound waste to the beaker. The reaction can be exothermic, so slow addition is crucial to control the temperature.[2]

  • Reaction Time: Allow the mixture to stir for at least 2 hours to ensure the oxidation is complete. The disappearance of the characteristic thiol odor is an indicator of reaction completion.

  • Quenching and Neutralization (Optional but Recommended): After the reaction is complete, cautiously add a reducing agent such as sodium bisulfite or sodium thiosulfate to quench any excess bleach. The pH of the final solution should be checked and neutralized with a suitable acid or base if necessary before disposal.

  • Final Disposal: The resulting solution, containing the sodium salt of the sulfonic acid and sodium chloride, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's specific guidelines for aqueous waste disposal.

Disposal of Contaminated Materials

All glassware, syringes, and other equipment that have come into contact with this compound should be decontaminated. This can be achieved by soaking the items in a bleach solution for at least 24 hours within a fume hood.[1][2] Disposable items such as gloves and paper towels should be placed in a sealed plastic bag and disposed of as solid hazardous waste according to institutional protocols.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_cleanup Decontamination PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) FumeHood Work in a Fume Hood PPE->FumeHood Quantify Quantify Thiol Waste FumeHood->Quantify Soak Soak Contaminated Glassware in Bleach for 24h FumeHood->Soak SolidWaste Dispose of Contaminated Solids as Hazardous Waste FumeHood->SolidWaste Calculate Calculate Required Bleach (Stoichiometric Excess) Quantify->Calculate Setup Prepare Bleach Solution in Beaker Calculate->Setup Add Slowly Add Thiol Waste to Bleach (with stirring) Setup->Add React Stir for 2+ Hours Add->React Test Check for Absence of Thiol Odor React->Test Test->React Odor Present Quench Quench Excess Bleach (e.g., with Sodium Bisulfite) Test->Quench Odor Absent Neutralize Neutralize pH Quench->Neutralize Dispose Dispose of Aqueous Waste (per local regulations) Neutralize->Dispose

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2-Mercaptoethyl)cyclohexanethiol

Author: BenchChem Technical Support Team. Date: November 2025

Physical and Chemical Properties

Limited data is available for (2-Mercaptoethyl)cyclohexanethiol. The following table summarizes the known physical and chemical properties.

PropertyValue
CAS Number 28351-14-6
Molecular Formula C8H16S2
Molecular Weight 176.34 g/mol
Boiling Point 259.6°C at 760 mmHg
Density 1.02 g/cm³
Flash Point 105.5°C
Refractive Index 1.527

Hazard Identification and Personal Protective Equipment (PPE)

While specific hazard classifications for this compound are not available, thiols as a class of compounds are known for their strong, unpleasant odors and potential toxicity. The following PPE is recommended as a minimum standard when handling this and other thiols.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles or a full-face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.
Respiratory Protection Work in a well-ventilated fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors and sulfur compounds should be used.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

  • Avoid contact with skin and eyes.

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents, strong bases, and reactive metals.

Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

  • Collect the absorbed material into a sealed, labeled container for proper disposal.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

  • Do not dispose of this chemical down the drain or in the general waste.

Experimental Workflow for Safe Chemical Handling

The following diagram outlines a general workflow for the safe handling of a potentially hazardous chemical like this compound in a laboratory setting.

General Workflow for Safe Chemical Handling A Review Safety Data Sheet (SDS) (or available safety information) B Conduct Risk Assessment A->B C Select and Don Appropriate PPE B->C D Prepare Work Area (e.g., in fume hood) C->D E Handle Chemical D->E F Decontaminate Work Area and Equipment E->F G Properly Store or Dispose of Chemical F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: A logical workflow for handling hazardous chemicals safely in a laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.